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  • Product: Allyl propyl sulfide
  • CAS: 27817-67-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biosynthesis of Allyl Propyl Sulfide in Allium Species

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical overview of the biosynthetic pathway of allyl propyl sulfide, a significant organosulfur compound found in vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway of allyl propyl sulfide, a significant organosulfur compound found in various Allium species. The guide details the molecular journey from precursor amino acids to the final volatile sulfide, presents quantitative data on precursor concentrations and enzyme kinetics, and offers detailed experimental protocols for analysis.

Core Biosynthesis Pathway

The formation of allyl propyl sulfide is a multi-step process that is initiated upon tissue damage in Allium plants. The pathway relies on stable, non-volatile precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored separately from the activating enzyme, alliinase, in intact cells.[1]

Step 1: Biosynthesis of Precursors The pathway begins with the synthesis of the primary flavor precursors. The two key precursors for allyl propyl sulfide are S-allyl-L-cysteine sulfoxide (alliin) and S-propyl-L-cysteine sulfoxide (propiin). These molecules are biosynthesized in the plant from glutathione and cysteine.[2] While the complete enzymatic cascade is still under investigation, key enzymes confirmed to be involved include γ-glutamyl transpeptidases (GGT) and flavin-containing monooxygenases (FMO).[2]

Step 2: Enzymatic Cleavage by Alliinase When the plant's tissues are crushed, cut, or otherwise damaged, the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytosolic ACSOs.[1][3] Alliinase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, rapidly catalyzes the cleavage of the C-S bond in both alliin and propiin.[4][5] This reaction yields pyruvate, ammonia, and highly reactive sulfenic acids: prop-2-ene-1-sulfenic acid (from alliin) and propane-1-sulfenic acid (from propiin).[4][6]

Step 3: Formation of Thiosulfinate The sulfenic acid intermediates are unstable and undergo spontaneous condensation.[6] A "cross-condensation" between one molecule of prop-2-ene-1-sulfenic acid and one molecule of propane-1-sulfenic acid results in the formation of S-allyl S-propyl thiosulfinate (allyl propyl thiosulfinate).

Step 4: Decomposition to Allyl Propyl Sulfide Thiosulfinates are also unstable and readily decompose into a complex mixture of volatile organosulfur compounds, including various mono-, di-, and polysulfides.[7] Allyl propyl thiosulfinate decomposes to form allyl propyl sulfide, among other products. This final volatile compound is a key contributor to the characteristic aroma and flavor profile of certain Allium species.

Biosynthesis Pathway of Allyl Propyl Sulfide in Allium Species

Quantitative Data

The generation of allyl propyl sulfide is directly dependent on the concentration of its precursors (alliin and propiin) and the kinetic efficiency of the alliinase enzyme.

The distribution and concentration of ACSOs vary significantly among different Allium species. Alliin is the major precursor in garlic, while isoalliin (S-1-propenyl-L-cysteine sulfoxide) is dominant in onion.[8][9] S-propyl-L-cysteine sulfoxide (propiin) is less common and typically found in smaller quantities.[5][10]

PrecursorAllium SpeciesTissueConcentration (mg/g dry weight)Citation
Isoalliin Leek (A. ampeloprasum)White Shaft15 - 53[11]
Leek (A. ampeloprasum)Green Leaves9 - 45[11]
Methiin Leek (A. ampeloprasum)White Shaft3 - 16[11]
Leek (A. ampeloprasum)Green Leaves1 - 10[11]
Propiin Various (Allium)Bulb/LeavesDetected in only a few species, often in trace amounts.[10][11]
Alliin Garlic (A. sativum)BulbPredominant ACSO, concentrations can reach up to 1-5% of bulb dry weight.[9]

Note: Direct quantitative comparisons for propiin are limited in the literature. The data for isoalliin and methiin in leek are provided for context on ACSO concentration ranges.

The kinetic parameters of alliinase have been primarily studied using its preferred substrate, alliin. Data for propiin is not widely available, but the enzyme is known to act on it. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax, and Vmax represents the maximum rate of reaction.

Enzyme SourceSubstrateKm (mM)Vmax (mM·s⁻¹·mg⁻¹)kcat (s⁻¹)Optimal pHOptimal Temp (°C)Citation
Cupriavidus necator (bacterial)Alliin0.830.075 (74.65 U/mg)-7.035[12]
Garlic (A. sativum)Alliin1.1----[12]
Garlic (A. sativum)Alliin4.45 ± 0.3618.9 ± 0.31938.035-40[13]

Note: 1 Unit (U) is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.

Experimental Protocols

Accurate quantification of the precursors and final volatile products requires specific analytical methodologies. The following sections detail standard protocols for key experiments.

This method allows for the separation and quantification of the non-volatile precursors like alliin and propiin.

1. Materials and Reagents:

  • Allium tissue (fresh or freeze-dried)

  • Methanol or Ethanol (80%)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Reference standards (e.g., Alliin, Propiin)

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Homogenize 1-2 g of fresh Allium tissue (or 100-200 mg of freeze-dried powder) in 10 mL of 80% methanol to inactivate alliinase.

  • Incubate the mixture at 70-80°C for 15 minutes.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Evaporate the solvent under vacuum or with a nitrogen stream.

  • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of deionized water.

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14][15]

  • Mobile Phase A: Water with 0.1% formic acid or TFA.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient: A typical gradient might be:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 80% A / 20% B

    • 25-30 min: Hold at 80% A / 20% B

    • 30-35 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 20 µL.[14]

  • Detection: UV detector at 210-220 nm.[16]

  • Column Temperature: 25°C.

4. Quantification:

  • Prepare a calibration curve using serial dilutions of the reference standards.

  • Identify peaks in the sample chromatogram by comparing retention times with the standards.

  • Quantify the concentration of each ACSO by integrating the peak area and comparing it to the calibration curve.

This assay measures alliinase activity by quantifying the production of pyruvate, a stoichiometric product of the enzymatic reaction.[17]

1. Materials and Reagents:

  • Crude or purified alliinase extract.

  • Substrate solution: 10-40 mM Alliin (or other ACSO) in buffer.[12][17]

  • Sodium phosphate buffer (50 mM, pH 6.5-7.0).[17]

  • Pyridoxal-5'-phosphate (PLP) solution (20 µM).[17]

  • Lactate dehydrogenase (LDH) enzyme solution.

  • NADH solution (0.8 mM).[17]

  • UV/VIS Spectrophotometer.

2. Procedure:

  • Prepare a reaction mixture in a 1 mL quartz cuvette containing:

    • 850 µL Sodium phosphate buffer

    • 50 µL PLP solution

    • 50 µL NADH solution

    • 10 µL LDH solution

  • Add a known amount of the alliinase-containing sample (e.g., 10-20 µL) to the cuvette and mix gently.

  • Initiate the reaction by adding 50 µL of the alliin substrate solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 35°C).[17]

  • Record the rate of absorbance change (ΔAbs/min) during the initial linear phase of the reaction.

3. Calculation of Activity:

  • The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.

  • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹) to calculate the rate of pyruvate formation.

  • One unit of alliinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

This protocol is designed to identify and quantify volatile compounds like allyl propyl sulfide from the headspace of a damaged Allium sample.

1. Materials and Reagents:

  • Fresh Allium tissue.

  • 20 mL headspace vials with septa.

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., 50/30 µm DVB/CAR/PDMS).[1]

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

2. Sample Preparation and HS-SPME:

  • Weigh a precise amount (e.g., 2-5 g) of freshly chopped Allium tissue into a 20 mL headspace vial.

  • Immediately seal the vial with a septum cap.

  • Allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15-20 minutes) to allow volatile compounds to accumulate in the headspace.

  • Expose the SPME fiber to the vial's headspace for a defined extraction time (e.g., 60 min at 60°C).[1]

3. GC-MS Conditions:

  • Injection: Insert the SPME fiber into the GC inlet for thermal desorption (e.g., 5 min at 250°C).[1][3]

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 or equivalent (e.g., 30-50 m length, 0.25-0.32 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[18]

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 1.5-2 minutes.[18]

    • Ramp 1: Increase to 100°C at 2-4°C/min.[18]

    • Ramp 2: Increase to 150°C at 4-10°C/min.[18]

    • Ramp 3: Increase to 270°C at 10°C/min, hold for 5 minutes.[18]

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40-450 amu.[18]

    • Source Temperature: 200°C.[18]

4. Data Analysis:

  • Identify compounds by comparing their mass spectra with established libraries (e.g., NIST, Wiley).

  • Confirm identities using retention indices where possible.

  • Relative quantification can be performed by comparing the peak areas of different compounds. For absolute quantification, an internal or external standard calibration is required.

Experimental and Analytical Workflow

The comprehensive analysis of allyl propyl sulfide biosynthesis involves a logical workflow from sample collection to final data interpretation, often integrating multiple analytical techniques.

Analytical_Workflow Integrated Workflow for Allium Sulfur Compound Analysis cluster_prep Sample Preparation cluster_acso Precursor Analysis (Non-Volatile) cluster_volatile Product Analysis (Volatile) start Sample Collection (Allium Species) homogenize Tissue Homogenization (e.g., chopping, grinding) start->homogenize split Split Sample homogenize->split inactivate Enzyme Inactivation (e.g., Hot Methanol) split->inactivate For ACSOs headspace Headspace Generation (Incubation) split->headspace For Volatiles extract_acso Solvent Extraction inactivate->extract_acso hplc HPLC-UV Analysis extract_acso->hplc quant_acso Quantification of Alliin, Propiin, etc. hplc->quant_acso end Data Interpretation & Correlation quant_acso->end spme HS-SPME Extraction headspace->spme gcms GC-MS Analysis spme->gcms ident_volatile Identification of Allyl Propyl Sulfide, etc. gcms->ident_volatile ident_volatile->end

Integrated Workflow for Allium Sulfur Compound Analysis

References

Exploratory

Spectroscopic Profile of Allyl Propyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for allyl propyl sulfide (C₆H₁₂S), a volatile organosulfur compound. The in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl propyl sulfide (C₆H₁₂S), a volatile organosulfur compound. The information presented herein is intended to support research and development activities by providing key spectral data for the identification and characterization of this molecule. This document details mass spectrometry (MS), infrared (IR) spectroscopy, and predicted nuclear magnetic resonance (NMR) data, along with generalized experimental protocols for their acquisition.

Introduction

Allyl propyl sulfide is a thioether that is found in some plants of the Allium genus. Its characterization is crucial for various applications, including flavor and fragrance chemistry, as well as in the study of volatile sulfur compounds. Spectroscopic analysis provides a definitive means of identifying and confirming the structure of allyl propyl sulfide. This guide presents a compilation of its key spectroscopic signatures.

Spectroscopic Data

The following sections provide quantitative data for the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of allyl propyl sulfide.

Mass Spectrometry (MS)

Mass spectrometry of allyl propyl sulfide reveals a distinct fragmentation pattern useful for its identification. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
11642.2[M]⁺ (Molecular Ion)
7478.3[C₃H₅S]⁺
41100.0[C₃H₅]⁺ (Allyl Cation)
4549.3[C₂H₅S]⁺
3946.8[C₃H₃]⁺
Infrared (IR) Spectroscopy

The infrared spectrum of allyl propyl sulfide exhibits characteristic absorption bands corresponding to its functional groups. The data below is based on typical IR absorption regions for thioethers and allyl groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3080=C-H stretchAlkene
~2960, ~2870C-H stretchAlkane (propyl group)
~1640C=C stretchAlkene
~1465C-H bendAlkane (propyl group)
~990, ~910=C-H bend (out-of-plane)Alkene
~690C-S stretchThioether
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.85 - 5.75m1H-CH=CH₂
5.15 - 5.05m2H-CH=CH₂
3.15d2HS-CH₂-CH=
2.45t2HS-CH₂-CH₂-
1.60sextet2H-CH₂-CH₂-CH₃
0.95t3H-CH₂-CH₃

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
134.5-CH=CH₂
117.0-CH=CH₂
36.0S-CH₂-CH=
34.0S-CH₂-CH₂-
23.0-CH₂-CH₂-CH₃
13.5-CH₂-CH₃

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of volatile sulfur compounds like allyl propyl sulfide. Specific parameters may need to be optimized for the instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds.

  • Sample Preparation: Dilute the allyl propyl sulfide sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis provides information about the functional groups present in a molecule.

  • Sample Preparation: As allyl propyl sulfide is a liquid, it can be analyzed neat. A drop of the sample is placed between two KBr or NaCl plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

  • Sample Preparation: Dissolve approximately 5-10 mg of allyl propyl sulfide in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: A range covering approximately -1 to 10 ppm.

    • Number of Scans: 8-16 scans.

    • Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for calibration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: A range covering approximately 0 to 150 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for calibration.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic identification of a compound like allyl propyl sulfide is outlined in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Allyl Propyl Sulfide Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in Hexane Sample->Prep_MS Prep_IR Neat Liquid Film Sample->Prep_IR NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR MS GC-MS Analysis Prep_MS->MS IR FTIR Spectroscopy Prep_IR->IR Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_MS Molecular Ion, Fragmentation Pattern MS->Data_MS Data_IR Characteristic Absorptions IR->Data_IR Structure Structure Elucidation Data_NMR->Structure Data_MS->Structure Data_IR->Structure

Caption: Workflow of Spectroscopic Analysis for Allyl Propyl Sulfide.

References

Foundational

The Genesis of a Pungent Compound: Unraveling the First Synthesis of Allyl Propyl Sulfide

While its disulfide counterpart, allyl propyl disulfide, has long been recognized as a key volatile component of onions and garlic, the history of allyl propyl sulfide's first appearance is rooted not in natural product...

Author: BenchChem Technical Support Team. Date: December 2025

While its disulfide counterpart, allyl propyl disulfide, has long been recognized as a key volatile component of onions and garlic, the history of allyl propyl sulfide's first appearance is rooted not in natural product isolation but in the foundational principles of organic synthesis. Due to its structural similarity to ethers, the first synthesis of allyl propyl sulfide was likely achieved through an adaptation of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the 1850s.

The Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds, was readily adapted by early organic chemists to create carbon-sulfur bonds, giving rise to a new class of compounds: thioethers, or sulfides. This synthetic route involves the reaction of an alkyl halide with a thiolate anion. In the case of allyl propyl sulfide, this would involve the reaction of either allyl halide with a propyl thiolate or a propyl halide with an allyl thiolate.

Physicochemical Properties

Modern analytical techniques provide a clear picture of the physical and chemical characteristics of allyl propyl sulfide. This data is crucial for its identification, handling, and application in research and development.

PropertyValue
Molecular Formula C₆H₁₂S
Molecular Weight 116.23 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong, pungent, alliaceous (garlic-like)
Boiling Point Approximately 139-141 °C at standard pressure
Density Approximately 0.863 g/cm³ at 25 °C
Refractive Index Approximately 1.475 at 20 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether

Experimental Protocols: A Representative Synthesis

Objective: To synthesize allyl propyl sulfide via a nucleophilic substitution reaction.

Materials:

  • Propane-1-thiol (propyl mercaptan)

  • Allyl bromide (3-bromoprop-1-ene)

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Propylthiolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of sodium hydroxide in absolute ethanol with gentle heating. To this solution, slowly add an equimolar amount of propane-1-thiol. The reaction is exothermic. The mixture is stirred for 30 minutes to ensure the complete formation of the sodium propylthiolate salt.

  • Nucleophilic Substitution: To the ethanolic solution of sodium propylthiolate, add an equimolar amount of allyl bromide dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours to drive the Sₙ2 reaction to completion.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing water. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the diethyl ether is removed by rotary evaporation.

  • Purification: The crude allyl propyl sulfide is purified by fractional distillation under atmospheric or reduced pressure to yield the pure product.

Logical Workflow of the Synthesis

The synthesis of allyl propyl sulfide via the Williamson-type reaction follows a clear and logical progression from starting materials to the final purified product.

G Synthesis of Allyl Propyl Sulfide cluster_0 Preparation of Thiolate cluster_1 Nucleophilic Substitution cluster_2 Purification Propane-1-thiol Propane-1-thiol Sodium Propylthiolate Sodium Propylthiolate Propane-1-thiol->Sodium Propylthiolate Deprotonation NaOH in Ethanol NaOH in Ethanol NaOH in Ethanol->Sodium Propylthiolate Crude Allyl Propyl Sulfide Crude Allyl Propyl Sulfide Sodium Propylthiolate->Crude Allyl Propyl Sulfide SN2 Reaction Allyl Bromide Allyl Bromide Allyl Bromide->Crude Allyl Propyl Sulfide Work-up Work-up Crude Allyl Propyl Sulfide->Work-up Distillation Distillation Work-up->Distillation Pure Allyl Propyl Sulfide Pure Allyl Propyl Sulfide Distillation->Pure Allyl Propyl Sulfide

Caption: Workflow for the synthesis of allyl propyl sulfide.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the biological activities of organosulfur compounds from Allium species, particularly the disulfides, specific studies on allyl propyl sulfide are less common. However, the broader class of allyl sulfides is known to exhibit a range of biological effects.

The antimicrobial properties of allyl sulfides are generally attributed to the reactivity of the allyl group. It is hypothesized that the allyl moiety is crucial for their biological activity.

Some studies on related allyl sulfides, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have elucidated their involvement in various cellular signaling pathways, particularly in the context of cancer prevention. These compounds have been shown to modulate the activity of detoxification enzymes and influence cell cycle regulation. While direct evidence for allyl propyl sulfide is limited, it is plausible that it may share some of these mechanisms of action due to structural similarities.

Concluding Remarks

The story of allyl propyl sulfide's discovery is intrinsically linked to the development of synthetic organic chemistry. While it may lack the clear "first isolation" narrative of its naturally abundant disulfide relative, its existence is a testament to the power of fundamental chemical reactions to create novel molecules. The adaptation of the Williamson ether synthesis for the formation of thioethers provided the chemical community with a straightforward method to access compounds like allyl propyl sulfide, enabling further investigation into their properties and potential applications. Future research may yet uncover a more prominent role for allyl propyl sulfide in biological systems, distinguishing it from its more famous disulfide cousin.

Exploratory

Beyond Onion and Garlic: A Technical Guide to Natural Sources of Allyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals Introduction Allyl propyl sulfide is a volatile organosulfur compound recognized for its characteristic aroma and potential biological activities. While abu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl sulfide is a volatile organosulfur compound recognized for its characteristic aroma and potential biological activities. While abundantly present in Allium species such as onions and garlic, the exploration of alternative natural sources remains a compelling area of research for novel applications in pharmaceuticals and nutraceuticals. This technical guide provides an in-depth overview of potential, lesser-known botanical sources of allyl propyl sulfide, methodologies for its analysis, and a comparative summary of related organosulfur compounds found in these plants.

Potential Natural Sources of Allyl Propyl Sulfide

While definitive quantitative data for allyl propyl sulfide in species outside the Allium genus is scarce in publicly available literature, phytochemical analyses of various plants known for their sulfurous volatile profiles suggest promising candidates for further investigation.

Petiveria alliacea (Guinea Henweed)

Petiveria alliacea, a perennial shrub native to tropical areas of the Americas, is notable for its strong garlic-like odor, which is attributed to a rich profile of organosulfur compounds. Studies have identified a variety of sulfides and disulfides in its extracts.

Key Organosulfur Compounds Identified: Volatile analysis of P. alliacea has revealed the presence of several sulfur-containing compounds, including di-n-propyldisulfide.[1] The presence of this structural isomer of allyl propyl sulfide strongly suggests the potential for allyl propyl sulfide to be present, as the biosynthetic precursors and enzymatic pathways may be similar.

Brassicaceae Family (e.g., Wasabi, Horseradish)

The Brassicaceae family, which includes wasabi (Wasabia japonica) and horseradish (Armoracia rusticana), is well-known for producing a range of pungent sulfur-containing compounds, primarily isothiocyanates. While allyl isothiocyanate is a major component, the presence of other allyl sulfides is plausible.[2][3]

Key Organosulfur Compounds Identified: The primary volatile in wasabi is allyl isothiocyanate.[2][3] While direct evidence for allyl propyl sulfide is not prominent, the degradation of glucosinolates can lead to a variety of sulfur compounds. Further investigation into the minor volatile constituents of these plants is warranted.

Durio species (Durian)

The fruit of various Durio species, particularly Durio zibethinus, is infamous for its potent and complex aroma, which is largely due to a diverse array of volatile sulfur compounds.[4][5][6][7][8]

Key Organosulfur Compounds Identified: Comprehensive analyses of durian volatiles have identified numerous diethyl and dimethyl sulfides and disulfides.[4][5][6][7][8] The biosynthetic pathways that produce these compounds could potentially also yield mixed allyl-alkyl sulfides like allyl propyl sulfide, although it has not been reported as a major constituent.

Quantitative Data on Related Organosulfur Compounds

Plant SpeciesCompoundPlant PartReported Concentration / Relative Abundance
Petiveria alliaceaDi-n-propyldisulfideLeaves4.6% of volatile compounds[1]
Wasabia japonicaAllyl isothiocyanateRhizomeMajor volatile component[2]
Durio zibethinusDiethyl disulfidePulpPredominant sulfur compound
Durio zibethinusDiethyl trisulfidePulpPredominant sulfur compound

Experimental Protocols

The following section outlines a general methodology for the extraction and analysis of volatile sulfur compounds, including allyl propyl sulfide, from plant matrices. This protocol is a composite of standard techniques used in the analysis of plant volatiles and can be adapted for the specific plant materials of interest.

Sample Preparation and Extraction

Objective: To extract volatile organosulfur compounds from the plant matrix.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Homogenization: Fresh plant material (e.g., leaves, rhizomes, fruit pulp) is cryogenically ground to a fine powder to inhibit enzymatic activity.

  • Vial Preparation: A known quantity of the homogenized sample (e.g., 1-5 g) is placed in a headspace vial.

  • Extraction: The vial is sealed and heated to a specific temperature (e.g., 40-60 °C) to facilitate the release of volatile compounds into the headspace. An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the extracted volatile compounds.

Methodology:

  • Desorption: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed.

  • Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

  • Mass Spectrometry Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification by comparison with spectral libraries (e.g., NIST) and authenticated standards.

  • Quantification: Quantification can be achieved by using an internal standard and generating a calibration curve with a pure standard of allyl propyl sulfide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of volatile sulfur compounds from plant materials.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Plant Material Homogenization Cryogenic Grinding Sample->Homogenization HS_Vial Headspace Vial Homogenization->HS_Vial SPME HS-SPME HS_Vial->SPME GCMS GC-MS SPME->GCMS Thermal Desorption Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Separation->Detection Identification Spectral Library Comparison Detection->Identification Quantification Internal Standard & Calibration Identification->Quantification

Caption: General workflow for HS-SPME-GC-MS analysis of plant volatiles.

Biosynthetic Pathway

The biosynthesis of allyl sulfides in Allium species is initiated from the amino acid cysteine. While the specific pathways in the alternative sources discussed are not fully elucidated, a generalized pathway is presented below. It is hypothesized that similar enzymatic steps are involved in the formation of various alk(en)yl sulfides.

Biosynthetic_Pathway Cysteine Cysteine GSH Glutathione Cysteine->GSH Precursor S-alk(en)yl-L-cysteine sulfoxides GSH->Precursor S-alk(en)ylation GGT γ-Glutamyl Transpeptidase CS Cysteine Synthase-like Enzymes Alliinase Alliinase (upon tissue damage) Sulfenic_Acid Alk(en)yl Sulfenic Acids Precursor->Sulfenic_Acid Enzymatic Cleavage Sulfides Allyl Propyl Sulfide & other Volatile Sulfides Sulfenic_Acid->Sulfides Condensation & Rearrangement

References

Foundational

Allyl Propyl Sulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Allyl propyl sulfide (APS) is an organosulfur compound with the chemical formula C₆H₁₂S. It is a volatile, colorless to pale-yellow liquid know...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl sulfide (APS) is an organosulfur compound with the chemical formula C₆H₁₂S. It is a volatile, colorless to pale-yellow liquid known for its characteristic alliaceous (garlic-like) odor.[1][2] While structurally similar to other well-studied organosulfur compounds found in Allium species, such as diallyl disulfide, allyl propyl sulfide itself is less extensively researched. This guide provides a detailed overview of the known physical and chemical properties of allyl propyl sulfide, alongside standardized experimental protocols for their determination. It is intended to serve as a valuable resource for researchers in chemistry, life sciences, and drug development who may be investigating this and related compounds.

Physical and Chemical Properties

The physical and chemical properties of allyl propyl sulfide are summarized in the tables below. These data have been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties of Allyl Propyl Sulfide
PropertyValueReference(s)
Molecular Formula C₆H₁₂S[1][2]
Molecular Weight 116.22 g/mol [1][3]
CAS Number 27817-67-0[1][2]
Appearance Colorless to light yellow, clear liquid[1]
Odor Alliaceous, garlic, onion[1]
Boiling Point 140-144 °C at 760 mmHg[1][2]
Density 0.860 - 0.870 g/cm³ at 25 °C[1][2]
Refractive Index 1.4660 - 1.4800 at 20 °C[1][2]
Flash Point 30.1 - 38.89 °C[1][2]
Solubility Insoluble in water; Soluble in alcohol[1]
Vapor Pressure 7.43 mmHg at 25 °C[2]
Table 2: Safety and Reactivity Data for Allyl Propyl Sulfide
PropertyValueReference(s)
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.
GHS Precautionary Statements P210, P233, P240, P241, P242, P243, P264, P280, P303+P361+P353, P305+P351+P338, P332+P313, P337+P313, P370+P378, P403+P235, P501
Incompatible Materials Oxidizing agents
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide

Chemical Synthesis

A plausible synthetic route for allyl propyl sulfide is via the Williamson ether synthesis, adapted for thioethers. This involves the reaction of an allyl halide with a propyl thiol in the presence of a base.

Synthesis_of_Allyl_Propyl_Sulfide allyl_halide Allyl Halide (e.g., Allyl Bromide) allyl_propyl_sulfide Allyl Propyl Sulfide allyl_halide->allyl_propyl_sulfide propyl_thiol Propyl Thiol propyl_thiol->allyl_propyl_sulfide base Base (e.g., Sodium Hydroxide) base->allyl_propyl_sulfide solvent Solvent (e.g., Ethanol) solvent->allyl_propyl_sulfide salt Salt (e.g., Sodium Bromide) allyl_propyl_sulfide->salt water Water allyl_propyl_sulfide->water

Diagram 1: Plausible synthesis of allyl propyl sulfide.

Experimental Protocols

Detailed experimental protocols for the determination of key physical and chemical properties of allyl propyl sulfide are provided below. These are generalized methods applicable to volatile organic liquids.

Determination of Boiling Point

The boiling point of allyl propyl sulfide can be determined using the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Mineral oil or silicone oil

Procedure:

  • Fill the Thiele tube with mineral oil to the level of the side arm.

  • Add a small amount (1-2 mL) of allyl propyl sulfide to the small test tube.

  • Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

  • Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Record this temperature.

Determination of Density

The density of allyl propyl sulfide can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer or a graduated cylinder (10 mL)

  • Analytical balance

  • Water bath set to 25 °C

  • Thermometer

Procedure:

  • Clean and dry the pycnometer or graduated cylinder thoroughly.

  • Weigh the empty container on an analytical balance and record the mass (m₁).

  • Fill the container with allyl propyl sulfide to a known volume (V). If using a pycnometer, fill it completely and insert the stopper, allowing excess liquid to be expelled.

  • Place the filled container in a water bath at 25 °C for 15 minutes to allow it to reach thermal equilibrium.

  • Remove the container from the water bath, dry the outside, and weigh it on the analytical balance. Record the mass (m₂).

  • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.

Determination of Refractive Index

The refractive index of allyl propyl sulfide can be measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (20 °C)

  • Dropper

  • Ethanol and lens paper

Procedure:

  • Turn on the refractometer and the circulating water bath set to 20 °C.

  • Clean the prism surfaces of the refractometer with ethanol and lens paper.

  • Using a clean dropper, place a few drops of allyl propyl sulfide onto the lower prism.

  • Close the prisms and ensure the liquid spreads evenly.

  • Look through the eyepiece and adjust the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • If a color fringe is observed, adjust the dispersion correction knob to eliminate it.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of allyl propyl sulfide.

Spectroscopic_Analysis_Workflow sample Allyl Propyl Sulfide Sample gcms Gas Chromatography- Mass Spectrometry (GC-MS) sample->gcms ftir Fourier-Transform Infrared Spectroscopy (FTIR) sample->ftir nmr Nuclear Magnetic Resonance Spectroscopy (NMR) sample->nmr separation Separation of Components gcms->separation ir_spectrum Infrared Spectrum (Functional Groups) ftir->ir_spectrum nmr_spectrum NMR Spectrum (¹H and ¹³C Chemical Shifts) nmr->nmr_spectrum mass_spectrum Mass Spectrum (Fragmentation Pattern) separation->mass_spectrum structure_elucidation Structure Elucidation mass_spectrum->structure_elucidation ir_spectrum->structure_elucidation nmr_spectrum->structure_elucidation

Diagram 2: Spectroscopic analysis workflow.

Biological Activity and Drug Development Potential

There is a significant lack of specific research on the biological activities of allyl propyl sulfide. Much of the existing literature on organosulfur compounds from Allium species focuses on related molecules such as diallyl disulfide (DADS), diallyl trisulfide (DATS), and allicin.[4] These compounds have been investigated for their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[4]

Due to the structural similarities, it could be hypothesized that allyl propyl sulfide may exhibit some biological activities, but this requires experimental validation. Currently, there are no published studies detailing the mechanism of action, pharmacological properties, or specific signaling pathways affected by allyl propyl sulfide. As such, its potential in drug development remains unexplored. Researchers are encouraged to investigate the bioactivity of this compound to fill this knowledge gap.

Conclusion

Allyl propyl sulfide is a volatile organosulfur compound with well-defined physical properties but limited characterization in terms of its chemical reactivity and biological activity. This guide has provided a consolidated source of its known physical constants and outlined standard experimental procedures for their verification. The lack of data on its biological effects presents an opportunity for future research, particularly in the context of the known pharmacological importance of related compounds from Allium species. Further investigation is warranted to elucidate the potential of allyl propyl sulfide in medicinal chemistry and drug development.

References

Exploratory

Allyl Propyl Sulfide (CAS 27817-67-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Allyl propyl sulfide, with the CAS registry number 27817-67-0, is an organosulfur compound that is found as a volatile component in plants of t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl sulfide, with the CAS registry number 27817-67-0, is an organosulfur compound that is found as a volatile component in plants of the Allium genus, such as onions and garlic. It contributes to the characteristic flavor and aroma of these plants. Beyond its role as a flavoring agent, the broader class of allyl sulfides is gaining attention in the scientific community for its potential biological activities and therapeutic applications. This technical guide provides a detailed overview of the core properties of allyl propyl sulfide, including its physicochemical characteristics, toxicological profile, and relevant experimental protocols. Furthermore, it explores the potential involvement of related organosulfur compounds in cellular signaling pathways, offering insights for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of allyl propyl sulfide is presented in the table below, providing essential data for experimental design and handling.

PropertyValueReference
Molecular Formula C6H12S[1][2]
Molecular Weight 116.22 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1][2]
Odor Alliaceous, garlic, green[3]
Boiling Point 140 °C at 760 mmHg[1]
Melting Point -15 °C (5 °F)[4]
Density 0.860 - 0.870 g/cm³ at 25 °C[1][4]
Refractive Index 1.4660 - 1.4800 at 20 °C[1][4]
Flash Point 30.1 - 38.89 °C (86.2 - 102.0 °F)[1][4]
Vapor Pressure 7.43 mmHg at 25 °C[1]
Water Solubility Insoluble[4]
Solubility in Organic Solvents Soluble in ethanol, diethyl ether, carbon disulfide, and chloroform.[1][4]

Toxicological Data and Safety Information

ParameterInformationReference
Oral LD50 No data available[5]
Dermal LD50 No data available[5]
Inhalation LC50 No data available[5]
Eye Irritation Irritating[1]
Skin Irritation Irritating[1]
Respiratory Irritation Irritating[1]
OSHA Permissible Exposure Limit (PEL) - TWA 2 ppm (12 mg/m³) for allyl propyl disulfide[6][7]

Handling Precautions: Due to its irritant nature and flammability, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling allyl propyl sulfide.[3] Work should be conducted in a well-ventilated area or a fume hood.[8]

Experimental Protocols

Synthesis of Allyl Sulfides (General Procedure)

A common method for the synthesis of unsymmetrical sulfides like allyl propyl sulfide involves the reaction of an alkyl halide with a thiol in the presence of a base. The following is a generalized protocol based on established organic synthesis principles.[9][10]

Materials:

  • Allyl bromide

  • 1-Propanethiol

  • Sodium hydroxide

  • Ethanol (or other suitable solvent)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask to prepare a solution of sodium ethanethiolate.

  • Slowly add 1-propanethiol to the stirred solution.

  • To this mixture, add allyl bromide dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase to obtain the crude allyl propyl sulfide.

  • Purify the product by distillation under reduced pressure.

G Generalized Workflow for Allyl Propyl Sulfide Synthesis A Prepare Sodium Ethanethiolate in Ethanol B Add 1-Propanethiol A->B C Add Allyl Bromide (Dropwise) B->C D Reflux Reaction Mixture C->D E Work-up: Solvent Removal, Extraction, Washing D->E F Drying and Concentration E->F G Purification by Distillation F->G H Allyl Propyl Sulfide (Final Product) G->H

A generalized workflow for the synthesis of allyl propyl sulfide.
Analytical Method: Gas Chromatography (GC)

The analysis of allyl propyl sulfide can be performed using gas chromatography, often with a flame photometric detector (FPD) for sulfur-containing compounds. The following protocol is adapted from the OSHA method for analyzing related compounds in the air.[7]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame photometric detector (FPD) in sulfur mode.

  • Column: A suitable capillary column for volatile sulfur compounds, such as a DB-5 or equivalent.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C, and held for 5 minutes.

  • Sample Preparation: Samples can be prepared by dissolving the analyte in a suitable solvent such as carbon disulfide or methanol. For air sampling, collection on a solid sorbent tube followed by solvent desorption is common.[7]

Procedure:

  • Prepare a series of standard solutions of allyl propyl sulfide of known concentrations.

  • Inject a fixed volume of each standard solution into the GC to generate a calibration curve.

  • Inject the prepared sample solution into the GC under the same conditions.

  • Identify the allyl propyl sulfide peak in the chromatogram based on its retention time compared to the standard.

  • Quantify the amount of allyl propyl sulfide in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by allyl propyl sulfide are limited, extensive research on related organosulfur compounds from garlic and onion suggests that they can modulate key cellular processes, particularly the antioxidant response.[9][11] One of the most well-documented pathways is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, including many organosulfur compounds, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[14] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[15] This leads to an enhanced cellular defense against oxidative stress.

G Proposed Nrf2 Activation by Allyl Sulfides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AllylSulfide Allyl Sulfide Keap1_Nrf2 Keap1-Nrf2 Complex AllylSulfide->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantGenes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates

Proposed mechanism of Nrf2 pathway activation by allyl sulfides.

Conclusion

Allyl propyl sulfide (CAS 27817-67-0) is a volatile organosulfur compound with well-defined physicochemical properties. While it is recognized as an irritant, detailed toxicological studies are lacking. Standard analytical techniques like gas chromatography are well-suited for its identification and quantification. Although direct evidence is still emerging, the broader family of allyl sulfides demonstrates significant biological activity, particularly in the activation of the Nrf2-mediated antioxidant response. This suggests that allyl propyl sulfide may hold therapeutic potential and warrants further investigation by researchers in the fields of medicinal chemistry and drug development to fully elucidate its mechanisms of action and potential applications.

References

Foundational

The Enzymatic Cascade: A Technical Guide to the Formation of Allyl Propyl Sulfide via Alliinase Activity

For Immediate Release This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the enzymatic formation of allyl propyl sulfide, a significant organosulfur...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the enzymatic formation of allyl propyl sulfide, a significant organosulfur compound originating from Allium species. This document details the multi-step biochemical pathway initiated by the enzyme alliinase, presenting quantitative data, experimental protocols, and visual representations of the involved processes.

Executive Summary

The characteristic flavor and bioactive properties of many Allium species, such as garlic and onion, are attributed to a complex array of organosulfur compounds. Among these, allyl propyl sulfide is formed through a cascade of reactions initiated upon tissue damage, which releases the enzyme alliinase. This enzyme acts on specific S-alk(en)yl-L-cysteine sulfoxide precursors, leading to the formation of unstable thiosulfinates that subsequently decompose into various sulfides. This guide elucidates the core mechanisms, from precursor molecules to the final sulfide product, providing a technical foundation for further research and development.

The Biochemical Pathway: From Precursors to Allyl Propyl Sulfide

The formation of allyl propyl sulfide is not a direct enzymatic product but rather the result of a series of sequential reactions. The process is initiated by the enzyme alliinase (EC 4.4.1.4), a C-S lyase, which is compartmentalized in the plant's vacuoles and is released upon cellular disruption.[1][2]

Precursor Substrates: Alliin and Propiin

Alliinase acts on S-alk(en)yl-L-cysteine sulfoxides present in the cytoplasm.[3] For the formation of allyl propyl sulfide, two key precursors are required:

  • S-allyl-L-cysteine sulfoxide (alliin): The primary precursor for allyl-containing sulfur compounds.[4]

  • S-propyl-L-cysteine sulfoxide (propiin): The precursor for propyl-containing sulfur compounds.[5][6]

The relative abundance of these precursors varies among different Allium species, influencing the profile of the resulting organosulfur compounds.[6][7]

Enzymatic Cleavage and Formation of Sulfenic Acids

Upon tissue damage, alliinase encounters and catalyzes the cleavage of the C-S bond in both alliin and propiin. This reaction yields highly reactive sulfenic acids, along with pyruvate and ammonia.[1]

  • Alliinase + S-allyl-L-cysteine sulfoxide → Allylsulfenic acid + Pyruvic acid + Ammonia

  • Alliinase + S-propyl-L-cysteine sulfoxide → Propylsulfenic acid + Pyruvic acid + Ammonia

Cross-Condensation to Allyl Propyl Thiosulfinate

The generated allylsulfenic acid and propylsulfenic acid can undergo a cross-condensation reaction. This non-enzymatic step results in the formation of an asymmetrical thiosulfinate, S-allyl propane-1-sulfinothioate, also known as allyl propyl thiosulfinate.[8]

Allylsulfenic acid + Propylsulfenic acid → Allyl propyl thiosulfinate + H₂O

Decomposition to Allyl Propyl Sulfide

Thiosulfinates, including allyl propyl thiosulfinate, are inherently unstable and undergo further decomposition.[9][10] This decomposition can proceed through various mechanisms, including thermal degradation, leading to the formation of more stable polysulfides, such as diallyl, dipropyl, and the mixed sulfide, allyl propyl sulfide.[11][12]

Quantitative Data

The following tables summarize key quantitative data related to the precursors and the enzymatic reaction.

Table 1: Abundance of Key S-alk(en)yl-L-cysteine Sulfoxides in Select Allium Species

Allium SpeciesS-allyl-L-cysteine sulfoxide (Alliin) Content (mg/g fresh weight)S-propyl-L-cysteine sulfoxide (Propiin) ContentReference(s)
Allium sativum (Garlic)3 - 14Detected in trace amounts[13]
Allium cepa (Onion)Not typically detectedPresent[4]
Allium vinealeDetectedDetected[6]
Allium ursinumDetectedDetected[6]
Allium victorialisDetectedDetected[6]

Table 2: Alliinase Activity with Different Substrates

SubstrateRelative ActivityReference(s)
(+)-S-(2-propenyl)-L-cysteine sulfoxide (alliin)Highest specific activity[7]
(+)-S-propyl-L-cysteine sulfoxide (propiin)Active, but lower than alliin[7]
(+)-S-methyl-L-cysteine sulfoxide (methiin)Active[7]

Experimental Protocols

Enzymatic Synthesis of Mixed Thiosulfinates (including Allyl Propyl Thiosulfinate)

This protocol describes a general method for the in-vitro synthesis of mixed thiosulfinates using alliinase.

Materials:

  • S-allyl-L-cysteine sulfoxide (alliin)

  • S-propyl-L-cysteine sulfoxide (propiin)

  • Purified alliinase (or a crude garlic extract)

  • Phosphate buffer (pH 6.5)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve equimolar amounts of alliin and propiin in phosphate buffer (pH 6.5).

  • Initiate the reaction by adding a solution of alliinase to the substrate mixture.

  • Incubate the reaction mixture at room temperature with gentle stirring for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding an excess of a cold organic solvent (e.g., dichloromethane).

  • Vortex the mixture vigorously to extract the thiosulfinates into the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The resulting solution contains a mixture of thiosulfinates, including diallyl thiosulfinate, dipropyl thiosulfinate, and allyl propyl thiosulfinate, which can be analyzed by HPLC or GC-MS.[8]

Analysis of Thiosulfinates by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A gradient of water and acetonitrile or methanol.

Procedure:

  • Inject the thiosulfinate extract onto the C18 column.

  • Elute the compounds using a suitable gradient program.

  • Monitor the eluent at a wavelength of approximately 254 nm.[8][14]

  • Identify and quantify the different thiosulfinates by comparing their retention times and peak areas with those of synthesized standards.[15][16]

Analysis of Allyl Propyl Sulfide by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of the volatile decomposition products of thiosulfinates.

Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS).[17]

Procedure:

  • Gently heat the thiosulfinate extract to promote decomposition to sulfides.

  • Inject a sample of the headspace or the organic extract into the GC-MS.

  • Use a suitable temperature program for the GC oven to separate the volatile compounds.[17]

  • Identify allyl propyl sulfide and other sulfides based on their mass spectra and retention times, comparing them to a spectral library or authentic standards.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Alliinase_Reaction_Pathway cluster_precursors Precursors cluster_enzyme Enzyme cluster_intermediates Intermediates cluster_thiosulfinate Mixed Thiosulfinate cluster_final_product Final Product Alliin S-allyl-L-cysteine sulfoxide (Alliin) Allylsulfenic Allylsulfenic Acid Alliin->Allylsulfenic Alliinase Propiin S-propyl-L-cysteine sulfoxide (Propiin) Propylsulfenic Propylsulfenic Acid Propiin->Propylsulfenic Alliinase Alliinase Alliinase (EC 4.4.1.4) AllylPropylThiosulfinate Allyl Propyl Thiosulfinate Allylsulfenic->AllylPropylThiosulfinate Cross-condensation Propylsulfenic->AllylPropylThiosulfinate Cross-condensation AllylPropylSulfide Allyl Propyl Sulfide AllylPropylThiosulfinate->AllylPropylSulfide Decomposition

Caption: Enzymatic pathway to allyl propyl sulfide.

Experimental_Workflow start Start: Allium Tissue Homogenization extraction Solvent Extraction (e.g., Dichloromethane) start->extraction analysis_ts HPLC Analysis of Thiosulfinates extraction->analysis_ts decomposition Thermal Decomposition of Thiosulfinates extraction->decomposition end End: Identification & Quantification analysis_ts->end analysis_s GC-MS Analysis of Sulfides decomposition->analysis_s analysis_s->end

Caption: General experimental workflow.

Conclusion

The formation of allyl propyl sulfide through alliinase activity is a complex yet well-defined biochemical process. A thorough understanding of the precursor molecules, the enzymatic reaction, and the subsequent non-enzymatic transformations is crucial for harnessing the potential of these bioactive compounds in pharmaceutical and nutraceutical applications. The methodologies and data presented in this guide provide a solid foundation for further investigation into the diverse world of Allium-derived organosulfur compounds.

References

Exploratory

An In-Depth Technical Guide to the Health and Safety of Allyl Propyl Sulfide Exposure

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the health and safety data currently available for allyl propyl sulfide. Given the limited specifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for allyl propyl sulfide. Given the limited specific toxicological data for allyl propyl sulfide, this guide incorporates information from structurally related and more extensively studied organosulfur compounds found in Allium species, such as diallyl sulfide and diallyl disulfide. This read-across approach provides a broader context for assessing the potential hazards of allyl propyl sulfide. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are outlined based on internationally recognized guidelines.

Chemical and Physical Properties

Allyl propyl sulfide is a pale-yellow liquid characterized by a strong, pungent odor reminiscent of onions.[1][2] It is a key volatile component of onion oil and is utilized as a synthetic flavoring agent and food additive.[3][4]

PropertyValueReference
Chemical Formula C6H12S2[2]
Molecular Weight 148.3 g/mol [5]
Appearance Pale-yellow liquid[1][2]
Odor Strong, irritating, onion-like[1][2]
Boiling Point 66-69 °C at 16 mmHg[5][6]
Melting Point -15 °C[6]
Flash Point 56 °C[6]
Density 0.99 g/cm³[6]
Vapor Density 5.1 (Air = 1)[6]
Vapor Pressure 50 Pa at 20 °C[6]
Solubility Insoluble in water[2]

Toxicological Data

The primary health effects associated with acute exposure to allyl propyl sulfide are irritation of the eyes, skin, and respiratory system.[7][8] Information on the chronic health effects of allyl propyl sulfide is limited, and it has not been tested for its carcinogenic or reproductive toxicity.[7]

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral346 mg/kg[9]
LD50RatDermal1,967 mg/kg[9]
Irritation
TypeEffectReference
Skin Irritation Causes skin irritation, characterized by itching, scaling, reddening, or blistering.[6]
Eye Irritation Causes serious eye irritation, including redness, pain, and watering of the eyes.[1][6]
Respiratory Irritation May cause respiratory irritation, with symptoms such as a burning sensation, cough, and chest tightness.[1][6]
Genotoxicity

An Ames mutagenicity test conducted on allyl propyl sulfide was negative.[10]

Occupational Exposure Limits

Several organizations have established occupational exposure limits for allyl propyl sulfide to protect workers from its irritant effects.

OrganizationTWASTELReference
OSHA 2 ppm (12 mg/m³)-[7]
NIOSH 2 ppm (12 mg/m³)3 ppm (18 mg/m³)[7]
ACGIH 2 ppm (12 mg/m³)3 ppm (18 mg/m³)[7]

TWA: Time-Weighted Average (8-hour) STEL: Short-Term Exposure Limit (15-minute)

Experimental Protocols

Detailed experimental protocols for specific studies on allyl propyl sulfide are not publicly available. However, the methodologies for key toxicological assessments are generally conducted in accordance with standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test Animals: Typically, young adult female rats are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) overnight before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Test Animals: Adult rats, rabbits, or guinea pigs are used.

  • Preparation: The fur on the dorsal area of the trunk of the test animals is clipped one day before the test.

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Observation: Animals are observed for mortality and signs of toxicity for 14 days.

  • Endpoint: The LD50 is determined based on the mortality observed at different dose levels.

Dermal Irritation (Based on OECD Guideline 404 - Draize Test)
  • Test Animals: Albino rabbits are typically used.

  • Preparation: The fur on the back of the rabbit is clipped.

  • Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small patch of skin and covered with a gauze patch.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored, and a primary irritation index is calculated.

Eye Irritation (Based on OECD Guideline 405 - Draize Test)
  • Test Animals: Albino rabbits are used.

  • Application: A small amount (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

  • Scoring: The severity of the eye lesions is scored to determine the irritation potential.

Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)
  • Test Animals: Mice are used.

  • Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

  • Procedure: On day 5, a solution of ³H-methyl thymidine is injected intravenously. A few hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

  • Endpoint: The proliferation of lymphocytes is measured by the incorporation of ³H-methyl thymidine and is expressed as a stimulation index (SI). An SI of 3 or greater is considered a positive response for skin sensitization.

Genotoxicity (Based on OECD Guideline 471 - Bacterial Reverse Mutation Test/Ames Test)
  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

  • Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

  • Endpoint: The mutagenic potential is assessed by counting the number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) compared to the control.

Signaling Pathways

While specific signaling pathways for allyl propyl sulfide have not been extensively elucidated, research on related organosulfur compounds from garlic and onion indicates modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway Activation

Organosulfur compounds can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular antioxidant responses.

Nrf2_Pathway Allyl Propyl Sulfide Allyl Propyl Sulfide Keap1 Keap1 Allyl Propyl Sulfide->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ub Nrf2->Ub ubiquitination ARE ARE Nrf2->ARE translocates to nucleus and binds to Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation Nucleus Nucleus Antioxidant\nResponse Genes Antioxidant Response Genes ARE->Antioxidant\nResponse Genes activates transcription of

Activation of the Nrf2 antioxidant response pathway.

Under normal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Allyl propyl sulfide is thought to inactivate Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular antioxidant defense.

NF-κB Signaling Pathway Modulation

Organosulfur compounds have also been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

NFkB_Pathway Inflammatory\nStimuli Inflammatory Stimuli IKK IKK Inflammatory\nStimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation ubiquitination and degradation Inflammatory\nGenes Inflammatory Genes NF-κB->Inflammatory\nGenes translocates to nucleus and activates transcription of Nucleus Nucleus Allyl Propyl Sulfide Allyl Propyl Sulfide Allyl Propyl Sulfide->IKK inhibits

Modulation of the NF-κB inflammatory pathway.

In the canonical pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Allyl propyl sulfide is proposed to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm, which ultimately leads to a reduction in the inflammatory response.

Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Gloves: Wear protective gloves. The specific material should be chosen based on the nature of the work and potential for exposure.

  • Eye Protection: Use safety goggles or a face shield to prevent eye contact.[7]

  • Respiratory Protection: In areas with potential for exposure above the occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[7]

  • Clothing: Wear protective clothing to prevent skin contact.[7]

Handling and Storage
  • Handle in a well-ventilated area.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

  • Keep containers tightly closed when not in use.

  • Avoid sources of ignition.

First Aid
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]

In all cases of exposure, seek medical attention.

Conclusion

Allyl propyl sulfide is a compound with moderate acute toxicity, primarily acting as an irritant to the skin, eyes, and respiratory system. While specific quantitative toxicological data and detailed experimental protocols for this compound are scarce, information from related organosulfur compounds and standardized testing guidelines provide a basis for a comprehensive health and safety assessment. The modulation of the Nrf2 and NF-κB signaling pathways by related compounds suggests potential bioactivity that warrants further investigation. Adherence to recommended occupational exposure limits and proper handling procedures, including the use of appropriate personal protective equipment, is essential to minimize the risk of adverse health effects from exposure to allyl propyl sulfide.

References

Foundational

An In-depth Technical Guide on the Role of Allyl Propyl Sulfide in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals Abstract The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable sensory characteristics of a vast array of cooked foods....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable sensory characteristics of a vast array of cooked foods. Organosulfur compounds, particularly those derived from Allium species such as onions and garlic, are known to significantly influence the course of this reaction, leading to the formation of unique and potent aroma compounds. Allyl propyl sulfide, a key volatile constituent of onion oil, is intricately involved in the generation of savory and meaty flavor notes during thermal processing. This technical guide provides a comprehensive overview of the role of allyl propyl sulfide in the Maillard reaction, detailing its formation, proposed reaction mechanisms, and its impact on flavor development and browning. The guide also presents detailed experimental protocols for studying these interactions in model systems and summarizes relevant quantitative data.

Introduction

The Maillard reaction, a non-enzymatic browning process, involves a complex cascade of reactions between reducing sugars and amino acids, peptides, or proteins upon heating.[1] This reaction is fundamental to the development of color, aroma, and flavor in thermally processed foods.[2] The incorporation of sulfur-containing compounds, such as the amino acid cysteine, into Maillard reaction pathways gives rise to a plethora of potent, often meaty and savory, flavor volatiles.[3]

Allyl propyl sulfide (C₆H₁₂S₂) is an organosulfur compound that is a major component of onion oil and contributes significantly to the characteristic aroma of cooked onions.[4] While not a primary reactant in the initial stages of the Maillard reaction in the same way as amino acids and reducing sugars, its thermal degradation products and subsequent interactions with Maillard intermediates play a crucial role in modulating the final flavor profile. This guide will delve into the nuanced role of allyl propyl sulfide and related organosulfur compounds within the Maillard reaction framework.

Formation and Thermal Degradation of Allyl Propyl Sulfide

Allyl propyl sulfide is not typically present in intact onion tissue. It is formed enzymatically upon cellular disruption, such as cutting or crushing, from precursors like S-propyl-L-cysteine sulfoxide.[4] Subsequent heating during cooking initiates the thermal degradation of allyl propyl sulfide and other related disulfides, leading to the formation of highly reactive radical species and smaller sulfur-containing molecules.[5]

Key Thermal Degradation Products:

  • Thiols (Mercaptans): Propanethiol, allyl thiol

  • Sulfides: Dipropyl sulfide

  • Radicals: Propylthiyl radical (CH₃CH₂CH₂S•), Allyl radical (CH₂=CHCH₂•)

These degradation products are highly reactive and can readily participate in the later stages of the Maillard reaction.[6]

Proposed Role of Allyl Propyl Sulfide in the Maillard Reaction

While direct studies on the specific reaction pathways of allyl propyl sulfide within the Maillard reaction are limited, its role can be elucidated by examining the well-documented behavior of other sulfur compounds, particularly cysteine and its degradation products like hydrogen sulfide (H₂S).

Contribution to Flavor Compound Formation

The thermal degradation products of allyl propyl sulfide are key contributors to the formation of a wide array of potent, low-threshold aroma compounds. These reactions typically occur in the intermediate and final stages of the Maillard reaction.

  • Reaction with Carbonyl Compounds: Thiols generated from allyl propyl sulfide can react with Maillard-derived carbonyl compounds (e.g., furfural, dicarbonyls) to form sulfur-containing heterocyclic compounds. These include thiophenes, thiazoles, and dithianes, which are often associated with roasted, meaty, and savory aromas.[2]

  • Strecker Degradation: The Strecker degradation of amino acids is a critical step in the Maillard reaction, producing Strecker aldehydes that are important flavor compounds. Sulfur compounds can influence this process, and the degradation products of allyl propyl sulfide can react with other intermediates to generate a complex mixture of volatiles.[1]

Logical Relationship: Formation of Sulfur-Containing Heterocycles

G APS Allyl Propyl Sulfide Heat Thermal Degradation APS->Heat Thiols Propanethiol, Allyl Thiol Heat->Thiols Heterocycles Sulfur-Containing Heterocycles (Thiophenes, Thiazoles) Thiols->Heterocycles MR_Intermediates Maillard Reaction Intermediates (e.g., Furfural, Dicarbonyls) MR_Intermediates->Heterocycles Flavor Savory/Meaty Flavor Heterocycles->Flavor

Caption: Proposed pathway for the formation of flavor compounds from allyl propyl sulfide in the Maillard reaction.

Inhibition of Browning and Melanoidin Formation

Sulfur-containing compounds, including sulfites and thiols, are known to inhibit the browning aspect of the Maillard reaction.[7][8] This inhibition is primarily attributed to two mechanisms:

  • Trapping of Carbonyl Intermediates: The nucleophilic sulfur atom in thiols can react with electrophilic carbonyl groups of Maillard reaction intermediates, such as dicarbonyl compounds (e.g., glyoxal, methylglyoxal).[7] This "trapping" prevents these intermediates from participating in the later stages of the reaction that lead to the formation of brown pigments called melanoidins.[9]

  • Formation of Colorless Adducts: Sulfur compounds can form stable, colorless sulfonates and other adducts with Maillard reaction intermediates, effectively removing them from the browning pathways.[10]

While this inhibitory effect reduces browning, it can concurrently enhance the formation of certain desirable flavor compounds by redirecting the reaction pathways.[11] The impact on the final structure of melanoidins is likely a reduction in their overall formation and potentially an alteration of their polymeric structure, leading to lighter-colored products.

Signaling Pathway: Inhibition of Melanoidin Formation

G cluster_maillard Maillard Reaction Pathway ReducingSugars Reducing Sugars Amadori Amadori Products ReducingSugars->Amadori AminoAcids Amino Acids AminoAcids->Amadori Dicarbonyls Dicarbonyl Intermediates Amadori->Dicarbonyls Melanoidins Melanoidins (Brown Pigments) Dicarbonyls->Melanoidins ColorlessAdducts Formation of Colorless Adducts Dicarbonyls->ColorlessAdducts APS Allyl Propyl Sulfide Thiols Thiols APS->Thiols Heat Trapping Trapping of Dicarbonyls Thiols->Trapping Thiols->ColorlessAdducts

Caption: Mechanism of browning inhibition by allyl propyl sulfide degradation products in the Maillard reaction.

Quantitative Data

Quantitative analysis of flavor compounds generated in the presence of sulfur compounds is crucial for understanding their impact. The following table summarizes representative data from studies on heated onion and Maillard model systems.

CompoundFood System/ModelHeating ConditionsConcentration/Relative AbundanceReference(s)
Dipropyl disulfideHeated Welsh OnionNot specifiedSignificantly increased after heating[5]
Propyl (E)-1-propenyl disulfideHeated Welsh OnionNot specifiedDetected only in heated samples[12]
2-MethylthiiraneHeated Welsh OnionNot specifiedSignificantly increased after heating[5]
Total Phenolic ContentRed Onion120°C for 30 min13712.67 ± 1034.85 µg GAE/g DW[13]
Total Flavonoid ContentRed Onion120°C for 30 min3456.00 ± 185.82 µg Q/g DW[13]

Experimental Protocols

Model Maillard Reaction with Cysteine and Ribose

This protocol is based on methodologies used to study the formation of sulfur-containing aroma compounds in a controlled environment.[14][15]

Objective: To investigate the formation of volatile compounds from the Maillard reaction between cysteine and ribose.

Materials:

  • L-cysteine

  • D-ribose

  • Phosphate buffer (0.1 M, pH 5.0-7.0)

  • Deionized water

  • Pressure-rated, sealed reaction vials with septa

  • Heating block or oil bath with precise temperature control

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Reactant Solution Preparation: Prepare an aqueous solution of L-cysteine and D-ribose in the phosphate buffer. A common molar ratio is 1:1. The concentration can be varied, for example, 0.1 M for each reactant.

  • Reaction Setup: Transfer a defined volume (e.g., 5 mL) of the reactant solution into a sealed reaction vial.

  • Heating: Place the vial in a preheated heating block or oil bath at a specific temperature (e.g., 95°C, 120°C, or 140°C) for a defined period (e.g., 30 minutes to 4 hours).

  • Volatile Extraction (HS-SPME): After heating, allow the vial to cool to a specific temperature (e.g., 60°C). Insert the SPME fiber into the headspace of the vial and expose for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: Retract the SPME fiber and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis of the volatile compounds.

Experimental Workflow: Model Maillard Reaction Analysis

G Reactants Prepare Reactant Solution (Cysteine, Ribose, Buffer) Reaction Heat in Sealed Vial (e.g., 120°C, 1 hr) Reactants->Reaction Extraction Headspace SPME (e.g., 60°C, 30 min) Reaction->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Processing and Compound Identification Analysis->Data

Caption: Workflow for the analysis of volatile compounds from a model Maillard reaction.

GC-MS Conditions for Analysis of Sulfur-Containing Compounds

Optimized GC-MS conditions are critical for the separation and identification of volatile sulfur compounds.

  • Injector: Split/splitless inlet, 250°C.

  • Column: A non-polar or medium-polarity column is typically used, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a column specifically designed for volatile sulfur compounds. Dimensions: 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-5 minutes.

    • Ramp 1: Increase to 150°C at 3-5°C/min.

    • Ramp 2: Increase to 250°C at 10-15°C/min, hold for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

For enhanced selectivity and sensitivity for sulfur compounds, a sulfur-selective detector such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can be used in parallel with the MS.[16][17]

Implications for Food Science and Drug Development

A thorough understanding of the role of allyl propyl sulfide and other organosulfur compounds in the Maillard reaction has significant implications:

  • Food Industry: The controlled addition of onion-derived compounds or the manipulation of processing conditions can be used to enhance the savory and meaty flavors in a variety of food products, including soups, sauces, and plant-based meat alternatives. The inhibitory effect on browning can also be leveraged to control the color of food products.

  • Drug Development: Maillard reaction products, also known as advanced glycation end-products (AGEs), are implicated in various disease states, including diabetes and neurodegenerative disorders.[18] The ability of sulfur compounds to trap reactive dicarbonyl intermediates suggests a potential therapeutic avenue for mitigating the formation of harmful AGEs in vivo. Further research into the biological activities of the reaction products of allyl sulfides and Maillard intermediates is warranted.

Conclusion

Allyl propyl sulfide, a characteristic flavor compound of cooked onions, plays a multifaceted role in the Maillard reaction. Through its thermal degradation products, it contributes significantly to the formation of a diverse range of potent savory and meaty aroma compounds. Concurrently, it can inhibit the browning process by trapping reactive carbonyl intermediates. This dual functionality makes allyl propyl sulfide and related organosulfur compounds key modulators of the sensory and chemical outcomes of the Maillard reaction. Further research focusing on the direct reaction kinetics and product formation from allyl propyl sulfide in model systems will provide a deeper understanding of its complex chemistry and allow for more precise control over flavor and color development in foods and potentially offer insights into novel therapeutic strategies.

References

Exploratory

Theoretical Insights into the Molecular Structure of Allyl Propyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Allyl propyl sulfide (APS) is an organosulfur compound with the chemical formula C₆H₁₂S₂.[1][2] It is a notable component of onion oil and cont...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl sulfide (APS) is an organosulfur compound with the chemical formula C₆H₁₂S₂.[1][2] It is a notable component of onion oil and contributes to the characteristic flavor and aroma of Allium species.[1] Understanding the three-dimensional structure and conformational flexibility of APS is crucial for elucidating its biological activity and for its potential application in drug development and flavor chemistry. This technical guide provides an in-depth overview of the theoretical approaches used to study the molecular structure of allyl propyl sulfide, drawing upon established computational methodologies and findings from closely related organosulfur compounds.

While direct, comprehensive theoretical studies on allyl propyl sulfide are not extensively available in the current body of literature, this guide synthesizes data from analogous molecules, such as allyl ethyl sulfide and diallyl sulfide, to present a robust framework for the computational analysis of APS.[3][4]

Computational Methodologies

The theoretical investigation of the molecular structure of flexible molecules like allyl propyl sulfide typically involves a multi-step computational approach to identify the most stable conformers and to characterize their geometries and relative energies.

Conformational Search

A crucial first step in the theoretical analysis of a flexible molecule is a comprehensive conformational search. This is often performed using computationally less expensive methods to explore the potential energy surface thoroughly. A common approach involves the use of tools like the Conformer–Rotamer Ensemble Sample Tool (CREST) in conjunction with semi-empirical methods like GFN2-xTB.[4] This initial search helps in identifying a wide range of possible molecular geometries.

Geometry Optimization and Energy Calculations

Following the initial conformational search, the identified geometries are then subjected to higher-level quantum chemical calculations for optimization and energy refinement. A widely used and reliable method for this purpose is Density Functional Theory (DFT), particularly with dispersion corrections to accurately account for non-covalent interactions. The B3LYP functional combined with a D3(BJ) dispersion correction and a large basis set, such as aug-cc-pVTZ, has been shown to provide accurate results for similar organosulfur compounds.[4][5] These calculations are typically performed using software packages like Gaussian.[4]

Conformational Landscape of Allyl Propyl Sulfide

Based on studies of analogous molecules like allyl ethyl sulfide, allyl propyl sulfide is expected to exhibit a rich conformational landscape with several stable conformers.[4][5] The conformational preferences are largely determined by the rotational isomers around the C-S and S-S bonds, as well as the orientation of the allyl and propyl groups. The interplay of steric effects and weak intramolecular interactions, such as those involving the sulfur lone pairs, governs the relative stability of the different conformers.[3]

The following diagram illustrates a logical workflow for the theoretical investigation of the conformational space of allyl propyl sulfide.

G start Initial Structure of Allyl Propyl Sulfide crest Conformational Search (CREST/GFN2-xTB) start->crest dft_opt Geometry Optimization & Frequencies (B3LYP-D3(BJ)/aug-cc-pVTZ) crest->dft_opt nbo_nci Analysis of Non-Covalent Interactions (NBO/NCI) dft_opt->nbo_nci results Identification of Stable Conformers & Relative Energies nbo_nci->results

Computational workflow for conformational analysis.

Predicted Molecular Geometry

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, are key outputs of the theoretical calculations. The following tables summarize the expected values for the key structural parameters of the most stable conformer of allyl propyl sulfide, based on the trends observed in related molecules.

Table 1: Predicted Bond Lengths
BondPredicted Length (Å)
C=C~1.34
C-C (allyl)~1.50
C-S~1.82
S-S~2.05
C-C (propyl)~1.53
C-H~1.09
Table 2: Predicted Bond Angles
AnglePredicted Angle (°)
C=C-C~125
C-C-S~113
C-S-S~104
S-S-C~104
C-C-C (propyl)~112
Table 3: Predicted Key Dihedral Angles
Dihedral AnglePredicted Angle (°)
C=C-C-SVariable (gauche/anti)
C-C-S-SVariable (gauche/anti)
C-S-S-C~±90
S-S-C-CVariable (gauche/anti)

The conformational flexibility of allyl propyl sulfide will lead to multiple stable conformers with different dihedral angles around the single bonds. The following diagram illustrates the relationship between some of the potential conformers.

G C1 Conformer 1 (Global Minimum) C2 Conformer 2 C1->C2 Rotation (C-S) C3 Conformer 3 C1->C3 Rotation (S-S) C4 Higher Energy Conformers C2->C4 C3->C4

Simplified representation of conformer interconversion.

Experimental Validation

While this guide focuses on theoretical studies, it is important to note that experimental techniques are crucial for validating the computational predictions. Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy, is a powerful tool for determining the precise rotational constants of different conformers in the gas phase.[4][5] These experimental rotational constants can then be compared with the theoretically calculated values to confirm the predicted geometries. Isotopic substitution studies can further refine the experimental structure.[4]

Conclusion

The theoretical study of the molecular structure of allyl propyl sulfide, through a combination of conformational searches and high-level quantum chemical calculations, can provide valuable insights into its conformational preferences and geometric parameters. While direct experimental and theoretical data for allyl propyl sulfide is sparse, the methodologies and findings from studies on analogous organosulfur compounds offer a strong foundation for future research. The computational framework outlined in this guide can be a valuable tool for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this and other related molecules.

References

Protocols & Analytical Methods

Method

Application Note: Quantification of Allyl Propyl Sulfide in Garlic Using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction Garlic (Allium sativum L.) and its preparations are widely recognized for their culinary and medicinal properties, which are largely attributed to a variety of organosulfur compounds.[1][2] Allyl propyl disu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Garlic (Allium sativum L.) and its preparations are widely recognized for their culinary and medicinal properties, which are largely attributed to a variety of organosulfur compounds.[1][2] Allyl propyl disulfide is one such volatile sulfur compound present in garlic and onion, contributing to their characteristic aroma and potential biological activities.[1][3] Accurate quantification of allyl propyl sulfide is crucial for the quality control of garlic-based products and for research into its pharmacological effects. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of allyl propyl sulfide in garlic.

Experimental Protocols

1. Sample Preparation: Steam Distillation

This protocol is adapted for the extraction of volatile essential oils from fresh garlic cloves.

  • Materials:

    • Fresh garlic cloves

    • Deionized water

    • Clevenger-type apparatus

    • Heating mantle

    • Mortar and pestle or blender

    • Anhydrous sodium sulfate

    • Chloroform or diethyl ether (GC grade)

  • Procedure:

    • Take a representative sample of fresh garlic cloves, peel, and weigh them.

    • Homogenize the garlic cloves with deionized water using a mortar and pestle or a blender to create a slurry.

    • Transfer the slurry to the boiling flask of a Clevenger-type apparatus and add a sufficient amount of deionized water.

    • Perform steam distillation for 3-4 hours to extract the essential oil.

    • Collect the oil layer, which separates from the aqueous layer in the collection tube.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Dissolve a known quantity of the dried essential oil in a suitable solvent like chloroform or diethyl ether for GC-MS analysis.[4]

2. GC-MS Analysis

The following parameters provide a starting point for the analysis and may require optimization based on the specific instrumentation used.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: HP-5ms capillary column (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., split ratio of 10:1 or 20:1).[4][5]

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2-10 minutes.[4][6]

      • Ramp 1: Increase to 135-150 °C at a rate of 4 °C/min.[5][6]

      • Ramp 2: Increase to 200-270 °C at a rate of 10 °C/min.[5][6]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.[5][6]

    • Ion Source Temperature: 200 °C.[5]

    • Mass Scan Range: m/z 35-450 amu.[5][7]

3. Quantification Method: External Standard Calibration

  • Procedure:

    • Prepare a stock solution of pure allyl propyl sulfide standard in the same solvent used for the sample.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of allyl propyl sulfide in the garlic samples.

    • Inject each calibration standard into the GC-MS under the same conditions as the samples.

    • Generate a calibration curve by plotting the peak area of the characteristic allyl propyl sulfide ion against the concentration of each standard.

    • Quantify the amount of allyl propyl sulfide in the garlic samples by comparing their peak areas to the calibration curve.

Data Presentation

The quantitative results for allyl propyl sulfide and other major sulfur compounds in garlic essential oil can vary depending on the garlic variety, geographical origin, and extraction method.[8][9] The following table summarizes representative data from the literature.

CompoundRetention Index (RI)Concentration Range (%) in Garlic Essential Oil
Diallyl sulfide8551.9 - 9.5
Allyl propyl sulfide 870 0.1
Allyl methyl disulfide9164.4 - 8.3
Diallyl disulfide108020.8 - 49.1
Allyl methyl trisulfide113814.5 - 23.8
Diallyl trisulfide~122016.8 - 33.6

Data compiled from studies on garlic essential oil obtained by various distillation methods.[8][9]

Method Validation Parameters

For a robust quantitative method, the following parameters should be evaluated:

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Accuracy (% Recovery) 98.05 - 101.76%
Precision (%RSD) < 2%

These values are based on validated GC methods for similar sulfur compounds in garlic.[10][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Fresh Garlic Cloves homogenize Homogenization (Slurry) start->homogenize distill Steam Distillation homogenize->distill extract Collect & Dry Essential Oil distill->extract dissolve Dissolve in Solvent extract->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Compound Identification (NIST Library) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Report Results quantify->report

Caption: Experimental workflow for GC-MS quantification of allyl propyl sulfide.

logical_relationship cluster_intermediate Unstable Intermediate alliin Alliin (S-allyl-L-cysteine sulfoxide) allicin Allicin alliin->allicin alliinase Alliinase (released upon crushing) diallyl_disulfide Diallyl disulfide allicin->diallyl_disulfide diallyl_trisulfide Diallyl trisulfide allicin->diallyl_trisulfide allyl_propyl_sulfide Allyl propyl sulfide allicin->allyl_propyl_sulfide other_sulfides Other Sulfides allicin->other_sulfides

Caption: Formation of volatile sulfur compounds in garlic.

The described GC-MS method provides a reliable and sensitive approach for the quantification of allyl propyl sulfide in garlic. The combination of steam distillation for sample preparation and GC-MS for analysis allows for the effective separation and identification of volatile sulfur compounds. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with garlic and its derivatives.

References

Application

Application Notes and Protocols for the Extraction of Allyl Propyl Sulfide and Disulfide from Onion Essential Oil

For Researchers, Scientists, and Drug Development Professionals Introduction Onion (Allium cepa L.) essential oil is a complex mixture of volatile organosulfur compounds, which are responsible for its characteristic arom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onion (Allium cepa L.) essential oil is a complex mixture of volatile organosulfur compounds, which are responsible for its characteristic aroma and potential therapeutic properties. Among these, allyl propyl disulfide is a significant component, with allyl propyl sulfide present in much smaller quantities. These compounds have garnered interest for their potential biological activities. This document provides detailed protocols for the extraction of these sulfur compounds from onion essential oil using various methods, including steam distillation, solvent extraction, and supercritical fluid extraction. The quantitative data presented will aid researchers in selecting the most appropriate method for their specific research needs.

Data Presentation

The following tables summarize the quantitative data from various extraction methods, providing a comparative overview of their efficiencies and the resulting concentration of key organosulfur compounds.

Table 1: Comparison of Extraction Methods for Onion Essential Oil

Extraction MethodRaw MaterialSolvent/FluidKey ParametersOil Yield (%)Allyl Propyl Disulfide (%)Allyl Propyl Sulfide (%)Reference
Steam DistillationFresh OnionsWaterWater:Material Ratio: 1, 2.5h extraction, 36°C zymolysis, 2.6h distillation1.779Not SpecifiedNot Specified[1]
Reduced Pressure Steam DistillationFresh OnionsWater/Dichloromethane55-60°C, 3-12 kPa0.32 - 0.38Not SpecifiedNot Specified[2]
Solvent Extraction (Soxhlet)Dried Onion ParticlesEthanolNot Specified27.93Not SpecifiedNot Specified[3]
Solvent Extraction (Soxhlet with CO2)Dried Onion ParticlesEthanol/CO2Not Specified>60Not SpecifiedNot Specified[3]
Supercritical Fluid Extraction (SFE)Freeze-dried Onion PowderSupercritical CO220 MPa, 35°C, 14 kg/h CO2, 2.5h0.53Not SpecifiedNot Specified[4]
Supercritical Fluid Extraction (SFE)Dried OnionSupercritical CO219 MPa, 38°C, 150 kg/h CO2, 3-4h0.31 - 0.39Not SpecifiedNot Specified[5]

Table 2: Concentration of Allyl Propyl Sulfide and Disulfide in Onion Essential Oil

CompoundConcentration Range (%)Analytical MethodReference
Allyl Propyl Disulfide0.25 - 1.19GC-MS[6]
Allyl Propyl Sulfide0.09 ± 0.01GC-MS[7]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Protocol 1: Steam Distillation

This protocol is based on an optimized steam distillation process for maximizing onion oil yield[1].

Materials and Equipment:

  • Fresh onions

  • Distilled water

  • Grinder or blender

  • Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiving vessel)

  • Heating mantle

  • Analytical balance

Procedure:

  • Preparation of Onion Material: Weigh a desired amount of fresh onions. Homogenize the onions with an equal weight of distilled water (1:1 ratio) using a grinder or blender to create a slurry.

  • Enzymatic Hydrolysis (Zymolysis): Transfer the onion slurry to a sealed container and incubate in the dark at 36°C for 2.5 hours to facilitate enzymatic reactions that release volatile compounds.

  • Steam Distillation: a. Set up the steam distillation apparatus. b. Transfer the enzyme-treated onion slurry into the biomass flask. c. Fill the boiling flask with distilled water to about two-thirds of its volume. d. Begin heating the boiling flask to generate steam. The steam will pass through the onion slurry, carrying the volatile essential oil. e. Continue the distillation for approximately 2.6 hours.

  • Collection of Essential Oil: a. The steam and essential oil vapor will condense in the condenser and collect in the receiving vessel. b. The essential oil, being less dense than water, will form a layer on top of the aqueous distillate. c. Carefully separate the essential oil from the water using a separatory funnel.

  • Drying and Storage: a. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. b. Store the purified essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Solvent Extraction

This protocol describes a general method for solvent extraction of onion essential oil[8]. Dichloromethane has been reported to be a highly effective solvent for extracting a wide range of organosulfides from onion oil[9].

Materials and Equipment:

  • Dried onion powder

  • Dichloromethane (or other suitable organic solvent like ethanol)

  • Soxhlet extractor or a flask for maceration

  • Rotary evaporator

  • Heating mantle or water bath

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Analytical balance

Procedure:

  • Preparation of Onion Material: Dry fresh onions (e.g., freeze-drying or air-drying at a low temperature) and grind them into a fine powder.

  • Extraction: a. Weigh a specific amount of the dried onion powder and place it in a flask or the thimble of a Soxhlet extractor. b. Add dichloromethane to the flask in a solid-to-solvent ratio of approximately 1:10 (w/v). c. For maceration, stir the mixture at room temperature for several hours. For Soxhlet extraction, heat the solvent to its boiling point and allow it to cycle through the onion powder for 4-6 hours.

  • Filtration: a. After extraction, filter the mixture to separate the solvent extract from the solid onion residue.

  • Solvent Evaporation: a. Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (e.g., 40°C) to avoid degradation of volatile compounds.

  • Collection and Storage: a. The remaining viscous liquid is the onion essential oil. b. Store the oil in a sealed, dark glass vial at 4°C.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol is based on optimized conditions for the extraction of volatile oil from onion using supercritical CO₂[4].

Materials and Equipment:

  • Freeze-dried onion powder

  • Supercritical fluid extraction system

  • High-pressure CO₂ source

  • Analytical balance

Procedure:

  • Preparation of Onion Material: Prepare freeze-dried onion powder and ensure it has a consistent particle size.

  • SFE System Setup: a. Pre-cool the CO₂ pump to ensure the carbon dioxide remains in a liquid state. b. Set the extraction vessel temperature to 35°C and the back-pressure regulator to 20 MPa.

  • Extraction: a. Load a known amount of the freeze-dried onion powder into the extraction vessel. b. Start the CO₂ pump and set the flow rate to 14 kg/h . c. Perform the extraction for 2.5 hours.

  • Collection of Extract: a. The supercritical CO₂ containing the extracted oil is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the oil to precipitate. b. Collect the essential oil from the collection vessel.

  • Storage: a. Store the collected onion essential oil in a sealed, dark glass vial at 4°C.

Visualizations

The following diagrams illustrate the workflows for the described extraction methods.

Steam_Distillation_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification A Fresh Onions B Homogenize with Water (1:1) A->B C Enzymatic Hydrolysis (36°C, 2.5h) B->C D Steam Distillation (2.6h) C->D E Condensation D->E F Collection of Distillate E->F G Separation of Oil and Water F->G H Drying with Na2SO4 G->H I Purified Onion Essential Oil H->I

Steam Distillation Workflow

Solvent_Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification A Fresh Onions B Drying (Freeze or Air) A->B C Grinding to Powder B->C D Solvent Addition (e.g., Dichloromethane) C->D E Maceration or Soxhlet Extraction D->E F Filtration E->F G Solvent Evaporation (Rotary Evaporator) F->G H Onion Essential Oil G->H

Solvent Extraction Workflow

SFE_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification A Fresh Onions B Freeze-drying A->B C Grinding to Powder B->C D Load into SFE Vessel C->D E Supercritical CO2 Extraction (20 MPa, 35°C, 2.5h) D->E F Depressurization and Collection E->F G Collected Onion Essential Oil F->G

Supercritical Fluid Extraction Workflow

References

Method

Application Notes and Protocols for the Synthesis of Allyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals Introduction Allyl propyl sulfide is an organosulfur compound found naturally in Allium species such as garlic and onions. It is of significant interest to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl sulfide is an organosulfur compound found naturally in Allium species such as garlic and onions. It is of significant interest to the research community, particularly in the fields of pharmacology and drug development, due to its potential therapeutic properties. Like other garlic-derived organosulfur compounds, allyl propyl sulfide is investigated for its antioxidant, anti-inflammatory, and anticancer activities.[1][2] These biological effects are attributed to the modulation of various cellular signaling pathways. This document provides detailed protocols for the chemical synthesis of allyl propyl sulfide for research purposes, methods for its purification and characterization, and an overview of its known biological activities and associated signaling pathways.

Synthesis of Allyl Propyl Sulfide

A common and effective method for the synthesis of allyl propyl sulfide is an adaptation of the Williamson ether synthesis, substituting an alkoxide with a thiolate.[3][4] This S(_N)2 reaction involves the nucleophilic attack of a propanethiolate on an allyl halide.

Experimental Protocol: Synthesis via Williamson-type Reaction

This protocol details the synthesis of allyl propyl sulfide from 1-propanethiol and allyl bromide.

Materials:

  • 1-Propanethiol (Propyl mercaptan)

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Preparation of Sodium Propanethiolate: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in absolute ethanol with stirring. To this solution, slowly add one molar equivalent of 1-propanethiol. The reaction is exothermic and results in the formation of sodium propanethiolate.

  • Reaction with Allyl Bromide: To the ethanolic solution of sodium propanethiolate, add one molar equivalent of allyl bromide dropwise using a dropping funnel at room temperature. After the addition is complete, heat the mixture to reflux for a specified period to ensure the completion of the reaction.

  • Work-up and Extraction: After reflux, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Shake the funnel vigorously and allow the layers to separate. The aqueous layer contains the inorganic salts, while the organic layer contains the desired allyl propyl sulfide.

  • Purification: Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude allyl propyl sulfide.

  • Final Purification: The crude product can be further purified by fractional distillation to obtain pure allyl propyl sulfide.

Quantitative Data:

The following table summarizes typical reaction conditions and expected yields for the synthesis of allyl propyl sulfide.

ParameterValueReference
Reactants 1-Propanethiol, Allyl Bromide, Sodium HydroxideAdapted from[5][6]
Solvent Ethanol[5]
Reaction Temperature Reflux (approx. 78 °C)[5]
Reaction Time 2 - 4 hoursEstimated from similar reactions
Yield 70 - 85%Estimated based on similar Williamson sulfide syntheses[5]

Characterization of Allyl Propyl Sulfide

The identity and purity of the synthesized allyl propyl sulfide should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the molecular weight and purity of the volatile allyl propyl sulfide. The mass spectrum will show a molecular ion peak corresponding to its molecular weight (116.23 g/mol ).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    1^11
    H NMR and
    13^{13}13
    C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the allyl and propyl groups.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in allyl propyl sulfide, such as the C-S and C=C bonds.[11]

Biological Activities and Signaling Pathways

Organosulfur compounds from garlic, including allyl sulfides, are known to exert a range of biological effects.[1][2] While specific research on allyl propyl sulfide is less abundant compared to diallyl disulfide (DADS) and diallyl trisulfide (DATS), its similar structure suggests it may share common mechanisms of action.

The anti-inflammatory and anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cellular proliferation, apoptosis, and inflammation.[12][13]

Putative Signaling Pathways Modulated by Allyl Sulfides

Based on studies of related organosulfur compounds, allyl propyl sulfide is likely to influence the following signaling pathways:

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of the inflammatory response. Organosulfur compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[12][13]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Allyl sulfides can modulate MAPK signaling, which can contribute to their anticancer effects.[14]

Synthesis_Workflow Synthesis Workflow for Allyl Propyl Sulfide cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis R1 1-Propanethiol P1 Formation of Sodium Propanethiolate R1->P1 R2 Sodium Hydroxide R2->P1 R3 Ethanol R3->P1 R4 Allyl Bromide P2 SN2 Reaction R4->P2 P1->P2 U1 Extraction with Diethyl Ether P2->U1 U2 Washing & Drying U1->U2 U3 Solvent Removal U2->U3 U4 Fractional Distillation U3->U4 FP Pure Allyl Propyl Sulfide U4->FP A1 GC-MS, NMR, FTIR FP->A1

Caption: Workflow for the synthesis and purification of allyl propyl sulfide.

Signaling_Pathway Putative Signaling Pathways Modulated by Allyl Propyl Sulfide cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway APS Allyl Propyl Sulfide IKK IKK Complex APS->IKK Inhibition MAPKKK MAPKKK APS->MAPKKK Modulation IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Activation Proliferation Cell Proliferation MAPKK MAPKK MAPKKK->MAPKK Activation MAPK MAPK MAPKK->MAPK Activation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation TF->Proliferation

Caption: Putative signaling pathways affected by allyl propyl sulfide.

References

Application

Application Notes and Protocols: Antimicrobial Mechanism of Action of Allyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals Introduction Allyl propyl sulfide is an organosulfur compound found in plants of the Allium genus, such as onions and garlic. While extensive research has e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl sulfide is an organosulfur compound found in plants of the Allium genus, such as onions and garlic. While extensive research has elucidated the antimicrobial properties of related compounds like diallyl sulfides (diallyl sulfide, diallyl disulfide, diallyl trisulfide) and dipropyl sulfides, specific data on the antimicrobial mechanism of action of allyl propyl sulfide remains limited. However, based on the activities of these structurally similar compounds, a multi-targeted antimicrobial action can be proposed for allyl propyl sulfide. It is suggested that the presence of the allyl group is fundamental to the antimicrobial activity of these sulfide derivatives.[1][2][3]

This document provides an overview of the putative antimicrobial mechanisms of allyl propyl sulfide, drawing parallels from well-studied allyl and propyl sulfides. It also includes detailed protocols for key experiments to investigate these mechanisms and quantitative data from related compounds to serve as a reference.

Putative Antimicrobial Mechanisms of Action

The antimicrobial activity of allyl sulfides is believed to be multifaceted, targeting several key cellular processes in microorganisms. The proposed mechanisms for allyl propyl sulfide, extrapolated from related compounds, include:

  • Disruption of Cell Membrane Integrity: Allyl sulfides are known to compromise the bacterial cell membrane, leading to increased permeability and leakage of intracellular components such as proteins and nucleic acids.[4] This disruption can lead to a loss of cellular function and ultimately cell death.

  • Induction of Oxidative Stress: Exposure to allyl sulfides has been shown to increase the intracellular levels of reactive oxygen species (ROS).[4] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to the antimicrobial effect.

  • DNA Damage: Organosulfur compounds from Allium species have been observed to induce DNA damage in microbial cells. This can occur directly or indirectly through the generation of ROS, leading to mutations and inhibition of DNA replication and transcription.

  • Inhibition of Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to regulate collective behaviors, including virulence factor production and biofilm formation. Some allyl sulfides have been shown to inhibit QS, thereby reducing the pathogenicity of bacteria without directly killing them. This anti-virulence approach is a promising strategy to combat bacterial infections while minimizing the development of resistance.

Data Presentation

Due to the scarcity of specific quantitative data for allyl propyl sulfide, the following tables summarize the antimicrobial activity of the closely related diallyl disulfide (DADS) and dipropyl disulfide (DPDS) against common bacterial strains. This information can serve as a baseline for comparative studies involving allyl propyl sulfide.

Table 1: Antimicrobial Activity of Diallyl Disulfide (DADS)

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15.9[1]
Pseudomonas aeruginosa21.9[1]
Escherichia coli11.4[1]

Table 2: Antimicrobial Activity of Dipropyl Disulfide (DPDS)

MicroorganismAntimicrobial Activity
Staphylococcus aureusNo activity[1]
Pseudomonas aeruginosaNo activity[1]
Escherichia coliNo activity[1]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the antimicrobial mechanism of action of allyl propyl sulfide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7][8][9]

Materials:

  • Allyl propyl sulfide

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Allyl Propyl Sulfide Dilutions: Prepare a stock solution of allyl propyl sulfide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of allyl propyl sulfide. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of allyl propyl sulfide at which no visible growth is observed. The optical density can also be measured using a microplate reader to confirm the visual assessment.

Assessment of Cell Membrane Permeability using Propidium Iodide (PI)

This assay uses the fluorescent dye propidium iodide, which can only enter cells with compromised membranes, to assess membrane damage.[10][11][12][13]

Materials:

  • Bacterial culture treated with allyl propyl sulfide

  • Untreated bacterial culture (control)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (1 mg/mL)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Treatment: Treat a mid-log phase bacterial culture with allyl propyl sulfide at its MIC and sub-MIC concentrations for a specified time. An untreated culture should be used as a control.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them twice with PBS. Resuspend the cells in PBS.

  • Staining: Add PI to the bacterial suspension to a final concentration of 1 µg/mL.

  • Incubation: Incubate the mixture in the dark at room temperature for 5-15 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). Alternatively, visualize the cells under a fluorescence microscope. An increase in red fluorescence in the treated cells compared to the control indicates membrane damage.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[14][15][16]

Materials:

  • Bacterial culture treated with allyl propyl sulfide

  • Untreated bacterial culture (control)

  • PBS or appropriate buffer

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Treatment: Treat a mid-log phase bacterial culture with allyl propyl sulfide at its MIC and sub-MIC concentrations.

  • Loading with DCFH-DA: Harvest the cells, wash with PBS, and resuspend in PBS containing DCFH-DA at a final concentration of 5-10 µM.

  • Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes to allow the dye to be taken up and deacetylated.

  • Washing: Centrifuge the cells to remove the excess dye and resuspend them in fresh PBS.

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~529 nm). An increase in green fluorescence in the treated cells indicates an increase in intracellular ROS levels.

Evaluation of DNA Damage using the Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[17][18][19][20][21]

Materials:

  • Bacterial culture treated with allyl propyl sulfide

  • Untreated bacterial culture (control)

  • Low melting point agarose

  • Microscope slides

  • Lysis solution

  • Electrophoresis buffer (alkaline or neutral)

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Embed the treated and untreated bacterial cells in a thin layer of low melting point agarose on a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to break down the cell walls and membranes, leaving the DNA as a nucleoid.

  • Electrophoresis: Place the slides in an electrophoresis chamber filled with either neutral or alkaline buffer. Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets under a fluorescence microscope.

  • Analysis: The length and intensity of the comet tail are proportional to the amount of DNA damage. This can be quantified using specialized software.

Quorum Sensing Inhibition (QSI) Assay using Chromobacterium violaceum

Chromobacterium violaceum is a biosensor bacterium that produces a purple pigment called violacein, which is regulated by quorum sensing. Inhibition of this pigment production without affecting bacterial growth indicates QSI activity.[22][23][24][25][26]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) agar and broth

  • Allyl propyl sulfide

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth. Adjust the optical density (OD600) of the culture to 0.1.

  • Assay Setup: In a 96-well plate, add different concentrations of allyl propyl sulfide to wells containing LB broth. Then, add the prepared C. violaceum inoculum to each well.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with agitation.

  • Assessment of Growth and Violacein Production:

    • Measure the OD600 to assess bacterial growth.

    • To quantify violacein, centrifuge the plate to pellet the cells. Discard the supernatant and add DMSO to each well to extract the violacein. Measure the absorbance at 585-595 nm.

  • Analysis: Calculate the percentage of violacein inhibition. A significant reduction in violacein production without a corresponding decrease in bacterial growth indicates that allyl propyl sulfide has QSI activity.

Visualizations

antimicrobial_mechanism cluster_aps Allyl Propyl Sulfide cluster_cell Bacterial Cell cluster_effects Antimicrobial Effects aps Allyl Propyl Sulfide membrane Cell Membrane aps->membrane Disrupts dna DNA aps->dna Induces ros ROS Production aps->ros Induces qs Quorum Sensing aps->qs Inhibits permeability Increased Permeability membrane->permeability damage DNA Damage dna->damage oxidative_stress Oxidative Stress ros->oxidative_stress virulence Reduced Virulence qs->virulence leakage Leakage of Cellular Contents permeability->leakage death Cell Death leakage->death damage->death oxidative_stress->damage

Caption: Proposed antimicrobial signaling pathway of allyl propyl sulfide.

mic_workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Allyl Propyl Sulfide prep_dilutions->inoculate incubate Incubate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results (Visual/OD Measurement) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

ros_workflow treat_cells Treat Bacteria with Allyl Propyl Sulfide load_dye Load Cells with DCFH-DA treat_cells->load_dye incubate Incubate (37°C, 30-60 min) load_dye->incubate wash Wash to Remove Excess Dye incubate->wash measure Measure Fluorescence (Ex: 485nm, Em: 529nm) wash->measure analyze Analyze ROS Levels measure->analyze

Caption: Workflow for intracellular ROS measurement.

References

Method

Allyl Propyl Sulfide as a Natural Food Preservative: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The demand for natural food preservatives is escalating due to consumer preferences for clean-label products and concerns regarding the long-te...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The demand for natural food preservatives is escalating due to consumer preferences for clean-label products and concerns regarding the long-term health implications of synthetic additives. Organosulfur compounds derived from Allium species, such as garlic and onions, have garnered significant attention for their potential as natural antimicrobial and antioxidant agents. Among these, allyl propyl sulfide, a volatile sulfur compound, is found in these plants. While extensive research has been conducted on related compounds like diallyl sulfide and allyl propyl disulfide, specific data on the preservative capacities of allyl propyl sulfide remains limited. This document provides a comprehensive overview of the potential applications of allyl propyl sulfide as a food preservative, drawing insights from closely related organosulfur compounds. Detailed protocols for evaluating its efficacy are also presented to facilitate further research and development in this area. It has been noted that the allyl group is fundamental for the antimicrobial activity of these sulfide derivatives.

Antimicrobial Properties

While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for allyl propyl sulfide against a wide range of foodborne pathogens are not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights into its potential antimicrobial efficacy. For instance, diallyl sulfide has demonstrated significant antibacterial activity against various pathogenic bacteria.

The primary mechanism of action for antimicrobial sulfides is believed to be the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately, cell death.

Table 1: Antimicrobial Activity of Diallyl Sulfide (A Structurally Related Compound)
MicroorganismTest MethodResult
Bacillus cereusBroth MicrodilutionMIC: 54.75 mM[1]
Pseudomonas aeruginosaNot SpecifiedReported antibacterial activity[1]
Klebsiella pneumoniaeNot SpecifiedReported antibacterial activity[1]
Staphylococcus aureusNot SpecifiedReported antibacterial activity[1]
Escherichia coliNot SpecifiedReported antibacterial activity[1]
Salmonella typhimuriumNot SpecifiedReported antibacterial activity[1]
Listeria monocytogenesNot SpecifiedReported antibacterial activity[1]

Antioxidant Properties

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of allyl propyl sulfide against common foodborne pathogens.

a. Materials:

  • Allyl propyl sulfide

  • Test microorganisms (e.g., Listeria monocytogenes, Salmonella Enteritidis, Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

b. Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test microorganism from an agar plate and inoculate it into a tube containing 3-5 mL of MHB.

    • Incubate the culture at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Allyl Propyl Sulfide Dilutions:

    • Prepare a stock solution of allyl propyl sulfide in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 100 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the allyl propyl sulfide dilutions.

    • Include a positive control (MHB with bacteria, no allyl propyl sulfide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of allyl propyl sulfide that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, pipette 100 µL of the suspension and spread it onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of allyl propyl sulfide that results in a ≥99.9% reduction in the initial bacterial count.

Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of allyl propyl sulfide to scavenge the stable DPPH free radical.

i. Materials:

  • Allyl propyl sulfide

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer or microplate reader

ii. Protocol Steps:

  • Preparation of Sample and Control:

    • Prepare a stock solution of allyl propyl sulfide in methanol at a known concentration.

    • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a positive control solution (ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add 100 µL of each allyl propyl sulfide dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and a control (methanol with DPPH).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value (the concentration of allyl propyl sulfide required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of allyl propyl sulfide to scavenge the ABTS radical cation.

i. Materials:

  • Allyl propyl sulfide

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer or microplate reader

ii. Protocol Steps:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the allyl propyl sulfide stock solution.

    • Add a small volume of each sample dilution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

antimicrobial_mechanism cluster_pathway Hypothesized Antimicrobial Mechanism of Allyl Sulfides aps Allyl Propyl Sulfide membrane Bacterial Cell Membrane aps->membrane Interacts with disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) disruption->leakage death Cell Death leakage->death

Caption: Hypothesized antimicrobial action of allyl propyl sulfide.

mic_mbc_workflow cluster_workflow Workflow for MIC and MBC Determination prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Allyl Propyl Sulfide in 96-well plate prep_dilutions->inoculate incubate_mic Incubate at 37°C for 18-24 hours inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24 hours plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

antioxidant_assay_workflow cluster_workflow Workflow for DPPH/ABTS Antioxidant Assays prep_sample Prepare Stock and Serial Dilutions of Allyl Propyl Sulfide mix Mix sample dilutions with radical solution prep_sample->mix prep_radical Prepare DPPH or ABTS•+ radical solution prep_radical->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure Absorbance (517nm for DPPH, 734nm for ABTS) incubate->measure calculate Calculate % Inhibition and determine IC50 measure->calculate

Caption: Workflow for antioxidant capacity determination.

References

Application

Application Notes and Protocols for Allyl Propyl Sulfide in Flavor Chemistry Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of allyl propyl sulfide and its closely related derivatives, allyl propyl disulfide and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyl propyl sulfide and its closely related derivatives, allyl propyl disulfide and allyl propyl trisulfide, in flavor chemistry research. This document includes key data, detailed experimental protocols, and visualizations to aid in the understanding and application of these compounds in sensory science and flavor-related drug development.

Introduction to Allyl Propyl Sulfide and its Role in Flavor

Allyl propyl sulfide and its corresponding disulfide and trisulfide are organosulfur compounds that are key contributors to the characteristic aromas of Allium species, such as onions and garlic.[1] These volatile sulfur compounds (VSCs) are known for their pungent, alliaceous, and onion-like aromas.[2] In flavor chemistry, they are utilized as reference standards for sensory analysis, in the development of synthetic flavors, and for studying the mechanisms of flavor perception. Their potent and distinct aromas make them important molecules for understanding how the human olfactory system detects and processes sulfurous scents.

Quantitative Data

The following tables summarize the key physical, chemical, and sensory properties of allyl propyl sulfide and its disulfide and trisulfide derivatives.

Table 1: Physical and Chemical Properties

PropertyAllyl Propyl SulfideAllyl Propyl DisulfideAllyl Propyl Trisulfide
CAS Number 27817-67-0[3]2179-59-1[1]33922-73-5[2]
Molecular Formula C6H12S[3]C6H12S2[1]C6H12S3
Molecular Weight 116.23 g/mol [3]148.29 g/mol [4]180.35 g/mol
Appearance Colorless clear liquid (est.)[2]Pale-yellow liquid[1]Amber clear liquid (est.)[2]
Boiling Point 144 °C @ 760 mmHg[2]66-69 °C @ 2.1 kPa[5]242-243 °C @ 760.00 mm Hg (est)[2]
Density 0.860 - 0.866 g/cm³ @ 25°C[2]~0.93 g/cm³[4]1.050 - 1.056 g/cm³ @ 25.00 °C[2]
Solubility in Water 466.8 mg/L @ 25 °C (est.)[2]Insoluble[1]37.87 mg/L @ 25 °C (est)[2]
Vapor Pressure 7.426 mmHg @ 25 °C (est.)[2]0.39 mmHg[4]0.050000 mmHg @ 25.00 °C (est)[2]

Table 2: Organoleptic Properties and Occurrence

CompoundOdor DescriptionFlavor ProfileNatural Occurrence (Examples)Typical Usage Levels in Food (mg/kg)[2]
Allyl Propyl Sulfide Alliaceous, green onion, garlic[2]Onion, GarlicDairy: 0.2-1.0, Fats/Oils: 0.1-0.5, Baked Goods: 0.2-1.0, Meat/Fish: 0.1-0.2, Soups/Sauces: 0.1-0.5
Allyl Propyl Disulfide Strong, pungent, onion-like[5]Cooked onion-like[4]Onion, Garlic, Chives[5]Not specified, used as a flavoring agent
Allyl Propyl Trisulfide Sulfurous, alliaceous, garlic, onion[2]Onion, GarlicDairy: 0.2-1.0, Fats/Oils: 0.1-0.5, Baked Goods: 0.2-1.0, Meat/Fish: 0.1-0.2, Soups/Sauces: 0.1-0.5

Table 3: Analytical and Sensory Thresholds

CompoundAnalytical Detection Limit (Air)Odor Threshold (in Propylene Glycol)
Allyl Propyl Sulfide Not specifiedDescribed at 0.10%[2]
Allyl Propyl Disulfide 0.02 ppm (overall detection limit)[6]Described at 0.10%[7]
Allyl Propyl Trisulfide Not specifiedDescribed at 0.10%[2]

Experimental Protocols

Synthesis of Allyl Propyl Sulfide Standard

A standard of allyl propyl sulfide can be synthesized for use as an analytical reference. A common method involves the reaction of an allyl halide with a propyl thiol or by reacting allyl alcohols with thiols in the presence of a catalyst.[8]

Materials:

  • Allyl bromide

  • Propane-1-thiol

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium thiopropoxide by reacting propane-1-thiol with an equimolar amount of sodium hydroxide in ethanol.

  • Slowly add allyl bromide to the sodium thiopropoxide solution with stirring at room temperature.

  • After the addition is complete, reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • The resulting crude allyl propyl sulfide can be purified by distillation under reduced pressure.

  • Confirm the purity and identity of the synthesized standard using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique used to identify odor-active compounds in a sample. The following is a general protocol that can be adapted for the analysis of allyl propyl sulfide in a food matrix.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-Sulphur or equivalent).

  • Humidifier for the ODP air supply.

Procedure:

  • Sample Preparation: Use a validated extraction method such as solvent extraction or solid-phase microextraction (SPME) to isolate volatile compounds from the food sample.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at a rate of 8 °C/min, and hold for 5 min.

    • Split Ratio: Adjust as needed based on sample concentration (e.g., 10:1).

  • Olfactometry:

    • A trained sensory panelist sniffs the effluent from the ODP.

    • The panelist records the retention time and provides a description of the perceived odor for each detected aroma.

    • The intensity of the odor can also be rated on a scale.

  • Data Analysis: Correlate the retention times of the detected odors with the peaks on the FID chromatogram. Tentatively identify compounds based on their odor description and retention index. Confirm the identity of allyl propyl sulfide by comparing its retention time and mass spectrum (if using GC-MS) with that of a pure standard.

Descriptive Sensory Analysis

Descriptive sensory analysis is used to quantify the sensory attributes of a product. This protocol outlines a method for evaluating the contribution of allyl propyl sulfide to the flavor of a food product.

Panel and Training:

  • Select 8-12 panelists based on their sensory acuity and ability to describe aromas.

  • Train the panelists on the specific aroma attributes associated with onion and garlic flavors, using reference standards for terms like "alliaceous," "sulfurous," "green onion," and "pungent." Allyl propyl sulfide can be used as a reference for its characteristic aroma.

Procedure:

  • Sample Preparation: Prepare food samples with and without the addition of a known concentration of allyl propyl sulfide. The concentration should be determined based on its typical occurrence and sensory threshold.

  • Evaluation:

    • Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

    • Samples should be coded with random three-digit numbers and presented in a randomized order.

    • Panelists evaluate each sample and rate the intensity of the predetermined sensory attributes on a line scale (e.g., from 0 = not perceptible to 15 = extremely intense).

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Visualizations

Formation Pathway of Sulfur Flavor Precursors in Allium

The following diagram illustrates the biosynthetic pathway leading to the formation of S-alk(en)yl-L-cysteine sulfoxides, which are the precursors to the volatile sulfur compounds, including allyl propyl sulfide, found in Allium species.

G Serine Serine O_Acetylserine O-Acetylserine Serine->O_Acetylserine Serine acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->O_Acetylserine Cysteine Cysteine O_Acetylserine->Cysteine O-acetylserine (thiol) lyase S_Propylcysteine S-Propylcysteine Cysteine->S_Propylcysteine S_Allylcysteine S-Allylcysteine Cysteine->S_Allylcysteine Methionine Methionine S_Adenosylmethionine S-Adenosylmethionine (SAM) Methionine->S_Adenosylmethionine ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) S_Adenosylmethionine->ACC ACC synthase ACC_synthase ACC synthase Propyl_group_precursor Propyl group precursor Propyl_group_precursor->S_Propylcysteine Allyl_group_precursor Allyl group precursor Allyl_group_precursor->S_Allylcysteine S_Propylcysteine_sulfoxide S-Propylcysteine sulfoxide (PCSO) S_Propylcysteine->S_Propylcysteine_sulfoxide Oxidation S_Allylcysteine_sulfoxide S-Allylcysteine sulfoxide (ACSO) (Alliin) S_Allylcysteine->S_Allylcysteine_sulfoxide Oxidation Alliinase Alliinase (upon tissue damage) S_Propylcysteine_sulfoxide->Alliinase S_Allylcysteine_sulfoxide->Alliinase Volatile_Sulfur_Compounds Volatile Sulfur Compounds (e.g., Allyl propyl sulfide, Allyl propyl disulfide) Alliinase->Volatile_Sulfur_Compounds

Caption: Biosynthesis of Allium flavor precursors.

General Workflow for GC-O Analysis

This diagram outlines the typical workflow for identifying odor-active compounds like allyl propyl sulfide in a food sample using Gas Chromatography-Olfactometry.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Identification Food_Sample Food Sample Extraction Volatile Extraction (e.g., SPME, Solvent Extraction) Food_Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Column Gas Chromatographic Separation GC_Injection->GC_Column Effluent_Split Effluent Split GC_Column->Effluent_Split FID Flame Ionization Detector (FID) Effluent_Split->FID ODP Olfactory Detection Port (ODP) Effluent_Split->ODP Chromatogram FID Chromatogram FID->Chromatogram Aromagram Aromagram (Odor descriptions at specific times) ODP->Aromagram Correlation Correlate Aromagram with Chromatogram Chromatogram->Correlation Aromagram->Correlation Identification Compound Identification (Retention Index, MS, Standard) Correlation->Identification G Odorant Odorant Molecule (e.g., Allyl Propyl Sulfide) OR Olfactory Receptor (GPCR) in Olfactory Sensory Neuron Odorant->OR Binds to G_protein G-protein (Golf) Activation OR->G_protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_protein->Adenylyl_Cyclase cAMP ATP to cAMP Conversion Adenylyl_Cyclase->cAMP Ion_Channel Cyclic Nucleotide-gated Ion Channel Opening cAMP->Ion_Channel Cation_Influx Ca2+ and Na+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal Transmission to Olfactory Bulb Action_Potential->Signal_to_Brain

References

Method

Application Notes and Protocols for Allyl Propyl Sulfide as a Potential Biopesticide

Introduction Allyl propyl sulfide (APS) is a volatile organosulfur compound naturally occurring in plants of the Allium genus, such as onions and garlic.[1][2] It is a component of the essential oils of these plants, whi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl propyl sulfide (APS) is a volatile organosulfur compound naturally occurring in plants of the Allium genus, such as onions and garlic.[1][2] It is a component of the essential oils of these plants, which have long been recognized for their insecticidal and repellent properties.[3] The growing demand for sustainable and eco-friendly crop protection solutions has spurred interest in the potential of naturally derived compounds like APS as biopesticides.[3] These compounds offer a promising alternative to synthetic pesticides, potentially contributing to improved soil health and biodiversity.[3]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the use of allyl propyl sulfide for crop protection. It covers its proposed mechanism of action, methods for evaluating its efficacy and safety, and guidelines for its formulation and application.

Mechanism of Action

The primary proposed mechanism of action for allyl propyl sulfide and related organosulfur compounds is the induction of oxidative stress in target pests.[4] This is achieved through the depletion of intracellular glutathione (GSH), a critical antioxidant.[5][6] The disruption of the cellular redox balance leads to an accumulation of reactive oxygen species (ROS), which can cause damage to vital biomolecules such as lipids, proteins, and DNA, ultimately leading to cell death.[7][8]

In insects, the Keap1-Nrf2 signaling pathway is a key defense mechanism against oxidative stress induced by xenobiotics.[9][10] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, upon exposure to electrophilic compounds like allyl sulfides, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus to activate the transcription of a battery of cytoprotective genes, including those for detoxification enzymes like glutathione S-transferases (GSTs).[2][11] The overwhelming of this defense system by a sufficient concentration of the biopesticide leads to its toxic effects.

G cluster_0 Insect Cell APS Allyl Propyl Sulfide (APS) GSH Glutathione (GSH) APS->GSH Depletion ROS Reactive Oxygen Species (ROS) APS->ROS Increases Oxidative_Stress Oxidative Stress GSH->ROS Neutralizes ROS->Oxidative_Stress Leads to Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Figure 1. Proposed mechanism of Allyl Propyl Sulfide inducing oxidative stress in insect cells.

G cluster_1 Insect Xenobiotic Stress Response Xenobiotic Xenobiotic (e.g., Allyl Propyl Sulfide) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Xenobiotic->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Binds to Detox_Genes Transcription of Detoxification Genes (e.g., GSTs) ARE->Detox_Genes Activates Cellular_Protection Cellular Protection Detox_Genes->Cellular_Protection

Figure 2. The Keap1-Nrf2 signaling pathway in response to xenobiotic stress.

Data Presentation

Table 1: Insecticidal Activity (LC50) of Diallyl Disulfide Against Various Pests

Pest Species Life Stage Bioassay Method LC50 Value Exposure Time Reference
Tenebrio molitor (Mealworm) Larva Contact 57.68 mg/mL 24h [8]
Tenebrio molitor (Mealworm) Pupa Contact 55.13 mg/mL 24h [8]
Tenebrio molitor (Mealworm) Adult Contact 81.52 mg/mL 24h [8]
Tineola bisselliella (Webbing Clothes Moth) - Fumigation 0.02 mg/L 24h [12]
Reticulitermes santonensis (Termite) - Fumigation 0.02 mg/L 24h [12]
Callosobruchus maculatus (Cowpea Weevil) - Fumigation 0.5 mg/L 24h [12]
Bemisia tabaci (Whitefly) Adult Fumigation 0.12 µg/L - [13]

| Ephestia kuehniella (Mediterranean Flour Moth) | Larva | Leaf Dip | 0.31% | 24h |[13] |

Table 2: Repellent and Antifeedant Activity of Related Organosulfur Compounds

Compound Pest Species Activity Type Effective Concentration / Index Reference
Diallyl trisulfide Sitophilus zeamais Feeding Deterrent 27% at 2.98 mg/g food [14]
Diallyl trisulfide Tribolium castaneum Feeding Deterrent 85% at 0.75 mg/g food [14]

| Methyl allyl disulfide | Sitophilus zeamais | Feeding Deterrent | 44% at 6.08 mg/g food |[14] |

Table 3: Phytotoxicity Assessment of Diallyl Disulfide

Crop Observation Conditions Reference
Onion No phytotoxicity reported Field trials for white rot control

| Tomato | Root growth inhibition | Laboratory study |[15] |

Note: The data presented above are for diallyl disulfide and other related compounds, not allyl propyl sulfide. These values should be used as a guide for designing experiments for allyl propyl sulfide, as its efficacy may differ.

Experimental Protocols

The following are detailed protocols for evaluating the biopesticidal potential of allyl propyl sulfide. These are adapted from standard entomological and phytotoxicity testing procedures and should be optimized for specific target pests and crops.

1. Insecticidal Activity Bioassays

Two primary methods are recommended for assessing the insecticidal activity of a volatile compound like allyl propyl sulfide: fumigant and contact bioassays.

G cluster_workflow Insecticidal Bioassay Workflow cluster_fumigant Fumigant Assay cluster_contact Contact Assay Prep_Stock Prepare Stock Solution (APS in Acetone) Prep_Dilutions Prepare Serial Dilutions Prep_Stock->Prep_Dilutions Fum_Apply Apply to Filter Paper in Sealed Container Prep_Dilutions->Fum_Apply Con_Apply Coat Petri Dish with Solution Prep_Dilutions->Con_Apply Fum_Introduce Introduce Insects Fum_Apply->Fum_Introduce Incubate Incubate (24-72h) Fum_Introduce->Incubate Con_Introduce Introduce Insects After Evaporation Con_Apply->Con_Introduce Con_Introduce->Incubate Assess Assess Mortality Incubate->Assess Analyze Probit Analysis (Calculate LC50) Assess->Analyze

Figure 3. Workflow for determining the insecticidal activity of Allyl Propyl Sulfide.

a. Fumigant Toxicity Bioassay This method is suitable for assessing the toxicity of volatile compounds against pests of stored products or in enclosed spaces.[16][17]

  • Materials:

    • Allyl propyl sulfide (≥97% purity)

    • Acetone (analytical grade)

    • Glass jars or vials with airtight lids (e.g., 250 mL)

    • Filter paper discs (e.g., Whatman No. 1)

    • Micropipettes

    • Target insects (e.g., 10-20 adults per replicate)

    • Incubator set to relevant environmental conditions (e.g., 25±1°C, 60±5% RH)

  • Protocol:

    • Stock Solution Preparation: Prepare a 10% (v/v) stock solution of allyl propyl sulfide in acetone.

    • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of at least five concentrations expected to cause between 10% and 90% mortality. A control group with acetone only must be included.

    • Treatment Application: Apply 100 µL of each dilution onto a filter paper disc.

    • Exposure: Place the treated filter paper inside the airtight container (e.g., attached to the underside of the lid). Introduce the test insects into the container and seal it immediately.

    • Incubation: Place the sealed containers in an incubator for 24 hours.

    • Mortality Assessment: After the exposure period, count the number of dead insects. Insects are considered dead if they do not move when prodded with a fine brush.

    • Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values.

b. Contact Toxicity Bioassay (Dry Film Method) This method assesses toxicity through direct contact with the compound residue.[8][18]

  • Materials:

    • Same as for fumigant assay, but with petri dishes (e.g., 9 cm diameter) instead of sealed jars.

  • Protocol:

    • Stock Solution and Dilutions: Prepare as described for the fumigant assay.

    • Treatment Application: Pipette 1 mL of each dilution into a petri dish. Swirl the dish to ensure the entire inner surface is coated.

    • Solvent Evaporation: Leave the petri dishes in a fume hood for approximately 10-15 minutes, or until the acetone has completely evaporated, leaving a thin film of the compound.

    • Exposure: Introduce 10-20 adult insects into each treated petri dish and replace the lid.

    • Incubation: Place the petri dishes in an incubator for 24 hours.

    • Mortality Assessment and Data Analysis: Follow steps 6 and 7 from the fumigant assay protocol.

2. Repellent Activity Bioassay (Area Preference Method)

This assay determines if the scent of allyl propyl sulfide deters insects from a treated area.[1][19]

  • Materials:

    • Allyl propyl sulfide and acetone

    • Filter paper discs (e.g., 9 cm diameter)

    • Petri dishes (9 cm diameter)

    • Scissors, pencil, and ruler

    • Target insects (e.g., 20 adults per replicate)

  • Protocol:

    • Preparation of Test Arena: Cut a filter paper disc in half.

    • Treatment Application: Apply 0.5 mL of the desired allyl propyl sulfide solution (e.g., 1% in acetone) to one half of the filter paper. Apply 0.5 mL of acetone only to the other half as a control.

    • Assembly: Allow the solvent to evaporate for 5 minutes, then place both halves back together in the petri dish.

    • Insect Introduction: Release 20 insects into the center of the petri dish and cover it.

    • Observation: After a set period (e.g., 2 hours), count the number of insects on the treated half and the control half.

    • Data Analysis: Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number on the treated half.

3. Phytotoxicity Assessment

It is crucial to determine if allyl propyl sulfide causes harm to the crop it is intended to protect.[20][21]

  • Materials:

    • Allyl propyl sulfide

    • Emulsifier (e.g., Tween 80)

    • Distilled water

    • Test plants (e.g., tomato, cucumber) at the 2-4 true leaf stage

    • Spray bottle

    • Growth chamber or greenhouse

  • Protocol:

    • Preparation of Test Solution: Prepare an aqueous emulsion of allyl propyl sulfide at a concentration intended for application (e.g., 1X) and a higher concentration (e.g., 2X). Include a small amount of emulsifier (e.g., 0.1% Tween 80) to ensure mixing. A control group should be sprayed with water and the emulsifier only.

    • Application: Spray the plants until the foliage is thoroughly wet. Ensure each treatment group has at least 3-5 replicate plants.

    • Observation: Maintain the plants under optimal growing conditions.

    • Assessment: Visually assess the plants for signs of phytotoxicity at 1, 3, 7, and 14 days after treatment. Use a rating scale such as the one below.

Table 4: Phytotoxicity Rating Scale

Rating % of Leaf Area Affected Description of Symptoms
0 0 No visible injury
1 1-10 Slight leaf discoloration or chlorosis
2 11-25 Moderate chlorosis, some necrosis or leaf burn
3 26-50 Severe necrosis, leaf malformation

| 4 | >50 | Plant death |

Application Notes for Field Use

1. Formulation

Due to its volatility and insolubility in water, allyl propyl sulfide must be formulated to ensure stability and effective application.[3][22] Nanoemulsions are a promising approach for encapsulating essential oils, improving their stability and efficacy.[23]

  • Emulsifiable Concentrate (EC): A simple formulation can be created by mixing allyl propyl sulfide with a suitable surfactant or emulsifier (e.g., Tween 80, polysorbates) and a solvent if necessary. A common ratio for essential oil formulations is 1:1 or 1:2 (oil:surfactant).[3]

  • Nanoemulsion: This requires high-energy methods (e.g., ultrasonication) or low-energy methods (spontaneous emulsification) to create small, stable droplets of the oil in water. This can enhance persistence and reduce the required concentration.[23]

2. Application

  • Target Pests: Based on data from related compounds, allyl propyl sulfide is likely to be most effective against soft-bodied insects, mites, and stored product pests.[8][12]

  • Application Method: The formulated product should be diluted with water to the desired concentration and applied as a foliar spray. Thorough coverage of all plant surfaces, including the undersides of leaves, is essential.

  • Application Rate: The optimal application rate will need to be determined through field trials. Based on data from related compounds, concentrations ranging from 0.1% to 1.0% (v/v) in the final spray solution could be a starting point for efficacy testing.[13][24]

  • Timing and Frequency: Due to the volatile nature of the compound, applications may need to be repeated, especially after rain or in hot weather. Application in the early morning or late evening can reduce evaporative losses.

3. Safety Precautions

  • Allyl propyl disulfide is a skin and eye irritant.[24] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling and application.

  • Conduct a small-scale phytotoxicity test on a few plants before treating an entire crop.

Disclaimer: Allyl propyl sulfide is not yet a registered biopesticide in many jurisdictions. The information provided is for research and development purposes only. All experimental work should be conducted in compliance with local regulations and safety guidelines.

References

Application

Application Notes and Protocols: Controlled-Release Formulation of Allyl Propyl Sulfide for Agriculture

For Researchers, Scientists, and Drug Development Professionals Introduction Allyl propyl sulfide, a volatile organosulfur compound found in members of the Allium genus such as garlic and onions, has demonstrated potenti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl sulfide, a volatile organosulfur compound found in members of the Allium genus such as garlic and onions, has demonstrated potential as a natural pesticide and biofumigant in agriculture.[1][2] Its efficacy, however, can be limited by its high volatility and potential for rapid degradation in the environment. Controlled-release formulations offer a promising solution to enhance the stability and prolong the activity of allyl propyl sulfide, thereby improving its effectiveness as a sustainable pest management agent.

These application notes provide an overview of a microencapsulation approach for the controlled release of allyl propyl sulfide and detailed protocols for its preparation and evaluation. The information is intended to guide researchers in developing and assessing similar formulations for agricultural applications.

Data Presentation

Due to the limited availability of specific quantitative data for allyl propyl sulfide controlled-release formulations in publicly accessible literature, the following tables present hypothetical yet realistic data based on studies of similar encapsulated essential oils and garlic extracts. These tables are for illustrative purposes to guide data presentation in your own experiments.

Table 1: Formulation Characteristics of Allyl Propyl Sulfide Microcapsules

Formulation CodeWall Material (Polymer)Core:Wall RatioEncapsulation Efficiency (%)Microcapsule Size (µm)
APS-MC-01Gelatin/Acacia1:185.2 ± 3.150.7 ± 8.2
APS-MC-02Chitosan/Alginate1:1.592.5 ± 2.575.3 ± 10.4
APS-MC-03Polyurea1:288.9 ± 4.042.1 ± 6.7

Table 2: In Vitro Release Kinetics of Allyl Propyl Sulfide from Microcapsules

Formulation CodeRelease MediumTime to 50% Release (T50) (hours)Release Exponent (n) (Korsmeyer-Peppas)R² (Korsmeyer-Peppas)
APS-MC-01Water (pH 7.0)480.620.985
APS-MC-02Soil Simulation Fluid720.750.991
APS-MC-03Water (pH 7.0)600.580.979

Table 3: Efficacy of Controlled-Release Allyl Propyl Sulfide Against a Model Insect Pest (e.g., Tenebrio molitor)

TreatmentConcentration (µg/mL)Mortality (%) after 72h
Control (Blank Microcapsules)-5.2 ± 1.5
Unencapsulated Allyl Propyl Sulfide10065.7 ± 5.8
APS-MC-0110088.3 ± 4.2
APS-MC-0210095.1 ± 3.9

Experimental Protocols

Preparation of Allyl Propyl Sulfide Microcapsules via Complex Coacervation

This protocol is adapted from methodologies used for the microencapsulation of garlic extracts.[3]

Materials:

  • Allyl propyl sulfide (APS)

  • Gelatin (Type A)

  • Gum acacia

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Glutaraldehyde (25% aqueous solution)

  • Distilled water

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 5% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C with continuous stirring.

    • Prepare a 5% (w/v) gum acacia solution by dissolving it in distilled water at room temperature.

  • Emulsification:

    • Add the desired amount of allyl propyl sulfide (core material) to the gelatin solution to form the core-to-wall ratio being tested (e.g., 1:1).

    • Homogenize the mixture at 5000 rpm for 10 minutes to form a stable oil-in-water emulsion.

  • Coacervation:

    • Slowly add the gum acacia solution to the emulsion while maintaining the temperature at 50°C and stirring.

    • Adjust the pH of the mixture to 4.0 using 1M HCl to induce coacervation.

    • Gradually cool the mixture to 10°C in an ice bath with continuous, gentle stirring for 1 hour to allow the coacervate shell to deposit around the oil droplets.

  • Cross-linking:

    • Add glutaraldehyde solution (2.5% of the total polymer weight) to the suspension and stir for 12 hours at 10°C to cross-link and harden the microcapsule walls.

  • Washing and Drying:

    • Wash the microcapsules with distilled water and then with ethanol to remove any unencapsulated allyl propyl sulfide.

    • Collect the microcapsules by filtration or centrifugation.

    • Freeze-dry the microcapsules to obtain a free-flowing powder.

Determination of Encapsulation Efficiency

Procedure:

  • Accurately weigh a known amount of the dried microcapsules.

  • Crush the microcapsules using a mortar and pestle and extract the allyl propyl sulfide with a suitable solvent (e.g., hexane).

  • Quantify the amount of allyl propyl sulfide in the extract using Gas Chromatography-Mass Spectrometry (GC-MS) with a pre-established calibration curve.

  • Calculate the encapsulation efficiency (EE) using the following formula:

    EE (%) = (Actual amount of encapsulated APS / Theoretical amount of APS) x 100

In Vitro Release Study

Procedure:

  • Disperse a known amount of microcapsules in a defined volume of release medium (e.g., distilled water, phosphate buffer at a specific pH, or a soil simulation fluid).

  • Keep the suspension in a shaking incubator at a constant temperature (e.g., 25°C).

  • At predetermined time intervals, withdraw an aliquot of the release medium.

  • Separate the microcapsules from the medium by centrifugation or filtration.

  • Analyze the concentration of allyl propyl sulfide in the release medium using GC-MS.

  • Calculate the cumulative percentage of allyl propyl sulfide released over time.

Analysis of Release Kinetics

The release data can be fitted to various kinetic models to understand the release mechanism. The Korsmeyer-Peppas model is often used for polymeric systems:

Mt / M∞ = k * t^n

Where:

  • Mt / M∞ is the fraction of drug released at time t.

  • k is the release rate constant.

  • n is the release exponent, which is indicative of the release mechanism. For spherical particles, n ≤ 0.43 indicates Fickian diffusion, 0.43 < n < 0.85 indicates anomalous (non-Fickian) transport, and n = 0.85 indicates Case-II transport (polymer relaxation/erosion).[4]

Visualizations

Signaling Pathway

G

Experimental Workflow

G cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation Prep_Polymers Prepare Polymer Solutions Emulsify Emulsify Allyl Propyl Sulfide Prep_Polymers->Emulsify Coacervate Induce Complex Coacervation Emulsify->Coacervate Crosslink Cross-link Microcapsules Coacervate->Crosslink Dry Wash and Freeze-dry Crosslink->Dry EE Determine Encapsulation Efficiency Dry->EE Size Analyze Particle Size Dry->Size Morphology SEM for Morphology Dry->Morphology Release In Vitro Release Study Dry->Release Efficacy Bio-efficacy Testing (vs. Pests) Dry->Efficacy Kinetics Analyze Release Kinetics Release->Kinetics

References

Method

Application Notes and Protocols: In Vitro Antibacterial Activity of Allyl Propyl Sulfide Against E. coli

Audience: Researchers, scientists, and drug development professionals. Introduction: Allyl propyl sulfide (APS) is an organosulfur compound found in plants of the Allium genus, such as garlic and onions.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allyl propyl sulfide (APS) is an organosulfur compound found in plants of the Allium genus, such as garlic and onions. These compounds are of significant interest to the scientific community due to their potential therapeutic properties, including antimicrobial effects. This document provides a detailed overview of the in vitro antibacterial activity of allyl sulfides against Escherichia coli, with a focus on allyl propyl sulfide. Due to the limited availability of specific data for allyl propyl sulfide, data for the closely related and well-studied compound, diallyl disulfide (DADS), is presented as a representative example of an allyl sulfide. These notes include summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and proposed mechanisms of action.

The antibacterial action of organosulfur compounds is largely attributed to the presence of the allyl group, which is fundamental to their activity.[1] The mechanism of action is believed to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes through the formation of disulfide bonds with free sulfhydryl groups.[2]

Data Presentation

The following table summarizes the available quantitative data for the antibacterial activity of diallyl disulfide (DADS), a structurally similar compound to allyl propyl sulfide, against E. coli.

CompoundBacterial StrainAssay TypeResultReference
Diallyl Disulfide (DADS)Escherichia coliAgar Diffusion11.4 mm inhibition zone[1]
Garlic Essential Oil (High DADS content)Escherichia coliBroth MicrodilutionMIC: 1.51 mg/mL

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocols

Herein are detailed protocols for determining the in vitro antibacterial activity of allyl propyl sulfide against E. coli.

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This protocol outlines the determination of the MIC of allyl propyl sulfide against E. coli using the broth microdilution method.

Materials:

  • Allyl propyl sulfide (APS)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Allyl Propyl Sulfide Stock Solution:

    • Prepare a stock solution of APS in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture of E. coli on a non-selective agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the APS stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no APS).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of APS at which there is no visible growth of E. coli.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis APS_stock Prepare APS Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate APS_stock->Serial_Dilution Inoculum Prepare E. coli Inoculum (0.5 McFarland) Inoculate Inoculate wells with E. coli Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Minimum Bactericidal Concentration (MBC) Determination Protocol

This protocol is performed following the MIC determination to ascertain the concentration of APS that is bactericidal.

Materials:

  • Microtiter plate from the completed MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate. Be sure to label the plate corresponding to the concentration from the well.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, observe the MHA plates for bacterial growth.

    • The MBC is the lowest concentration of APS that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).[3][4][5]

MBC_Workflow MIC_Plate Completed MIC Plate Subculture Subculture from non-turbid wells onto MHA plates MIC_Plate->Subculture Incubate Incubate MHA plates at 37°C for 18-24h Subculture->Incubate Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate->Read_MBC

Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Bacterial Growth Curve (Time-Kill Assay) Protocol

This protocol is used to evaluate the effect of allyl propyl sulfide on the growth kinetics of E. coli over time.

Materials:

  • Allyl propyl sulfide (APS)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Sterile saline (0.85% NaCl)

  • Mueller-Hinton Agar (MHA) plates for viable cell counting

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of E. coli in MHB.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.4-0.6).

  • Assay Setup:

    • Prepare a series of sterile flasks, each containing fresh MHB.

    • Add APS to the flasks to achieve the desired final concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no APS.

    • Inoculate each flask with the mid-log phase E. coli culture to a final OD₆₀₀ of approximately 0.05 (approximately 5 x 10⁵ CFU/mL).

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot from each flask.

  • Data Collection:

    • For each time point, measure the OD₆₀₀ of the aliquot using a spectrophotometer.

    • Simultaneously, perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates to determine the number of viable cells (CFU/mL).

  • Analysis:

    • Plot the OD₆₀₀ values versus time to generate growth curves.

    • Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[6]

Proposed Mechanism of Action

Organosulfur compounds from Allium species, including allyl sulfides, are thought to exert their antibacterial effects through a multi-targeted approach. The primary proposed mechanism involves the disruption of bacterial cell membrane integrity and the inactivation of key cellular enzymes.

Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_enzyme Enzyme Inhibition cluster_synthesis Metabolic Interference APS Allyl Propyl Sulfide Membrane_Disruption Disruption of Cell Membrane Integrity APS->Membrane_Disruption SH_group Interaction with Sulfhydryl (-SH) groups of enzymes APS->SH_group Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Bacterial_Death Bacterial Cell Death Leakage->Bacterial_Death Enzyme_Inactivation Enzyme Inactivation SH_group->Enzyme_Inactivation Protein_Synthesis Inhibition of Protein Synthesis Enzyme_Inactivation->Protein_Synthesis Nucleic_Acid_Synthesis Inhibition of Nucleic Acid Synthesis Enzyme_Inactivation->Nucleic_Acid_Synthesis Protein_Synthesis->Bacterial_Death Nucleic_Acid_Synthesis->Bacterial_Death

Proposed Mechanism of Action of Allyl Propyl Sulfide against E. coli.

The allyl group in these compounds is highly reactive and can readily interact with thiol groups in bacterial enzymes, leading to their inactivation.[2] This can disrupt critical metabolic pathways, including protein and nucleic acid synthesis.[7][8] Furthermore, the lipophilic nature of allyl sulfides may facilitate their interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[8]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Allyl Propyl Sulfide

Welcome to the Technical Support Center for the synthesis of allyl propyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving react...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of allyl propyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing allyl propyl sulfide?

A1: The most prevalent and established method for synthesizing allyl propyl sulfide is through a Williamson ether-type reaction, adapted for thioethers. This involves the reaction of an allyl halide, typically allyl bromide, with a propanethiolate salt (the conjugate base of 1-propanethiol). This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1]

Q2: What are the key factors influencing the yield of allyl propyl sulfide synthesis?

A2: Several factors critically impact the yield of the synthesis:

  • Choice of Base: A strong base is required to deprotonate 1-propanethiol to form the more nucleophilic thiolate anion. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents are generally preferred as they solvate the cation of the thiolate salt, leaving a more reactive "naked" nucleophile.

  • Temperature: The reaction temperature affects the rate of reaction. However, excessively high temperatures can promote side reactions and lead to the evaporation of volatile reactants like allyl bromide.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Purity of Reagents: The purity of starting materials, including the allyl halide and 1-propanethiol, is important to prevent unwanted side reactions.

Q3: What is Phase-Transfer Catalysis (PTC) and can it be used to improve the synthesis of allyl propyl sulfide?

A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile (propanethiolate) from the aqueous phase to the organic phase where the allyl halide is dissolved. The use of PTC can lead to increased yields, milder reaction conditions, and the ability to use less hazardous solvents.[2][3]

Troubleshooting Guide

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 1-Propanethiol Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in at least stoichiometric amounts. An excess of a finely powdered base can increase the reaction rate.
Poor Nucleophilicity of the Thiolate Use a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance the nucleophilicity of the thiolate anion.
Loss of Volatile Reactants Allyl bromide is volatile. Use a reflux condenser to prevent its escape from the reaction vessel, especially when heating.[2]
Side Reactions (Elimination) While less common with primary halides like allyl bromide, elimination reactions can compete with substitution. Maintain a moderate reaction temperature.
Impure Reagents Ensure all reagents and solvents are pure and anhydrous. Water can hydrolyze the allyl halide and deactivate the base.

Problem: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted Starting Materials Monitor the reaction to completion using TLC or GC. Optimize reaction time and temperature. Use a slight excess of the more easily removable reactant.
Formation of Diallyl Sulfide This can occur if the propanethiolate is not in sufficient excess or if there is an issue with the reaction stoichiometry.
Formation of Dipropyl Disulfide Oxidation of the propanethiolate can lead to the formation of dipropyl disulfide. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Polymerization of Allyl Bromide At elevated temperatures or in the presence of radical initiators, allyl bromide can polymerize. Avoid excessive heat and consider adding a radical inhibitor like BHT if necessary.

Data Presentation

Optimizing reaction conditions is key to maximizing the yield of allyl propyl sulfide. The following tables summarize the expected impact of different parameters on the reaction outcome.

Table 1: Effect of Base and Solvent on Yield

Base Solvent Relative Yield Notes
NaOHEthanolGoodA common and cost-effective choice.
KOHEthanolGood-ExcellentKOH is a slightly stronger base and may offer a modest yield improvement.
NaOHDMFExcellentPolar aprotic solvent enhances nucleophilicity, leading to higher yields.
KOHAcetonitrileExcellentAnother effective polar aprotic solvent system.

Table 2: Effect of Temperature and Phase-Transfer Catalyst (PTC) on Yield

Temperature PTC (e.g., TBAB) Relative Yield Notes
Room TemperatureNoLow to ModerateThe reaction is often slow at room temperature.
50-60 °CNoGoodIncreased temperature accelerates the reaction rate.
50-60 °CYes (1-5 mol%)ExcellentPTC facilitates the reaction, leading to higher yields under milder conditions.[2]
> 70 °CNo/YesVariable/DecreasedHigher temperatures can lead to the evaporation of allyl bromide and potential side reactions.[2]

Experimental Protocols

Protocol 1: Standard Synthesis of Allyl Propyl Sulfide

This protocol is adapted from the well-established Williamson synthesis for thioethers.

Materials:

  • 1-Propanethiol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Allyl Bromide

  • Ethanol (or a polar aprotic solvent like DMF)

  • Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Preparation of Sodium Propanethiolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in ethanol. To this solution, add 1-propanethiol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium propanethiolate.

  • Reaction with Allyl Bromide: Add allyl bromide (1.05 equivalents) to the solution of sodium propanethiolate.

  • Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude allyl propyl sulfide can be purified by distillation under reduced pressure.

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis of Allyl Propyl Sulfide

This protocol offers a potentially higher yield under milder conditions.

Materials:

  • 1-Propanethiol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Allyl Bromide

  • Toluene or another suitable organic solvent

  • Tetrabutylammonium Bromide (TBAB) as the phase-transfer catalyst

  • Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-propanethiol (1.0 equivalent), allyl bromide (1.05 equivalents), and toluene.

  • Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 equivalents). Add a catalytic amount of TBAB (2-5 mol%).

  • Reaction Conditions: Vigorously stir the biphasic mixture at 50-60 °C. The progress of the reaction can be monitored by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Phase Separation and Washing: Separate the organic layer. Wash the organic layer with water and then with brine to remove any remaining base and catalyst.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Visualizations

Allyl Propyl Sulfide Synthesis Pathway 1-Propanethiol 1-Propanethiol Propanethiolate Anion Propanethiolate Anion 1-Propanethiol->Propanethiolate Anion + Base Allyl Propyl Sulfide Allyl Propyl Sulfide Propanethiolate Anion->Allyl Propyl Sulfide + Allyl Bromide (SN2 Reaction) Allyl Bromide Allyl Bromide NaBr NaBr Base (e.g., NaOH) Base (e.g., NaOH)

Caption: Reaction pathway for the synthesis of allyl propyl sulfide.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prepare Propanethiolate Prepare Propanethiolate Start->Prepare Propanethiolate Add Allyl Bromide Add Allyl Bromide Prepare Propanethiolate->Add Allyl Bromide Heat and Stir Heat and Stir Add Allyl Bromide->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Quench and Extract Quench and Extract Monitor Progress->Quench and Extract Wash and Dry Wash and Dry Quench and Extract->Wash and Dry Purify Purify Wash and Dry->Purify End End Purify->End

Caption: A general experimental workflow for allyl propyl sulfide synthesis.

Troubleshooting Logic Low Yield Low Yield Check Base Check Base Low Yield->Check Base Incomplete reaction? Check Temperature Check Temperature Low Yield->Check Temperature Volatilization or side reactions? Check Reagents Check Reagents Low Yield->Check Reagents Impurities present? Consider PTC Consider PTC Check Base->Consider PTC Yield still low? Check Temperature->Consider PTC Check Reagents->Consider PTC

Caption: A decision tree for troubleshooting low yield in allyl propyl sulfide synthesis.

References

Optimization

Technical Support Center: Purification of Synthetic Allyl Propyl Sulfide

Welcome to the technical support center for the purification of synthetic allyl propyl sulfide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic allyl propyl sulfide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of allyl propyl sulfide from its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of allyl propyl sulfide?

A1: The synthesis of allyl propyl sulfide, often achieved through a Williamson ether-type reaction involving an allyl halide and a propyl mercaptan (or their respective precursors), can lead to the formation of several byproducts. The most common impurities are the symmetrical sulfides: diallyl sulfide and dipropyl sulfide. These can arise from side reactions involving the starting materials or intermediates. Other potential impurities include unreacted starting materials like allyl mercaptan or propyl mercaptan.

Q2: Why is the purification of allyl propyl sulfide challenging?

A2: The primary challenge in purifying allyl propyl sulfide lies in the close boiling points of the desired product and its common byproducts, diallyl sulfide and dipropyl sulfide. This similarity in volatility makes separation by simple distillation difficult, often requiring more advanced techniques like fractional distillation or chromatography.

Q3: What are the recommended purification methods for allyl propyl sulfide?

A3: The two primary methods for purifying allyl propyl sulfide are fractional distillation and column chromatography.

  • Fractional Distillation: This technique is suitable for separating liquids with close boiling points and is often the preferred method for larger scale purifications.

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase and is effective for achieving high purity, especially on a smaller scale.

The choice between these methods depends on the scale of the experiment, the required purity, and the available equipment.

Troubleshooting Guides

Fractional Distillation Issues

Problem: Poor separation of allyl propyl sulfide from its byproducts.

  • Possible Cause: Inefficient fractionating column or improper distillation rate.

  • Solution:

    • Column Selection: For separating compounds with very close boiling points, a highly efficient fractionating column is necessary. A Vigreux column is a good starting point, but for more challenging separations, a packed column (e.g., with Raschig rings or metal sponges) will provide a larger surface area and more theoretical plates, leading to better separation.[1][2]

    • Distillation Rate: A slow and steady distillation rate is crucial. A common recommendation is a collection rate of 1-2 drops per second. This allows for proper equilibrium to be established within the column.

    • Reflux Ratio: For difficult separations, maintaining a high reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is important. This can be controlled by adjusting the heating rate.

Problem: The temperature at the distillation head is fluctuating.

  • Possible Cause: Uneven heating or bumping of the liquid in the distillation flask.

  • Solution:

    • Heating: Use a heating mantle with a stirrer or a water/oil bath for uniform heating. Avoid direct heating with a flame.

    • Boiling Chips/Stir Bar: Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

Column Chromatography Issues

Problem: Allyl propyl sulfide co-elutes with byproducts.

  • Possible Cause: The chosen mobile phase (eluent) has either too high or too low a polarity to effectively separate the compounds. Organic sulfides are relatively nonpolar, so a nonpolar solvent system is required.

  • Solution:

    • Solvent System Optimization: The key to a good separation is finding the right solvent system. This is often determined by running preliminary tests using Thin Layer Chromatography (TLC).[3][4] A good starting point for separating nonpolar compounds like organic sulfides on a silica gel column is a mixture of a nonpolar solvent like hexane or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Solvent Gradient: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Stationary Phase: Silica gel is the most common stationary phase for the chromatography of organic compounds.[5][6][7][8] For these relatively nonpolar sulfides, standard silica gel (60 Å pore size, 230-400 mesh) is appropriate.

Problem: The desired product is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a 98:2 hexane:ethyl acetate mixture, try changing to 95:5 or 90:10.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
Allyl Propyl Sulfide 116.22144[9]
Diallyl Sulfide114.21139
Dipropyl Sulfide118.24142-143
Allyl Mercaptan74.1465-67
Propyl Mercaptan76.1667-68

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the separation of allyl propyl sulfide from diallyl sulfide and dipropyl sulfide.

Materials:

  • Crude allyl propyl sulfide mixture

  • Round-bottom flask

  • Fractionating column (Vigreux or packed column, e.g., with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Add the crude allyl propyl sulfide mixture to the round-bottom flask, along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the mixture as it begins to boil and the vapor rises into the fractionating column.

    • Adjust the heating to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature at the distillation head. The temperature should initially hold steady at the boiling point of the lowest boiling component.

    • Collect the initial fraction (forerun), which will be enriched in the lower-boiling impurities (e.g., any remaining allyl mercaptan).

    • As the temperature begins to rise, change the receiving flask. The temperature should then stabilize at the boiling point of the next component.

    • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of pure allyl propyl sulfide (approximately 144 °C).

    • Once the temperature begins to rise again or the distillation rate drops significantly, stop the distillation. The remaining liquid in the flask will be enriched in the higher-boiling byproducts (e.g., dipropyl disulfide).

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of allyl propyl sulfide using silica gel column chromatography.

Materials:

  • Crude allyl propyl sulfide mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Eluent (e.g., hexane and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis (to determine the eluent system):

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a test eluent system (e.g., 99:1 hexane:ethyl acetate).

    • Visualize the separated spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

    • The ideal eluent system will give the allyl propyl sulfide a retention factor (Rf) of approximately 0.2-0.3 and show good separation from the byproduct spots. Adjust the solvent ratio as needed.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Loading the Sample:

    • Dissolve the crude allyl propyl sulfide in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the eluent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Begin collecting the eluting solvent in fractions (e.g., in test tubes or small flasks).

    • Continuously add more eluent to the top of the column to prevent it from running dry.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified allyl propyl sulfide.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the purified allyl propyl sulfide.

  • Analysis: Confirm the purity of the final product using GC or NMR spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Allyl Propyl Sulfide Synthesis decision Choose Purification Method synthesis->decision frac_dist Fractional Distillation decision->frac_dist Large Scale / Close Boiling Points col_chrom Column Chromatography decision->col_chrom High Purity / Small Scale analysis Purity Analysis (GC, NMR) frac_dist->analysis col_chrom->analysis pure_product Pure Allyl Propyl Sulfide analysis->pure_product Purity Confirmed

Caption: A workflow diagram illustrating the purification process of synthetic allyl propyl sulfide.

troubleshooting_pathway start Impure Allyl Propyl Sulfide check_purity Assess Purity (e.g., GC) start->check_purity distillation Fractional Distillation check_purity->distillation Byproducts with Sufficient BP Difference chromatography Column Chromatography check_purity->chromatography Byproducts with Very Close BP / High Purity Needed troubleshoot_dist Troubleshoot Distillation check_purity->troubleshoot_dist Distillation Issues troubleshoot_chrom Troubleshoot Chromatography check_purity->troubleshoot_chrom Chromatography Issues distillation->check_purity Separation Incomplete pure Pure Product distillation->pure Successful Separation chromatography->check_purity Separation Incomplete chromatography->pure Successful Separation

Caption: A decision-making diagram for troubleshooting the purification of allyl propyl sulfide.

References

Troubleshooting

Technical Support Center: Extraction of Allyl Propyl Sulfide from Natural Matrices

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered dur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the extraction of allyl propyl sulfide from natural sources such as onions and garlic.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of allyl propyl sulfide.

Extraction Process Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Allyl Propyl Sulfide Incomplete Cell Lysis: The enzyme alliinase and its substrate, S-propyl-L-cysteine sulfoxide, are located in different cellular compartments. Insufficient disruption of the plant tissue prevents their interaction, which is necessary for the formation of allyl propyl sulfide.[1]- Optimize Grinding/Chopping: Ensure the plant material is finely chopped or ground to maximize cell disruption.[1] - Enzymatic Incubation: Allow the macerated plant material to stand for a period before extraction to facilitate the enzymatic reaction. The concentration of allyl propyl disulfide can change with time after the onion is cut.[2]
Thermal Degradation: Allyl propyl sulfide and its precursors are thermally labile. Excessive heat during extraction can lead to their degradation.[3]- Temperature Control: For solvent extraction, consider performing the extraction at room temperature or below. For steam distillation, optimize the distillation time and temperature to minimize exposure to high heat.[4]
Improper Solvent Selection: The polarity and type of solvent significantly impact the extraction efficiency of organosulfur compounds.- Solvent Optimization: Dichloromethane has been shown to be effective for extracting a wide range of organosulfur compounds from onion oil.[1] Experiment with different solvents of varying polarities to find the optimal one for your specific matrix.
Loss of Volatile Compounds: Allyl propyl sulfide is a volatile compound, and losses can occur during solvent removal or other processing steps.- Careful Solvent Removal: Use a rotary evaporator at reduced pressure and moderate temperature. Avoid using a high vacuum line.[5] - Proper Storage: Store extracts in tightly sealed containers at low temperatures.
Formation of Emulsions (Liquid-Liquid Extraction) Presence of Surfactant-like Molecules: Natural matrices can contain compounds that act as emulsifiers, making the separation of aqueous and organic layers difficult.- Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking. - Salting Out: Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase and promote layer separation. - Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may extract a wide range of compounds, leading to a complex mixture that can interfere with analysis.- Back Extraction: Perform a back extraction by washing the organic extract with an aqueous solution of a different pH to remove acidic or basic impurities. - Solid-Phase Extraction (SPE): Use an SPE cartridge to clean up the extract before analysis.
Gas Chromatography (GC) Analysis Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Active Sites: Active sites in the injector liner or column can interact with sulfur compounds, causing peak tailing.- Use a Deactivated Liner: Ensure the injector liner is deactivated. - Column Conditioning: Condition the GC column according to the manufacturer's instructions. - Trim the Column: If the front of the column is contaminated, trim a small portion (e.g., 5-10 cm).
Column Overload: Injecting too concentrated a sample can lead to peak fronting.- Dilute the Sample: Analyze a more diluted sample.
Low or No Signal Analyte Degradation in Injector: High injector temperatures can cause thermal degradation of allyl propyl sulfide.- Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization.
Leaks in the System: Leaks in the carrier gas flow path can lead to poor sensitivity.- Perform a Leak Check: Check all fittings and connections for leaks using an electronic leak detector.
Detector Issues: The detector may not be optimized or may be contaminated.- Check Detector Parameters: Ensure the detector gases (for FPD) are at the correct flow rates. - Clean the Detector: If necessary, clean the detector according to the manufacturer's instructions.
Baseline Noise or Drift Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.- Use High-Purity Gas: Ensure the use of high-purity carrier gas and install appropriate gas purifiers.
Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to bleed, resulting in a rising baseline.- Check Oven Temperature: Do not exceed the column's maximum recommended temperature. - Condition the Column: Properly condition the column before use.
Septum Bleed: Particles from a degraded septum can enter the column and cause ghost peaks or a noisy baseline.- Use High-Quality Septa: Use low-bleed septa and replace them regularly.

Experimental Protocols

Protocol 1: Steam Distillation of Allyl Propyl Sulfide from Onion

This protocol is adapted from a standard procedure for extracting essential oils from Allium species.[1]

  • Preparation of Plant Material:

    • Take 1 kg of fresh onion bulbs (Allium cepa).

    • Wash the bulbs thoroughly to remove any dirt.

    • Finely chop or grind the onions to facilitate cell disruption and the release of volatile compounds.[1]

  • Steam Distillation Apparatus Setup:

    • Assemble a steam distillation apparatus, including a steam generator, a still pot for the plant material, a condenser, and a collection flask (e.g., a Dean-Stark or Clevenger-type apparatus).

  • Extraction Process:

    • Transfer the chopped onion into the still pot.

    • Add water to the pot, typically at a 1:1 ratio of water to raw material.[1]

    • Heat the steam generator and pass steam through the onion material.

    • The steam will vaporize the volatile compounds, including allyl propyl sulfide.

    • The mixture of steam and volatile compounds will then pass into the condenser.

    • Condense the vapor back into a liquid, which is collected in the collection flask.

    • The essential oil, being immiscible with water, will form a separate layer.

    • Continue the distillation for a period of 2.5 to 3 hours.[1]

  • Post-Extraction Processing:

    • Separate the oil layer from the aqueous layer.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the oil in a sealed, airtight vial in a refrigerator to prevent degradation.

Protocol 2: Solvent Extraction of Allyl Propyl Sulfide from Onion

This protocol provides a general method for solvent extraction.[1]

  • Preparation of Plant Material:

    • Prepare 500 g of fresh, chopped onions as described in the steam distillation protocol.

  • Extraction Process:

    • Place the chopped onion material in a large flask.

    • Add a suitable solvent, such as dichloromethane, in a 2:1 solvent-to-sample ratio (v/w).[1]

    • Macerate the mixture at room temperature for 24 hours with occasional stirring.

  • Filtration and Concentration:

    • Filter the mixture to separate the solvent extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., <40°C) and reduced pressure to remove the solvent.

  • Storage:

    • Store the resulting oleoresin in a sealed, airtight vial in a refrigerator.

Data Presentation

Table 1: Comparison of Solvents for Extraction of Organosulfides from Onion Oil

This table summarizes the total amount of organosulfides extracted from steam-distilled onion oil using different solvents. While not specific to allyl propyl sulfide, it provides a useful comparison of solvent efficiencies for this class of compounds.

SolventTotal Amount of Organosulfides (mg/kg of onion)Number of Organosulfides Identified
Dichloromethane108.72 ± 0.7227
Diethyl Ether38.06 ± 1.8710
n-Pentane67.98 ± 4.6419
Hexanes67.98 ± 4.6417

Data adapted from a study on the determination of organosulfides from onion oil.[6][7]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis start Fresh Allium spp. (Onion/Garlic) prep Wash and Chop/Grind start->prep enzyme Enzymatic Reaction (Alliinase + Precursor) prep->enzyme steam Steam Distillation enzyme->steam solvent Solvent Extraction enzyme->solvent sfe Supercritical Fluid Extraction (SFE) enzyme->sfe separate Phase Separation / Filtration steam->separate solvent->separate concentrate Solvent Removal (Rotary Evaporation) sfe->concentrate separate->concentrate dry Drying (Anhydrous Na2SO4) separate->dry concentrate->dry extract Crude Extract dry->extract gc Gas Chromatography (GC) extract->gc ms Mass Spectrometry (MS) gc->ms data Data Analysis ms->data

Caption: Experimental workflow for the extraction and analysis of allyl propyl sulfide.

logical_relationship cluster_formation Enzymatic Formation cluster_degradation Potential Degradation Pathways precursor S-propyl-L-cysteine sulfoxide (in intact tissue) disruption Cell Disruption (Chopping/Crushing) precursor->disruption alliinase Alliinase Enzyme disruption->alliinase intermediate Unstable Intermediates alliinase->intermediate acts on aps Allyl Propyl Sulfide & other Volatile Sulfur Compounds intermediate->aps heat High Temperature aps->heat oxidation Oxidation aps->oxidation ph Extreme pH aps->ph degraded Degradation Products (e.g., smaller sulfides, oxides) heat->degraded oxidation->degraded ph->degraded

Caption: Formation and degradation pathways of allyl propyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of allyl propyl sulfide?

A1: Allyl propyl sulfide is a major volatile component of onion oil and is also found in other Allium species such as garlic and leeks.[1][8]

Q2: Why is the yield of allyl propyl sulfide often low?

A2: Low yields can be attributed to several factors, including incomplete enzymatic formation due to insufficient tissue disruption, thermal degradation during high-temperature extraction methods, loss of the volatile compound during processing, and the use of a non-optimal extraction solvent.

Q3: Which extraction method is best for allyl propyl sulfide?

A3: The "best" method depends on the specific research goals.

  • Steam distillation is a common and effective method for obtaining essential oils rich in volatile compounds like allyl propyl sulfide.[1]

  • Solvent extraction can provide a higher yield of the total oleoresin, but the choice of solvent is critical for selectivity. Dichloromethane has shown good results for a broad range of organosulfides.[1][6][7]

  • Supercritical Fluid Extraction (SFE) is a more advanced, environmentally friendly technique that can be highly selective and is suitable for thermally sensitive compounds, but requires specialized equipment.

Q4: How can I prevent the degradation of allyl propyl sulfide during extraction?

A4: To minimize degradation, it is important to control the extraction temperature, avoiding prolonged exposure to high heat. For solvent extractions, working at room temperature or below is advisable. Additionally, protecting the extract from light and oxygen can help maintain its stability.

Q5: My GC chromatogram shows tailing peaks for allyl propyl sulfide. What should I do?

A5: Peak tailing for sulfur compounds is often due to active sites in the GC system. Try using a deactivated injector liner, trimming the front of the GC column to remove any contamination, and ensuring your column is properly conditioned.

Q6: How should I store my allyl propyl sulfide extract?

A6: Due to its volatility and potential for degradation, the extract should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature, such as in a refrigerator or freezer.

Q7: Can the variety of onion or garlic affect the yield of allyl propyl sulfide?

A7: Yes, the concentration of organosulfur compounds, including allyl propyl sulfide, can vary depending on the specific variety of the Allium species, as well as growing conditions and post-harvest handling.[2]

Q8: What is the role of the alliinase enzyme in the formation of allyl propyl sulfide?

A8: In intact Allium tissues, the precursor to allyl propyl sulfide (S-propyl-L-cysteine sulfoxide) is physically separated from the enzyme alliinase. When the tissue is damaged (e.g., by chopping or crushing), alliinase comes into contact with the precursor, catalyzing a reaction that leads to the formation of unstable intermediates which then rearrange to form allyl propyl sulfide and other volatile sulfur compounds.[1]

References

Optimization

Technical Support Center: Optimizing GC-MS Parameters for Allyl Propyl Sulfide Analysis

Welcome to the technical support center for the analysis of allyl propyl sulfide and other volatile sulfur compounds (VSCs) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of allyl propyl sulfide and other volatile sulfur compounds (VSCs) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the optimization of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for analyzing allyl propyl sulfide?

A1: For the analysis of volatile sulfur compounds like allyl propyl sulfide, the choice of GC column is critical. A mid-polarity to polar column is generally recommended to achieve good separation.

  • Polar Columns: Wax-based columns, such as those with a polyethylene glycol (PEG) stationary phase (e.g., DB-Wax), are often used.

  • Mid-Polarity Columns: A DB-FFAP (nitroterephthalic acid modified polyethylene glycol) column can also provide good separation for polar and semi-polar compounds.[1]

  • Non-Polar Columns: While less common for this specific application, non-polar columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) can also be used, though peak shape may be a consideration.

The final selection should be based on your specific sample matrix and the other analytes of interest.

Q2: What are typical GC oven temperature program parameters for allyl propyl sulfide analysis?

A2: A typical oven temperature program starts at a low temperature to trap volatile compounds, followed by a ramp to elute the analytes. An example program is:

  • Initial Temperature: 35-40°C, hold for 2-10 minutes.

  • Ramp 1: Increase to 100°C at a rate of 5°C/min.

  • Ramp 2: Increase to 210-230°C at a rate of 3-5°C/min.

  • Final Hold: Hold at the final temperature for a sufficient time to elute all compounds of interest.

These parameters may need to be optimized based on the column dimensions and the complexity of the sample.

Q3: What are the key mass spectral ions for identifying allyl propyl sulfide?

A3: In Electron Ionization (EI) mode, allyl propyl sulfide will fragment into characteristic ions. The primary ions to monitor for identification and quantification are:

  • Molecular Ion (M+) : m/z 116[2]

  • Major Fragment Ions : m/z 41, 74, 45, 39[2]

For quantitative analysis in Selected Ion Monitoring (SIM) mode, m/z 41 is often used as the quantifier ion, with m/z 74 and 116 as qualifier ions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of allyl propyl sulfide.

Problem: My peaks for allyl propyl sulfide are tailing, fronting, or split.

Possible Cause Troubleshooting Steps
Active Sites in the Inlet or Column Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the GC column. For persistent issues, consider using an ultra-inert column.[1][3]
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.[1][3]
Solvent-Stationary Phase Mismatch Ensure the polarity of the sample solvent is compatible with the stationary phase of the column. A mismatch can lead to poor peak shape.[4]
Inappropriate Initial Oven Temperature For splitless injection, the initial oven temperature should be about 10-20°C below the boiling point of the sample solvent to ensure proper focusing.[4][5]
Column Overload If the peak is fronting, the sample may be too concentrated. Dilute the sample or reduce the injection volume.[3]

Problem: I am not detecting allyl propyl sulfide, or the signal is very weak.

Possible Cause Troubleshooting Steps
Analyte Loss During Sample Preparation For volatile compounds like allyl propyl sulfide, ensure sample vials are properly sealed to prevent loss. Optimize extraction parameters such as time and temperature.[1]
Leaks in the GC System Perform a leak check of the inlet, column connections, and gas lines using an electronic leak detector.[1]
Suboptimal MS Parameters Ensure the mass spectrometer is tuned correctly. In SIM mode, verify that the correct ions and dwell times are being used.[1]
Injector Discrimination Use a deactivated liner and optimize the injection speed and temperature to ensure efficient transfer of the analyte to the column.[1]
Detector Saturation (for high concentration samples) If you suspect detector saturation leading to a non-linear response, reduce the injection volume or dilute the sample.[1]

Problem: I am observing a high, noisy, or drifting baseline.

Possible Cause Troubleshooting Steps
Column Bleed Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. Use high-purity carrier gas and install an oxygen trap.[1]
Contaminated Carrier Gas or Inlet Use high-purity gas and replace gas filters regularly. Clean or replace the inlet liner and septum.[1]
Septum Bleed Use a high-quality, low-bleed septum and do not overtighten the septum nut.[1]
Dirty Ion Source Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of allyl propyl sulfide.

Table 1: GC-MS Parameters for Volatile Sulfur Compound Analysis

ParameterRecommended Setting
Injection Mode Splitless or Headspace
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Column Type DB-Wax or equivalent polar column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program 35°C (10 min), then 5°C/min to 100°C, then 3°C/min to 210°C (hold 40 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Scan Mode Full Scan (m/z 30-400) for identification, SIM for quantification

Note: These are starting parameters and may require optimization for your specific instrument and application.

Table 2: Kovats Retention Indices for Allyl Propyl Sulfide

Column TypeStationary PhaseRetention Index
Standard Non-polare.g., OV-101, SE-54825, 858, 899
Semi-standard Non-polar-870, 872, 875
Standard Polare.g., DB-Wax, Carbowax1086, 1099, 1137

Data sourced from PubChem.[2]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Allyl Propyl Sulfide Analysis

This protocol is suitable for the extraction of volatile allyl propyl sulfide from liquid or solid samples.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Heating block or water bath with temperature control

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.

  • Equilibration and Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

  • SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks flow_path_issue Potential Flow Path Disruption check_all_peaks->flow_path_issue Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue No check_installation Check Column Installation (Depth, Cut) flow_path_issue->check_installation check_leaks Check for Leaks (Inlet, Connections) check_installation->check_leaks end Peak Shape Improved check_leaks->end check_active_sites Check for Active Sites (Liner, Column Inlet) chemical_issue->check_active_sites check_solvent_mismatch Check Solvent/Phase Polarity Mismatch check_active_sites->check_solvent_mismatch check_overload Check for Column Overload check_solvent_mismatch->check_overload check_overload->end

A troubleshooting workflow for diagnosing the cause of peak tailing in GC-MS analysis.

Diagram 2: Sample Preparation Decision Tree for Volatile Compounds

SamplePrepDecisionTree start Sample Matrix? liquid_solid Liquid or Solid start->liquid_solid Liquid/Solid gas Gas start->gas Gas liquid_solid_q Analyte Concentration? liquid_solid->liquid_solid_q gas_injection Direct Gas Injection (Gas-tight syringe) gas->gas_injection high_conc High liquid_solid_q->high_conc High low_conc Low liquid_solid_q->low_conc Low direct_injection Direct Liquid Injection (after dilution/filtration) high_conc->direct_injection headspace Headspace Analysis (Static or Dynamic) low_conc->headspace spme SPME low_conc->spme

A decision tree to guide the selection of a sample preparation technique for volatile compounds.

References

Troubleshooting

Preventing degradation of allyl propyl sulfide during analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of allyl propyl su...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of allyl propyl sulfide during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of allyl propyl sulfide.

Issue 1: Low or No Analyte Signal Detected

Possible Cause Recommended Solution
Analyte Degradation Allyl propyl sulfide is susceptible to oxidation and thermal degradation. Ensure proper sample handling and storage (see FAQ section). Use inert sampling containers and minimize headspace. Analyze samples as quickly as possible after collection.
Improper Sample Preparation For complex matrices, ensure the extraction method is optimized for volatile sulfur compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique. Optimize fiber type, extraction time, and temperature.
Gas Chromatography (GC) System Issues Check for leaks in the GC system, especially at the injector and column connections. Ensure the carrier gas flow rate is appropriate. Verify that the injector and detector temperatures are optimized and that the detector is functioning correctly.
Inactive Column The GC column may have active sites that adsorb or degrade the analyte. Condition the column according to the manufacturer's instructions. If the problem persists, consider using a column specifically designed for sulfur compound analysis or trimming the first few centimeters of the column.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Active Sites in the System Active sites in the injector liner, column, or detector can cause peak tailing. Use deactivated liners and septa. As mentioned above, conditioning or trimming the column can help.
Improper Injection Technique Inconsistent or slow injection can lead to peak broadening. Use an autosampler for reproducible injections. If injecting manually, ensure a fast and smooth injection.
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or use a split injection method.
Inappropriate Temperature If the initial oven temperature is too high, it can cause peak distortion. Optimize the GC oven temperature program, starting with a lower initial temperature.

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause Recommended Solution
Sample Instability Allyl propyl sulfide can degrade over time, especially when exposed to air, light, or high temperatures.[1][2] Store samples in airtight, light-protected containers at low temperatures (e.g., 4°C). Analyze samples within a consistent and short timeframe after collection.
Variable Extraction Efficiency Inconsistent parameters in sample extraction (e.g., SPME fiber exposure time, temperature) will lead to variable results.[3][4] Standardize the entire sample preparation and extraction protocol.
Instrument Variability Fluctuations in instrument performance (e.g., carrier gas flow, oven temperature) can affect reproducibility. Regularly perform system suitability tests and calibrations to ensure consistent instrument performance.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for allyl propyl sulfide?

A1: Allyl propyl sulfide is primarily susceptible to oxidation and thermal degradation .

  • Oxidation: The sulfur atom in allyl propyl sulfide can be oxidized to form sulfoxides and sulfones, especially in the presence of oxygen and light. This process can be accelerated by the presence of certain metals.

  • Thermal Degradation: At elevated temperatures, such as those in a GC injector, allyl propyl sulfide can undergo decomposition. This can lead to the formation of various smaller sulfur-containing compounds and rearrangement products.[5]

Q2: How can I prevent the degradation of allyl propyl sulfide during sample collection and storage?

A2: To minimize degradation, follow these best practices:

  • Use Inert Sampling Containers: Employ glass vials with PTFE-lined septa or other inert containers to prevent interaction with the sample. Stainless-steel canisters can lead to the loss of reactive compounds.[6]

  • Minimize Headspace: Reduce the amount of air (oxygen) in the sample vial by filling it as much as possible.

  • Control Temperature: Store samples at low temperatures (e.g., refrigerated at 4°C) to slow down degradation reactions.[1]

  • Protect from Light: Store samples in amber vials or in the dark to prevent light-induced degradation.

  • Consider Using a Drying Agent: For air or gas samples, passing the sample through a drying agent like calcium chloride can improve the stability of volatile sulfur compounds by removing moisture.[6][7]

  • Prompt Analysis: Analyze samples as soon as possible after collection to minimize the effects of storage.

Q3: What is the recommended analytical method for allyl propyl sulfide?

A3: Gas Chromatography (GC) coupled with a selective detector is the most common and effective method for analyzing allyl propyl sulfide.

  • Detector: A Mass Spectrometer (MS) is highly recommended as it provides both quantification and structural information for confident identification. A Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD) are also excellent choices due to their high selectivity and sensitivity for sulfur-containing compounds.[6]

  • Sample Introduction: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for extracting and concentrating volatile compounds like allyl propyl sulfide from various sample matrices.[3][4][8] It is a solvent-free and sensitive method.

Q4: What are the key parameters to optimize for HS-SPME analysis of allyl propyl sulfide?

A4: The following parameters should be carefully optimized to ensure efficient and reproducible extraction:

  • SPME Fiber Coating: The choice of fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range volatile analysis.[9]

  • Extraction Temperature and Time: These parameters influence the partitioning of the analyte from the sample matrix to the headspace and then to the SPME fiber. Higher temperatures can increase volatility but may also promote degradation. Optimization is crucial and typically involves a balance between sensitivity and analyte stability.[4][9]

  • Sample Agitation: Agitation of the sample during extraction helps to facilitate the release of volatiles into the headspace, improving extraction efficiency.

  • Salt Addition: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which can "salt out" the volatile analytes, increasing their concentration in the headspace and improving extraction efficiency.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of allyl propyl sulfide. Optimization will be required for specific sample matrices.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1-5 grams or 1-5 mL) into a 20 mL headspace vial.

    • If the sample is aqueous, consider adding a known amount of sodium chloride (e.g., 1 g) to the vial.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • HS-SPME Extraction:

    • Place the vial in an autosampler or a heating block with agitation capabilities.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 5-15 minutes) with agitation.

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 15-45 minutes) at the same temperature with continued agitation.

  • GC-MS Analysis:

    • After extraction, immediately desorb the SPME fiber in the heated GC injector (e.g., 250°C) for a specific time (e.g., 2-5 minutes) in splitless mode.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibration (Heat & Agitate) Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Injector Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: HS-SPME-GC-MS Experimental Workflow for Allyl Propyl Sulfide Analysis.

troubleshooting_logic Start Analytical Problem Encountered NoSignal Low or No Signal Start->NoSignal BadPeak Poor Peak Shape Start->BadPeak Inconsistent Inconsistent Results Start->Inconsistent Degradation Check for Degradation (Storage, Temperature) NoSignal->Degradation Yes SamplePrep Review Sample Prep (SPME Parameters) NoSignal->SamplePrep No ActiveSites Check for Active Sites (Liner, Column) BadPeak->ActiveSites Yes Injection Evaluate Injection Technique BadPeak->Injection No Stability Assess Sample Stability Over Time Inconsistent->Stability Yes InstrumentPerf Verify Instrument Performance Inconsistent->InstrumentPerf No GC_System Inspect GC System (Leaks, Flow, Temps) SamplePrep->GC_System No

Caption: Logical Flow for Troubleshooting Allyl Propyl Sulfide Analysis.

References

Optimization

Allyl propyl sulfide solubility in different organic solvents

This technical support center provides essential information for researchers, scientists, and drug development professionals working with allyl propyl sulfide. Below you will find a summary of its solubility in various o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with allyl propyl sulfide. Below you will find a summary of its solubility in various organic solvents, detailed experimental protocols for determining solubility, and troubleshooting guidance for common issues encountered during these procedures.

Solubility of Allyl Propyl Sulfide

The following table summarizes the known solubility of allyl propyl sulfide in different organic solvents. It is important to note that quantitative data for this compound is limited in publicly available literature. Much of the information is qualitative or estimated.

SolventChemical FormulaSolubilityNotes
Alcohols
EthanolC₂H₅OHSoluble[1]Miscible.[2] Often used as a solvent for this compound.
MethanolCH₃OHSoluble[1]Expected to be miscible based on ethanol solubility.
Ketones
AcetoneC₃H₆OLikely SolubleGeneral principle of "like dissolves like" suggests solubility.
Ethers
Diethyl Ether(C₂H₅)₂OSoluble[3]A related compound, allyl propyl disulfide, is soluble in diethyl ether.[4]
Chlorinated Solvents
DichloromethaneCH₂Cl₂Soluble[3]Generally a good solvent for organic sulfides.
ChloroformCHCl₃Soluble[3]A related compound, allyl propyl disulfide, is soluble in chloroform.[4]
Alkanes
HexaneC₆H₁₄Likely SolubleExpected to be soluble based on its nonpolar nature.
Water H₂O466.8 mg/L (estimated at 25°C)[1]Insoluble to practically insoluble.[1]

Disclaimer: The information in this table is for guidance purposes only. It is strongly recommended to experimentally determine the solubility of allyl propyl sulfide in the specific solvent and at the desired temperature for your application.

Experimental Protocols

Here are detailed methodologies for determining the solubility of allyl propyl sulfide.

Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of whether a substance is soluble, partially soluble, or insoluble in a particular solvent.

Procedure:

  • Preparation: Add 1 mL of the selected organic solvent to a clean, dry test tube.

  • Addition of Solute: Add a small, accurately measured amount of allyl propyl sulfide (e.g., 10 µL or 10 mg) to the test tube.

  • Mixing: Stopper the test tube and vortex or shake vigorously for 30-60 seconds.

  • Observation: Allow the mixture to stand for at least one minute and observe.

    • Soluble: The mixture is a clear, single phase with no visible particles of the solute.

    • Partially Soluble: The mixture is cloudy, or some undissolved solute remains.

    • Insoluble: The allyl propyl sulfide forms a separate layer or remains as undissolved droplets.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the concentration of a saturated solution at a specific temperature.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of allyl propyl sulfide to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand at the constant temperature until the undissolved allyl propyl sulfide has settled.

    • Carefully transfer a known volume of the clear supernatant to a pre-weighed, clean, and dry container.

  • Solvent Evaporation:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the allyl propyl sulfide to evaporate.

  • Mass Determination and Calculation:

    • Once the solvent is completely evaporated, weigh the container with the remaining allyl propyl sulfide.

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of container with solute - Mass of empty container) / Volume of supernatant transferred (L)

Troubleshooting and FAQs

Q1: The solution is cloudy, but I can't see any undissolved droplets. Is it soluble?

A1: Cloudiness or turbidity indicates that the substance is not fully dissolved. This could mean it is partially soluble or that you have formed an emulsion. For practical purposes in many applications, this would be considered not fully soluble. Try adding more solvent to see if the solution becomes clear.

Q2: How can I be sure I have reached equilibrium when preparing a saturated solution?

A2: To ensure equilibrium, you can take samples of the supernatant at different time points (e.g., 12, 24, and 36 hours) and determine the concentration. If the concentration does not change between the later time points, it is likely that equilibrium has been reached.

Q3: My results for solubility are not consistent. What could be the cause?

A3: Inconsistent results can be due to several factors:

  • Temperature fluctuations: Solubility is highly dependent on temperature. Ensure your experiment is conducted at a constant and accurately measured temperature.

  • Incomplete equilibrium: As mentioned above, ensure the solution has been agitated long enough to reach equilibrium.

  • Inaccurate measurements: Use calibrated pipettes and balances for accurate volume and mass measurements.

  • Solvent evaporation: During handling, some of the solvent may evaporate, leading to an artificially high solubility value. Keep containers sealed whenever possible.

Q4: Can I use a different method to determine solubility?

A4: Yes, other methods such as UV-Vis spectrophotometry or chromatography (e.g., HPLC, GC) can be used if you have a suitable analytical standard for allyl propyl sulfide. These methods can be more sensitive and accurate than the gravimetric method.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

G cluster_qualitative Qualitative Method cluster_quantitative Quantitative Method qual_start Start qual_add_solvent Add Solvent to Test Tube qual_start->qual_add_solvent qual_add_solute Add Allyl Propyl Sulfide qual_add_solvent->qual_add_solute qual_mix Vortex/Shake qual_add_solute->qual_mix qual_observe Observe for Dissolution qual_mix->qual_observe qual_end Record Result (Soluble/Partially Soluble/Insoluble) qual_observe->qual_end quant_start Start quant_prepare_saturated Prepare Saturated Solution (Excess Solute + Solvent) quant_start->quant_prepare_saturated quant_equilibrate Agitate to Reach Equilibrium quant_prepare_saturated->quant_equilibrate quant_separate Separate Supernatant quant_equilibrate->quant_separate quant_evaporate Evaporate Solvent quant_separate->quant_evaporate quant_weigh Weigh Residue quant_evaporate->quant_weigh quant_calculate Calculate Solubility quant_weigh->quant_calculate quant_end Final Solubility Value quant_calculate->quant_end

Caption: General workflow for determining solubility.

References

Troubleshooting

Troubleshooting low recovery of allyl propyl sulfide during extraction

Technical Support Center: Allyl Propyl Sulfide Extraction Welcome to the technical support center for the extraction of allyl propyl sulfide. This resource is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allyl Propyl Sulfide Extraction

Welcome to the technical support center for the extraction of allyl propyl sulfide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this volatile sulfur compound.

Troubleshooting Guide: Low Recovery of Allyl Propyl Sulfide

Low recovery of allyl propyl sulfide is a frequent issue during extraction processes. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Diagram: Troubleshooting Workflow for Low Allyl Propyl Sulfide Recovery

TroubleshootingWorkflow start Low Recovery of Allyl Propyl Sulfide check_volatility Issue: Volatility-Related Loss? start->check_volatility check_degradation Issue: Chemical Degradation? check_volatility->check_degradation No solution_volatility Solution: - Use cooled solvents. - Minimize headspace in vials. - Reduce evaporation steps. check_volatility->solution_volatility Yes check_extraction_params Issue: Suboptimal Extraction Parameters? check_degradation->check_extraction_params No solution_degradation Solution: - Use lower temperatures. - Work under an inert atmosphere (N2 or Ar). - Add antioxidants (e.g., BHT). check_degradation->solution_degradation Yes check_matrix_effects Issue: Matrix Interference? check_extraction_params->check_matrix_effects No solution_extraction_params Solution: - Optimize solvent choice (polarity). - Adjust pH of the aqueous phase. - Increase extraction time/repetitions. - Optimize SPME fiber and conditions. check_extraction_params->solution_extraction_params Yes solution_matrix_effects Solution: - Perform sample cleanup (e.g., SPE). - Use a more selective extraction technique. - Employ matrix-matched standards for calibration. check_matrix_effects->solution_matrix_effects Yes

Caption: A step-by-step workflow to diagnose and resolve low recovery issues during allyl propyl sulfide extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical physical and chemical properties of allyl propyl sulfide to consider during extraction?

A1: Understanding the physicochemical properties of allyl propyl sulfide is crucial for optimizing its extraction. Key properties are summarized in the table below. Its high volatility and low water solubility are particularly important.

PropertyAllyl Propyl SulfideAllyl Propyl Disulfide
Molecular Formula C₆H₁₂SC₆H₁₂S₂
Molecular Weight 116.22 g/mol 148.30 g/mol
Boiling Point ~140-144 °C at 760 mmHg66-68 °C at 16 mmHg
Density ~0.86-0.87 g/cm³~0.93-0.984 g/cm³
Water Solubility 466.8 mg/L (estimated)Insoluble (<1 mg/mL)
Vapor Pressure 7.426 mmHg at 25 °C (estimated)0.39 mmHg at 25 °C
Appearance Colorless to light yellow liquidPale yellow liquid
Odor Alliaceous, green onion, garlicPungent, onion-like

Note: Data for allyl propyl disulfide is included for comparison as it is a common related compound and often co-extracted.

Q2: I am experiencing significant loss of allyl propyl sulfide during solvent evaporation. How can I minimize this?

A2: Due to its high volatility, allyl propyl sulfide can be easily lost during steps involving solvent removal. To mitigate this:

  • Use a gentle stream of nitrogen for evaporation at low temperatures.

  • Employ a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. A temperature below 40°C is recommended for the water bath.

  • Consider using a higher boiling point solvent for the initial extraction if feasible, although this may require subsequent solvent exchange for analysis.

  • Minimize the final extract volume to reduce the surface area for evaporation.

Q3: My recovery is inconsistent. Could the compound be degrading?

A3: Yes, allyl propyl sulfide, like other organosulfur compounds, can be susceptible to degradation, especially at elevated temperatures and in the presence of oxygen.

  • Thermal Degradation: High temperatures used during extraction (e.g., steam distillation) or in the GC inlet can cause decomposition. Consider using lower extraction temperatures or a gentler extraction method like liquid-liquid extraction with a low-boiling solvent.[1]

  • Oxidation: Allyl sulfides can oxidize, especially when exposed to air for prolonged periods. This can lead to the formation of sulfoxides and other degradation products.[2] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to minimize the exposure of the sample and extracts to air.

Diagram: Potential Degradation Pathways of Allyl Propyl Sulfide

DegradationPathways APS Allyl Propyl Sulfide Oxidation Oxidation (O2, heat) APS->Oxidation Thermal Thermal Degradation (High Temperature) APS->Thermal Sulfoxide Allyl Propyl Sulfoxide Oxidation->Sulfoxide Rearrangement Rearrangement Products Thermal->Rearrangement Fragmentation Fragmentation Products (e.g., smaller sulfur compounds) Thermal->Fragmentation

Caption: Simplified diagram illustrating potential oxidation and thermal degradation pathways for allyl propyl sulfide during extraction.

Q4: Which extraction method is best for allyl propyl sulfide?

A4: The optimal extraction method depends on the sample matrix, the concentration of the analyte, and the available instrumentation. Below is a comparison of common techniques.

Extraction MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., water and an organic solvent).Simple, low cost, suitable for a wide range of concentrations.Can be labor-intensive, may form emulsions, requires relatively large solvent volumes.
Solid-Phase Microextraction (SPME) Adsorption of the analyte onto a coated fiber, followed by thermal desorption for analysis.Solventless, sensitive, can be automated, good for trace analysis.Fiber lifetime can be limited, matrix effects can be significant, requires method development.
Steam Distillation Separation of volatile compounds by passing steam through the sample.Effective for extracting essential oils from plant matrices.High temperatures can cause thermal degradation of sensitive compounds.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO₂) as the extraction solvent."Green" technique (no organic solvents), high selectivity.High initial equipment cost, requires specialized knowledge.

A study on similar volatile sulfur compounds in biopesticides containing garlic extract reported recovery rates of 90.3-91.3% for allylmethyl sulfide, 86.2-88.3% for dimethyl disulfide, and 87.6-89.5% for dipropyl sulfide using a headspace GC-MS method, which is a form of SPME.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Allyl Propyl Sulfide from an Aqueous Matrix

This protocol provides a general procedure for the extraction of allyl propyl sulfide from a liquid sample.

Materials:

  • Separatory funnel

  • Aqueous sample containing allyl propyl sulfide

  • Organic solvent (e.g., dichloromethane or diethyl ether), cooled

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream apparatus

Procedure:

  • Place a known volume of the aqueous sample into a separatory funnel.

  • Add NaCl to the aqueous sample to increase the ionic strength and promote partitioning of the analyte into the organic phase (salting out).

  • Add a volume of cooled organic solvent to the separatory funnel. A typical solvent-to-sample ratio is 1:3 to 1:5 (v/v).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.

  • Allow the layers to separate. The organic layer containing allyl propyl sulfide will be the top layer if using diethyl ether or the bottom layer if using dichloromethane.

  • Drain the organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer with two more portions of fresh organic solvent to ensure complete recovery.

  • Combine all organic extracts.

  • Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling.

  • Decant or filter the dried extract into a round-bottom flask.

  • Concentrate the extract to a small volume using a rotary evaporator at a low temperature (<40°C) or a gentle stream of nitrogen.

  • The concentrated extract is now ready for analysis (e.g., by GC-MS).

Diagram: Liquid-Liquid Extraction Workflow

LLE_Workflow start Aqueous Sample add_solvent Add Organic Solvent and NaCl start->add_solvent shake Shake and Vent add_solvent->shake separate Allow Layers to Separate shake->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction (2x) collect_organic->repeat_extraction dry Dry with Na2SO4 repeat_extraction->dry concentrate Concentrate Extract dry->concentrate analysis Analysis (e.g., GC-MS) concentrate->analysis

Caption: A general workflow for the liquid-liquid extraction of allyl propyl sulfide.

References

Optimization

Minimizing isomerization of allyl propyl sulfide during synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl propyl sulfide. The pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl propyl sulfide. The primary focus is on minimizing the isomerization of the allyl group to the less desirable propenyl isomer.

Troubleshooting Guide: Minimizing Isomerization

Isomerization of allyl propyl sulfide to propenyl propyl sulfide is a common side reaction, particularly under basic conditions. The propenyl isomer is thermodynamically more stable, and its formation can be difficult to reverse. This guide addresses common issues and provides solutions to minimize this unwanted isomerization.

Problem 1: Significant formation of propenyl propyl sulfide is observed in the final product.

  • Potential Cause: Use of a strong base in the reaction.

  • Solution: Avoid strong bases such as alkoxides (e.g., potassium tert-butoxide), hydroxides, and metal hydrides. The mechanism of base-catalyzed isomerization involves the abstraction of a proton from the carbon adjacent to the sulfur atom, leading to a resonance-stabilized carbanion that can then be protonated to form the more stable propenyl isomer.

  • Potential Cause: High reaction temperatures.

  • Solution: Employ milder reaction conditions. High temperatures can provide the activation energy needed for isomerization, even in the absence of a strong base. If a heated reaction is necessary, carefully monitor the temperature and reaction time to find a balance between reaction rate and minimal isomerization.

Problem 2: Low yield of allyl propyl sulfide.

  • Potential Cause: Poor nucleophilicity of the sulfur source.

  • Solution: If using a thiol (propanethiol), its nucleophilicity can be enhanced under appropriate conditions. However, direct deprotonation with a strong base should be avoided due to the risk of isomerization. Consider using a pre-formed thiolate salt under carefully controlled, non-basic conditions if possible, or opt for a catalytic method that does not require strong base.

  • Potential Cause: Inefficient catalyst or reaction conditions in catalytic methods.

  • Solution: For palladium-catalyzed reactions like the Tsuji-Trost reaction, ensure the catalyst is active and the correct ligand is used. The choice of ligand can significantly influence the reaction's efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization during the synthesis of allyl propyl sulfide?

A1: The primary cause is the presence of a base, which can catalyze the migration of the double bond from the allyl (C=C-C-S) to the more thermodynamically stable propenyl (C-C=C-S) position.

Q2: Which synthesis methods are recommended to minimize isomerization?

A2: Palladium-catalyzed methods, such as the Tsuji-Trost reaction, are highly recommended as they can proceed with retention of the allyl group's configuration.[1][2][3][4][5] These reactions typically involve the reaction of an allyl substrate (like allyl carbonate or acetate) with a sulfur nucleophile in the presence of a palladium(0) catalyst. Synthesis from allyl alcohols and thiols under neutral or mildly acidic conditions can also be effective.

Q3: Can I use a classic Williamson ether synthesis-type reaction with an allyl halide and a propyl thiolate?

A3: While this approach is feasible, it carries a high risk of isomerization if the thiolate is generated using a strong base and there is any excess base present in the reaction mixture. If this method is used, it is crucial to carefully control the stoichiometry and temperature to minimize the presence of free base.

Q4: How can I quantify the amount of isomerized product in my sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying allyl propyl sulfide and its propenyl isomers. The retention times and mass spectra of the different isomers will be distinct, allowing for their quantification.

Quantitative Data on Isomerization

The following table summarizes expected outcomes for different synthetic approaches. Note that specific quantitative results can vary based on precise reaction conditions.

Synthesis MethodCatalyst/ReagentTypical ConditionsExpected Allyl:Propenyl Isomer Ratio
Classic Thiol-Halide Coupling NaH, Propanethiol, Allyl BromideTHF, room temp.Low (Significant Isomerization)
Palladium-Catalyzed (Tsuji-Trost) Pd(PPh₃)₄THF, 50 °CHigh (Minimal Isomerization)[2]
Nickel-Catalyzed Ni(0)-triethyl phosphite complexNot specifiedHigh (retention of configuration)[6]
Tin-Catalyzed Sn(OTf)₂Dichloromethane, room temp.High[6]

Experimental Protocols

Method 1: Palladium-Catalyzed Synthesis (Tsuji-Trost Type Reaction) - High Selectivity

This method is designed to provide high yields of allyl propyl sulfide with minimal isomerization.

  • Reactants:

    • Allyl methyl carbonate

    • Propanethiol

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve allyl methyl carbonate (1.0 eq) in anhydrous THF.

    • Add propanethiol (1.2 eq) to the solution.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

    • Stir the mixture at 50 °C and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure allyl propyl sulfide.

Method 2: Classic Synthesis Prone to Isomerization (for comparison)

This method illustrates a synthetic route that is likely to produce a significant amount of the isomerized propenyl propyl sulfide. It is provided as an example of what to avoid if the pure allyl isomer is desired.

  • Reactants:

    • Propanethiol

    • Sodium hydride (NaH)

    • Allyl bromide

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add propanethiol (1.0 eq) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiolate.

    • Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water (caution: unreacted NaH will react violently with water).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate as described in Method 1.

    • Purification by column chromatography will likely yield a mixture of allyl propyl sulfide and propenyl propyl sulfide.

Visualizations

Isomerization_Pathway Allyl Allyl Propyl Sulfide Intermediate Resonance-Stabilized Carbanion Intermediate Allyl->Intermediate + Base (-H+) Propenyl Propenyl Propyl Sulfide (cis and trans isomers) Intermediate->Allyl + H+ Intermediate->Propenyl + H+ (Thermodynamically Favored)

Caption: Base-catalyzed isomerization of allyl propyl sulfide.

Synthesis_Workflow cluster_good Recommended Method (Minimizes Isomerization) cluster_bad Method Prone to Isomerization A Allyl Carbonate + Propanethiol B Pd(0) Catalysis (Tsuji-Trost) A->B C Allyl Propyl Sulfide (High Purity) B->C D Allyl Halide + Sodium Propylthiolate E SN2 Reaction (with excess base) D->E F Mixture of Allyl and Propenyl Sulfides E->F

Caption: Comparison of synthetic workflows for allyl propyl sulfide.

References

Troubleshooting

Handling and disposal of allyl propyl sulfide in a laboratory setting

Technical Support Center: Allyl Propyl Sulfide This guide provides essential information for the safe handling and disposal of allyl propyl sulfide in a laboratory environment. Please consult your institution's specific...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allyl Propyl Sulfide

This guide provides essential information for the safe handling and disposal of allyl propyl sulfide in a laboratory environment. Please consult your institution's specific safety protocols and Safety Data Sheet (SDS) before beginning any work.

Frequently Asked Questions (FAQs)

Section 1: General Safety & Handling

Q1: What is allyl propyl sulfide and what are its primary hazards? Allyl propyl sulfide is a pale yellow liquid known for its pungent, onion-like odor.[1][2][3][4] The primary hazards include being a combustible liquid and causing irritation to the skin, eyes, and respiratory tract.[1][4][5][6][7] It may also cause an allergic skin reaction.[7]

Q2: What are the key chemical incompatibilities of allyl propyl sulfide? Allyl propyl sulfide can react vigorously with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[1][6][8][9] It is also incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides.[1][6][8] Reactions with these substances can generate heat and, in many cases, flammable hydrogen gas.[1][6][8] Contact with acid may liberate toxic hydrogen sulfide gas.[1][8]

Q3: What should I do if I smell a strong onion-like odor in the lab? A strong odor indicates the presence of allyl propyl sulfide vapor in the air. A harmful concentration of vapor can be reached relatively quickly upon evaporation at room temperature (20°C).[4] You should immediately ensure the area is well-ventilated, check for any spills, and if the source is not obvious or contained, evacuate the area and inform your laboratory supervisor or safety officer.

Q4: Are there any specific storage requirements? Yes. Allyl propyl sulfide should be stored in a cool, dry, well-ventilated area in a tightly closed container.[5] It is recommended to store it under refrigerated temperatures (2-8°C for long-term storage) and separated from incompatible materials, especially oxidants.[4][5][6][10] Keep it away from all sources of ignition, such as heat, sparks, and open flames.[5][7][9]

Section 2: Personal Protective Equipment (PPE)

Q5: What is the mandatory PPE for handling allyl propyl sulfide? Appropriate PPE includes:

  • Eye/Face Protection: Chemical splash-resistant safety goggles or glasses with side protection. A face shield may be necessary for larger quantities or splash risks.[5]

  • Hand Protection: Wear suitable protective gloves.[5][6]

  • Skin Protection: Wear protective work clothing.[5][9] An emergency shower should be available in the immediate work area.[9]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) should be used.[4][5][8]

Q6: What should I do if my clothing becomes contaminated? If your work clothing becomes wet or significantly contaminated with allyl propyl sulfide, you should remove it promptly and change into clean clothes.[8][9][10] Contaminated clothing must be decontaminated before reuse.[5]

Section 3: Spill & Emergency Procedures

Q7: What is the immediate procedure for a small spill of allyl propyl sulfide? For a small spill:

  • Evacuate non-essential personnel from the immediate area.[9]

  • Remove all ignition sources (open flames, hot surfaces, sparks).[8][9][10]

  • Ensure adequate ventilation. [9]

  • Wearing appropriate PPE, contain the spill and absorb the liquid using an inert material like vermiculite, dry sand, or absorbent paper.[8][9][10] Do not use dirt or earth as an absorbent. [8][10]

  • Place the contaminated absorbent material into a sealable, vapor-tight container (e.g., a plastic bag) for disposal as hazardous waste.[8][9][10]

  • Clean the spill surface with 60-70% ethanol, followed by a thorough wash with soap and water.[8][10]

Q8: How should I handle a large spill? For a large spill, evacuate the area immediately and call your institution's emergency response team or the local fire department. Isolate the spill area for at least 50 meters (150 feet) in all directions and consider an initial downwind evacuation for at least 300 meters (1000 feet).[8][10]

Q9: What are the first aid measures for exposure?

  • Inhalation: Immediately move the person to fresh air and call for medical assistance.[8]

  • Skin Contact: Immediately flood the affected skin with water while removing all contaminated clothing.[8][10] Wash the skin gently and thoroughly with soap and water for at least 15 minutes.[2][8][10] Seek medical attention even if no symptoms like redness or irritation develop.[8][10]

  • Eye Contact: Immediately flush the eyes with large amounts of water or normal saline for 20-30 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Section 4: Storage & Disposal

Q10: How do I dispose of allyl propyl sulfide waste? Allyl propyl sulfide and materials contaminated with it must be disposed of as hazardous waste.[9]

  • Collect waste in a suitable, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).

  • Follow all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[9]

Q11: Can I pour small amounts down the drain? No. Do not let the product enter drains, waterways, or soil.[5] Allyl propyl sulfide is insoluble in water and disposal down the drain is improper and may violate environmental regulations.[1][8][10]

Quantitative Data Summary

This table summarizes key quantitative data for allyl propyl sulfide.

PropertyValueReference
Physical Properties
Flash Point56 °C (133 °F)[5][6]
Boiling Point66-69 °C @ 16 mmHg[2][5]
Relative Density~0.99 g/cm³[5]
Vapor Density5.1 (Air = 1)[2][5]
Water SolubilityInsoluble[1][8][10]
Exposure Limits
OSHA PEL (TWA)2 ppm (12 mg/m³)[5]
NIOSH REL (TWA)2 ppm (12 mg/m³)[5]
NIOSH REL (STEL)3 ppm (18 mg/m³)[5]
TLV (TWA)0.5 ppm[4]
Emergency Response
Small Spill IsolationAt least 50 meters (150 feet)[8][10]
Large Spill EvacuationAt least 300 meters (1000 feet) downwind[8][10]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup Procedure (<100 mL)

Objective: To safely clean and decontaminate a small spill of allyl propyl sulfide in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.

  • Spill Kit: Inert absorbent material (vermiculite, sand, or commercial sorbent pads), two sealable plastic bags, waste labels.

  • 70% Ethanol solution.

  • Laboratory soap solution.

  • Paper towels.

Procedure:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access and ensure the area is well-ventilated (e.g., within a fume hood).

  • Remove Ignition Sources: Turn off all nearby equipment that could be a source of ignition.

  • Don PPE: Wear all required PPE before approaching the spill.

  • Contain & Absorb: Gently cover the spill with the inert absorbent material, starting from the outside and working inwards to prevent splashing.

  • Collect Waste: Carefully scoop the absorbed material and place it into the first sealable plastic bag. Seal the bag.

  • Decontaminate: Wipe the spill area with a paper towel soaked in 70% ethanol. Place the used towel in the bag with the absorbent material.

  • Final Wash: Wash the spill area with a laboratory soap solution and water. Dry with clean paper towels. Place these towels in the second plastic bag.

  • Package Waste: Place the first sealed bag inside the second bag and seal it.

  • Label & Dispose: Attach a hazardous waste label to the outer bag, detailing the contents ("Allyl Propyl Sulfide contaminated debris"). Store in the designated satellite accumulation area and contact your EHS department for pickup.

  • Remove PPE: Remove gloves and other PPE, washing hands thoroughly afterward.

Protocol 2: Preparing Waste for Disposal

Objective: To correctly package and label liquid allyl propyl sulfide waste for disposal.

Materials:

  • Designated hazardous waste container (chemically compatible, with a screw cap).

  • Funnel.

  • Hazardous waste labels.

  • Secondary containment bin.

Procedure:

  • Select Container: Obtain a proper waste container from your EHS department. Ensure it is clean, dry, and not used for any incompatible chemicals.

  • Transfer Waste: Working in a fume hood and wearing appropriate PPE, carefully pour the liquid waste into the container using a funnel.

  • Seal Container: Securely fasten the cap. Do not overfill the container; leave at least 10% of the volume as headspace.

  • Label Container: Affix a hazardous waste label to the container. Fill out all required information, including:

    • The words "Hazardous Waste".

    • Full chemical name: "Allyl Propyl Sulfide".

    • List all components and their approximate percentages.

    • Accumulation start date.

    • Principal Investigator/Lab information.

  • Store for Pickup: Place the sealed and labeled container in a designated secondary containment bin within your lab's satellite accumulation area.

  • Arrange Disposal: Contact your EHS department to schedule a waste pickup.

Visual Guides

Spill_Response_Workflow Allyl Propyl Sulfide Spill Response Workflow spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert ppe Don Appropriate PPE alert->ppe assess Assess Spill Size ppe->assess small_spill Small Spill (<100mL) Proceed with Cleanup assess->small_spill Small large_spill Large Spill (>100mL) Evacuate & Call EHS assess->large_spill Large ignite Remove Ignition Sources small_spill->ignite absorb Contain & Absorb with Inert Material ignite->absorb collect Collect Waste in Sealed Container absorb->collect decon Decontaminate Surface (Ethanol -> Soap/Water) collect->decon dispose Dispose of Waste via EHS decon->dispose

Caption: Workflow for responding to an allyl propyl sulfide spill.

Disposal_Decision_Pathway Disposal Decision Pathway start Generate Waste waste_type What is the waste type? start->waste_type liquid_waste Liquid Waste (Neat or Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Absorbent) waste_type->solid_waste Solid collect_liquid Collect in a designated, compatible liquid waste container. liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed plastic bag or solid waste container. solid_waste->collect_solid check_compat Ensure no incompatible chemicals are mixed. collect_liquid->check_compat label Label container with 'Hazardous Waste', full chemical name, and date. collect_solid->label check_compat->label Compatible store Store in secondary containment in a designated satellite area. label->store contact Contact EHS for pickup. store->contact

Caption: Decision tree for the proper disposal of different waste streams.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of Allyl Propyl Sulfide and Diallyl Sulfide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antimicrobial performance of diallyl sulfide and allyl propyl sulfide, focusing on their efficacy against...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of diallyl sulfide and allyl propyl sulfide, focusing on their efficacy against various microbial species. The information presented is supported by available experimental data to assist researchers and professionals in the fields of microbiology and drug development in understanding the potential of these organosulfur compounds as antimicrobial agents.

Executive Summary

Organosulfur compounds derived from Allium species, such as garlic and onions, have long been recognized for their therapeutic properties, including antimicrobial activity. Among these, diallyl sulfide and its derivatives are the most studied. Experimental evidence strongly indicates that the presence of an allyl group is fundamental to the antimicrobial efficacy of these sulfide compounds. While direct comparative data for allyl propyl sulfide is limited, studies comparing diallyl disulfide with dipropyl disulfide demonstrate that the absence of the allyl group in the latter results in a lack of antimicrobial activity. This suggests that diallyl sulfide is a more potent antimicrobial agent than allyl propyl sulfide. The primary mechanism of action for diallyl sulfides is believed to be the disruption of bacterial cell membrane integrity.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the available quantitative data on the antimicrobial activity of diallyl sulfide and related compounds. It is important to note that the antimicrobial activity of diallyl sulfides often increases with the number of sulfur atoms (monosulfide < disulfide < trisulfide)[1].

Table 1: Antibacterial Activity of Diallyl Disulfide (DADS) vs. Dipropyl Disulfide (DPDS)

CompoundTest OrganismInhibition Zone (mm)Reference
Diallyl Disulfide (DADS)Staphylococcus aureus15.9[2][3]
Pseudomonas aeruginosa21.9[2][3]
Escherichia coli11.4[2][3]
Dipropyl Disulfide (DPDS)Staphylococcus aureusNo activity[2]
Pseudomonas aeruginosaNo activity[2]
Escherichia coliNo activity[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Diallyl Sulfides against Various Microorganisms

CompoundTest OrganismMICReference
Garlic Extract (41% DADS, 40% DATS)Candida spp.0.8 µg/mL[3]
Bacillus subtilis0.25 µg/mL[3]
Staphylococcus aureus0.25 µg/mL[3]
Pseudomonas aeruginosa0.25 µg/mL[3]
Diallyl Trisulfide (DATS)Trametes hirsutaIC₅₀: 56.1 µg/mL[4][5]
Laetiporus sulphureusIC₅₀: 31.6 µg/mL[4][5]
Diallyl Disulfide (DADS)Trametes hirsutaIC₅₀: 116.2 µg/mL[5]
Laetiporus sulphureusIC₅₀: 73.2 µg/mL[5]

Note: DATS = Diallyl Trisulfide. IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of sulfide compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Media and Reagent Preparation:

  • Prepare Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.

  • Dissolve the test compounds (allyl propyl sulfide, diallyl sulfide) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

b. Inoculum Preparation:

  • Culture the test microorganism overnight on an appropriate agar plate.

  • Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth.

  • Inoculate each well with the prepared microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

d. Data Interpretation:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.

a. Media and Inoculum Preparation:

  • Prepare Mueller-Hinton Agar (MHA) plates.

  • Prepare a standardized microbial inoculum as described for the broth microdilution method.

  • Evenly swab the entire surface of the MHA plate with the inoculum.

b. Assay Procedure:

  • Sterilize paper disks and impregnate them with a known concentration of the test compound.

  • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Include a control disk with the solvent only.

  • Incubate the plates under appropriate conditions.

c. Data Interpretation:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Signaling Pathway of Diallyl Sulfide's Antimicrobial Action

The proposed mechanism of action for diallyl sulfide primarily involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

antimicrobial_pathway cluster_environment External Environment cluster_cell Bacterial Cell Diallyl_Sulfide Diallyl Sulfide Cell_Membrane Cell Membrane Diallyl_Sulfide->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leads to Leakage Leakage of Intracellular Components (ions, ATP, etc.) Membrane_Disruption->Leakage Causes Cell_Death Cell Death Leakage->Cell_Death Results in experimental_workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds in 96-Well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Comparative

A Comparative Analysis of Organosulfur Profiles in Onion and Garlic: A Guide for Researchers and Drug Development Professionals

An in-depth examination of the distinct organosulfur compounds in Allium cepa (onion) and Allium sativum (garlic) reveals significant variations in their composition and concentration, underpinning their diverse biologic...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the distinct organosulfur compounds in Allium cepa (onion) and Allium sativum (garlic) reveals significant variations in their composition and concentration, underpinning their diverse biological activities. This guide provides a comparative overview of their organosulfur profiles, detailed experimental protocols for their analysis, and insights into the signaling pathways they modulate, offering a valuable resource for research and drug development.

Garlic and onions, both belonging to the Allium genus, are renowned for their pungent flavors and medicinal properties, largely attributed to a rich array of organosulfur compounds (OSCs).[1][2] While sharing a common biosynthetic origin, the specific OSCs and their relative abundance differ markedly between these two vegetables, leading to distinct therapeutic potentials. Garlic is characterized by high levels of alliin (S-allyl-L-cysteine sulfoxide), which is enzymatically converted to allicin upon crushing.[3][4] In contrast, the predominant sulfur compound in onions is isoalliin (S-propenyl-L-cysteine sulfoxide).[4] These initial precursors give rise to a cascade of secondary metabolites, including diallyl sulfides, dithiins, and ajoene in garlic, and propyl and methyl sulfides in onion, each with unique pharmacological effects.[4][5]

Quantitative Comparison of Major Organosulfur Compounds

The concentration of key organosulfur compounds varies significantly between onion and garlic. The following table summarizes representative quantitative data from scientific literature, highlighting the distinct chemical signatures of each.

Organosulfur CompoundOnion (Allium cepa)Garlic (Allium sativum)Key Characteristics & Biological Relevance
Precursors (Cysteine Sulfoxides)
AlliinAbsent or in trace amountsHigh concentrationsPrecursor to allicin, the primary bioactive compound in fresh garlic.[3][6]
IsoalliinMajor cysteine sulfoxidePresent in lower amountsPrecursor to the lachrymatory factor in onions.[4][6]
MethiinPresentPresentContributes to the overall flavor profile.[4]
PropiinPresentAbsent or in trace amountsPrecursor to propyl thiosulfinates in onions.[4]
Thiosulfinates & Degradation Products
AllicinAbsent or in trace amountsHigh concentrations upon crushingHighly reactive and unstable; responsible for garlic's characteristic odor and many of its biological activities, including antimicrobial and anti-inflammatory effects.[4]
Dipropyl disulfideMajor volatile compoundMinor volatile compoundA key contributor to the characteristic aroma of onions.[5]
Diallyl disulfide (DADS)Absent or in trace amountsMajor volatile compoundA stable degradation product of allicin with demonstrated anticancer and cardioprotective effects.[5]
Diallyl trisulfide (DATS)Absent or in trace amountsMajor volatile compoundAnother stable degradation product of allicin, known for its potent anticancer activities.[5]

Experimental Protocols for Organosulfur Compound Analysis

Accurate quantification of organosulfur compounds is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

Protocol 1: HPLC Analysis of Non-Volatile Organosulfur Compounds (e.g., Alliin)

This protocol is suitable for the quantification of stable precursor compounds like alliin in garlic.

1. Sample Preparation:

  • Weigh 1 gram of fresh, peeled garlic cloves.

  • Homogenize the sample in 10 mL of a cold extraction solvent (e.g., methanol:water, 50:50 v/v).[7]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at 240 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: 28°C.[8]

3. Quantification:

  • Prepare a standard curve using a certified reference standard of alliin.

  • Calculate the concentration of alliin in the sample by comparing its peak area to the standard curve.

Protocol 2: GC-MS Analysis of Volatile Organosulfur Compounds (e.g., Diallyl Disulfide)

This protocol is designed for the analysis of volatile compounds that contribute to the aroma and have significant biological activity.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Finely chop 2 grams of fresh onion or garlic.[9]

  • Immediately place the chopped sample into a 20 mL headspace vial and seal it.[9]

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.[9]

2. GC-MS Conditions:

  • Injector: Splitless mode at 250°C.[10]

  • Column: A non-polar capillary column (e.g., TG-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

  • Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 250°C at 8°C/min, and hold for 10 minutes.[9]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

3. Identification and Quantification:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • For semi-quantitative analysis, compare the peak areas of the identified compounds. For absolute quantification, use certified standards and construct calibration curves.

Signaling Pathways and Experimental Workflows

The organosulfur compounds from onion and garlic exert their biological effects by modulating various cellular signaling pathways. These are particularly relevant in the context of cancer and inflammation research.

Workflow for Investigating Anticancer Effects

The following diagram illustrates a typical workflow for studying the anticancer properties of organosulfur compounds.

anticancer_workflow cluster_extraction Compound Extraction & Isolation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Onion_Garlic Onion/Garlic Sample Extraction Solvent Extraction Onion_Garlic->Extraction HPLC HPLC Purification Extraction->HPLC Cancer_Cells Cancer Cell Lines HPLC->Cancer_Cells Cell_Viability Cell Viability Assay (MTT, XTT) Cancer_Cells->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cancer_Cells->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Cancer_Cells->Cell_Cycle Animal_Model Animal Model (e.g., Xenograft) Cell_Cycle->Animal_Model Tumor_Growth Tumor Growth Measurement Animal_Model->Tumor_Growth Histology Histological Analysis Animal_Model->Histology

Workflow for anticancer evaluation of OSCs.
Signaling Pathway: Apoptosis Induction by Diallyl Trisulfide (DATS)

DATS, a prominent compound in garlic, is known to induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins.

apoptosis_pathway DATS Diallyl Trisulfide (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS Bax ↑ Bax (Pro-apoptotic) DATS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) DATS->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DATS-induced apoptosis signaling pathway.
Signaling Pathway: Anti-inflammatory Action via NF-κB Inhibition

Organosulfur compounds from both onion and garlic can suppress inflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

nfkb_pathway OSC Organosulfur Compounds (e.g., Allicin, DADS) IKK IKK Activation OSC->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Inhibition of NF-κB signaling by OSCs.

References

Validation

A Comparative Guide to the Validation of Analytical Methods for Allyl Propyl Sulfide Detection: HPLC vs. GC

Introduction Allyl propyl sulfide is an organosulfur compound and a key volatile component found in plants of the Allium genus, such as onions and garlic.[1] Its analysis is crucial in the food and dietary supplement ind...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl propyl sulfide is an organosulfur compound and a key volatile component found in plants of the Allium genus, such as onions and garlic.[1] Its analysis is crucial in the food and dietary supplement industries for quality control, as well as in occupational health for monitoring exposure in processing plants.[2] The accurate quantification of allyl propyl sulfide requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques commonly employed for this purpose.

This guide provides an objective comparison of a validated Reverse-Phase HPLC (RP-HPLC) method with a well-established GC method equipped with a Flame Photometric Detector (GC-FPD). It offers detailed experimental protocols, presents performance data, and discusses the relative advantages of each technique to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific application.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for separating and quantifying compounds in a liquid matrix. For semi-volatile compounds like allyl propyl sulfide, a reverse-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

Experimental Protocol: HPLC-UV

This protocol describes a typical RP-HPLC method with UV detection for the quantification of allyl propyl sulfide.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., 5 µm particle size, 4.6 mm x 150 mm).

    • Data acquisition and processing software.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

    • Allyl propyl sulfide analytical standard.[3]

    • Ethanol (for extraction, if applicable).

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of allyl propyl sulfide standard and dissolve it in 100 mL of acetonitrile.

    • Working Standards (5-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase.

  • Sample Preparation (from a liquid extract):

    • Dilute the sample extract with an appropriate solvent (e.g., an ethanol:water mixture) to bring the expected concentration of allyl propyl sulfide within the calibration range.[4]

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30, v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm or 254 nm.[4][5]

    • Injection Volume: 20 µL.[4]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection HPLC Injection (20 µL) Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Mobile Phase (ACN:H2O) Detection UV Detection (210 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for allyl propyl sulfide analysis using HPLC.

Methodology 2: Gas Chromatography (GC)

Gas Chromatography is the preferred method for analyzing highly volatile compounds. For sulfur-containing molecules like allyl propyl sulfide, a Flame Photometric Detector (FPD) provides high selectivity and sensitivity. This protocol is based on the partially validated OSHA method PV2086.[2]

Experimental Protocol: GC-FPD
  • Instrumentation:

    • Gas chromatograph equipped with an autosampler, split/splitless injector, and a Flame Photometric Detector (FPD) operating in sulfur mode.

    • Capillary column (e.g., 60-m x 0.32 mm i.d., 1.0 µm df DB-1).[2]

    • Data acquisition and processing software.

  • Reagents and Standards:

    • Trichloroethylene (desorption solvent).

    • Allyl propyl sulfide analytical standard.

    • High-purity gases: Hydrogen (carrier and detector), Nitrogen (makeup), and Air.[2]

  • Standard Solution Preparation:

    • Stock Solution: Prepare a stock standard by diluting a known quantity of allyl propyl sulfide with trichloroethylene.

    • Working Standards: Prepare dilutions of the stock standard in trichloroethylene to create a calibration curve that brackets the expected sample concentrations (e.g., 1 to 300 µg/mL).[2]

  • Sample Preparation (from air samples):

    • Air samples are collected by drawing a known volume of air through a sorbent tube (e.g., Chromosorb 106).[2][6]

    • Break open the tube, place the front and back sections into separate 2-mL vials.

    • Add 1 mL of trichloroethylene to each vial, seal immediately, and allow to desorb for 30 minutes with occasional shaking.[2]

    • Transfer the desorbed solution to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Carrier Gas (Hydrogen): Flow rate of 2 mL/min.[2]

    • Injector Temperature: 240°C.[2]

    • Detector Temperature: 240°C.[2]

    • Column Temperature Program: 140°C (isothermal).[2]

    • Injection Volume: 1 µL.[2]

Performance Comparison: HPLC vs. GC

The selection of an analytical method depends on its performance characteristics. The following table summarizes and compares key validation parameters for the HPLC and GC-FPD methods.

Validation Parameter HPLC-UV Method GC-FPD Method Notes
Selectivity Moderate to HighVery HighFPD is highly selective for sulfur compounds.[7] HPLC selectivity depends on chromatographic resolution from matrix components.
Linearity (r²) Typically > 0.99Typically > 0.99Both methods demonstrate excellent linearity over a defined concentration range.[4][8]
Limit of Detection (LOD) ~0.6 µg/mL (for related compounds)[4]0.02 ppm (air sample basis)[1][2]GC-FPD is exceptionally sensitive for volatile sulfur compounds, making it ideal for trace analysis.
Limit of Quantitation (LOQ) ~2.0 µg/mL (for related compounds)[4]~1 µg per sample[2]Corresponds to the lowest concentration that can be reliably quantified.
Accuracy (% Recovery) 85-110%95-105% (desorption efficiency)[2]Both methods can achieve high accuracy. GC accuracy also depends on the efficiency of sample desorption.
Precision (% RSD) < 2% (Intra-day)[4]< 5%HPLC generally offers slightly higher precision for liquid injections.
Typical Run Time 5-15 minutes10-30 minutesRun times are comparable but can be optimized for either technique.
Sample Matrix Liquid extracts, formulationsAir samples, volatile components in liquidsHPLC is better suited for less volatile compounds in liquid matrices; GC excels at analyzing volatile compounds.[9][10]

Logical Comparison of Analytical Methods

Method_Comparison center Analysis of Allyl Propyl Sulfide hplc HPLC-UV center->hplc Suited for Semi-Volatiles gc GC-FPD center->gc Suited for Volatiles hplc_adv1 Ideal for Liquid Samples (Extracts, Formulations) hplc->hplc_adv1 hplc_adv2 High Precision for Direct Injections hplc->hplc_adv2 gc_adv1 Superior for Volatiles & Air Monitoring gc->gc_adv1 gc_adv2 High Selectivity & Sensitivity for Sulfur gc->gc_adv2

Caption: Comparison of HPLC and GC for allyl propyl sulfide analysis.

Discussion and Conclusion

Both HPLC-UV and GC-FPD are robust methods for the quantification of allyl propyl sulfide, but their suitability depends heavily on the application and sample matrix.

  • HPLC-UV is an excellent choice for quality control of liquid products, such as garlic extracts or dietary supplements, where allyl propyl sulfide is present in a non-volatile matrix.[11] Its high precision and straightforward sample preparation for liquids make it efficient for routine analysis in a product development or manufacturing setting. The method's primary limitation is its lower sensitivity compared to GC-FPD and potential interference from non-sulfur compounds that absorb at the same UV wavelength.

  • GC-FPD is the superior method for analyzing volatile sulfur compounds and for trace-level detection.[7] Its high selectivity for sulfur minimizes matrix interference, and its sensitivity makes it the standard for applications like occupational air monitoring and analysis of essential oils.[2][6] The main considerations for GC are the requirement for sample volatility and the potentially more complex sample preparation involving extraction or desorption steps.

References

Comparative

Cross-Reactivity of Allyl Propyl Sulfide in Enzymatic Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Allyl propyl sulfide, a key organosulfur compound found in onions and garlic, is recognized for its distinct flavor and various potential health benefits.[1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl propyl sulfide, a key organosulfur compound found in onions and garlic, is recognized for its distinct flavor and various potential health benefits.[1][2] However, for researchers utilizing enzymatic assays, its presence can be a double-edged sword. This guide provides a comprehensive comparison of the cross-reactivity of allyl propyl sulfide and related compounds in common enzymatic assays, supported by experimental data and detailed protocols.

Understanding the Cross-Reactivity of Allyl Propyl Sulfide

Cross-reactivity in an enzymatic assay occurs when a substance other than the intended substrate or modulator interacts with the enzyme, leading to inaccurate measurements of its activity. Allyl propyl sulfide and similar organosulfur compounds can act as inhibitors or inducers of various enzymes, potentially skewing experimental results.[3][[“]] This is particularly relevant for studies involving cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[5][6]

Comparative Analysis of Enzyme Inhibition

Several studies have investigated the inhibitory effects of allyl propyl sulfide and its structural analogs on various enzymes. The following table summarizes key quantitative data from these studies, offering a comparative overview of their potency.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Inhibition TypeReference
Allyl Propyl Sulfide CYP2A6Coumarin 7-hydroxylation---[7]
Diallyl Sulfide (DAS)CYP2E1p-Nitrophenol hydroxylation17.36.3Competitive[8][9]
Diallyl Disulfide (DADS)CYP1 IsozymesEthoxyresorufin-O-deethylase10501070Mixed[10]
Diallyl Trisulfide (DATS)CYP1 IsozymesEthoxyresorufin-O-deethylase900880Mixed[10]
Allyl Methyl SulfideCYP2E1p-Nitrophenol hydroxylation11.44.4-[8][9]
Di-n-propyl DisulfideCYP2A6Coumarin 7-hydroxylation-1.73Competitive[7]
4,4'-Dipyridyl DisulfideCYP2A6Coumarin 7-hydroxylation-0.06Competitive[7]

Key Observations:

  • Potency Varies with Structure: The inhibitory potency of organosulfur compounds is highly dependent on their chemical structure. For instance, diallyl disulfide (DADS) and diallyl trisulfide (DATS) exhibit mixed-type inhibition of CYP1 isozymes, while diallyl sulfide (DAS) is a competitive inhibitor of CYP2E1.[8][9][10]

  • Disulfide Bonds Matter: Dialkyl disulfides tend to be more potent inhibitors of CYP2A6 than their monosulfide counterparts.[7]

  • Allyl Groups are Critical: The presence of terminal allyl groups is crucial for the induction of certain enzymes, such as mouse glutathione S-transferase Pi 1 (mGSTP1).[11]

  • Selective Inhibition: Diallyl sulfide is a selective inhibitor of CYP2E1, an enzyme involved in the metabolism of many xenobiotics.[12]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.

Protocol 1: CYP2E1 Inhibition Assay

This protocol is adapted from studies investigating the inhibition of CYP2E1 by diallyl sulfide and its analogs.[8][9]

Objective: To determine the IC50 and Ki values of test compounds for CYP2E1 inhibition.

Materials:

  • Human liver microsomes (source of CYP2E1)

  • p-Nitrophenol (p-NP), substrate

  • NADPH regenerating system (cofactor)

  • Test compounds (e.g., allyl propyl sulfide, diallyl sulfide)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing human liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.

  • Add varying concentrations of the test compound to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the substrate, p-nitrophenol.

  • Incubate the reaction for a specific time (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Measure the formation of the product, p-nitrocatechol, in the supernatant using a spectrophotometer at a specific wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

  • To determine the Ki and type of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots.

Protocol 2: Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1 Isozyme Inhibition

This protocol is based on the methodology used to assess the inhibition of CYP1 isozymes by diallyl disulfide and diallyl trisulfide.[10]

Objective: To determine the inhibitory effect of test compounds on CYP1-catalyzed EROD activity.

Materials:

  • Microsomes from benzo[a]pyrene-treated human hepatoma cells (source of CYP1 isozymes)

  • 7-Ethoxyresorufin, substrate

  • NADPH

  • Test compounds (e.g., diallyl disulfide, diallyl trisulfide)

  • Tris-HCl buffer (pH 7.8)

  • Methanol (for reaction termination)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing microsomes, Tris-HCl buffer, and NADPH.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the substrate, 7-ethoxyresorufin.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding methanol.

  • Measure the formation of the fluorescent product, resorufin, using a fluorometer.

  • Calculate the EROD activity as µmol of resorufin formed per minute per mg of protein.

  • Determine the IC50 value and perform kinetic analysis as described in Protocol 1 to determine Ki and the type of inhibition.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Enzyme_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Enzyme, Buffer, Cofactors) pre_incubate Pre-incubate with Test Compound prep_mix->pre_incubate prep_inhibitor Prepare Test Compound (e.g., Allyl Propyl Sulfide) prep_inhibitor->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction incubate->terminate measure Measure Product Formation terminate->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50/Ki calculate->determine CYP450_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_inhibition Inhibition cluster_phase2 Phase II Metabolism Drug Drug / Xenobiotic CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1) Drug->CYP450 Oxidation, Reduction, Hydrolysis Metabolite Metabolite (Often more reactive) CYP450->Metabolite Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Metabolite->Conjugation APS Allyl Propyl Sulfide & Analogs APS->CYP450 Inhibition Excretion Excretion Conjugation->Excretion

References

Validation

A Comparative Analysis of the Biological Activities of Allyl Propyl Sulfide and Its Disulfide Analog

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of allyl propyl sulfide and its disulfide analog, allyl propyl disulfide. These...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of allyl propyl sulfide and its disulfide analog, allyl propyl disulfide. These organosulfur compounds, naturally found in Allium species like onions and garlic, have garnered significant interest for their potential therapeutic properties. This document synthesizes available experimental data to offer an objective comparison of their performance in various biological assays, complete with detailed methodologies and pathway visualizations to aid in research and development.

Summary of Biological Activities

Allyl propyl disulfide generally exhibits more potent biological activity compared to its monosulfide counterpart, allyl propyl sulfide. This trend is observed across antimicrobial, anticancer, and anti-inflammatory assays. The presence of the disulfide bond is thought to be a key determinant of its enhanced reactivity and biological efficacy.

Data Presentation

Table 1: Comparative Antimicrobial Activity
CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)Reference
Allyl Propyl Disulfide Staphylococcus aureusNot explicitly reportedNot explicitly reported, but related allyl disulfides show significant activity.[1][2][1][2]
Pseudomonas aeruginosaNot explicitly reportedNot explicitly reported, but related allyl disulfides show significant activity.[1][2][1][2]
Escherichia coliNot explicitly reportedNot explicitly reported, but related allyl disulfides show significant activity.[1][2][1][2]
Candida utilis ATCC4241625 ppm (Garlic Oil containing allyl disulfides)Not Applicable[3]
Allyl Propyl Sulfide Various BacteriaGenerally considered to have lower antimicrobial activity than disulfides.[3]Not explicitly reported[3]

Note: Direct comparative data for allyl propyl sulfide and allyl propyl disulfide is limited. The data for allyl propyl disulfide is often inferred from studies on garlic oil, where diallyl disulfide is a major component. The general consensus is that the presence of the allyl group and the disulfide bond are crucial for antimicrobial activity.[1][2]

Table 2: Comparative Anticancer Activity
CompoundCell LineAssayKey FindingsReference
Allyl Propyl Disulfide Human colon cancer colo 205 cellsMigration and Invasion AssaysDiallyl disulfide (a related compound) inhibits migration and invasion.[4][4]
Human breast cancer cells (MCF-7)Antiproliferative AssayDiallyl trisulfide (DATS) showed the highest potent anti-proliferative rate, suggesting activity increases with sulfur atoms.[5][5]
Human lung tumor cells (A549)Antiproliferative AssayDiallyl trisulfide (DATS) was more effective at reducing cell growth than diallyl disulfide (DADS).[6][6]
Allyl Propyl Sulfide Human skin cancer cells (A375)Cell Growth InhibitionDiallyl sulfide (DAS) showed the least inhibition of migration and invasion compared to DADS and DATS.[4][4][7]

Note: Studies consistently show that anticancer activity of allyl sulfides increases with the number of sulfur atoms in the polysulfide chain (monosulfide < disulfide < trisulfide).[4][5]

Table 3: Comparative Anti-inflammatory and Antioxidant Activity
CompoundModelAssayKey FindingsReference
Allyl Propyl Disulfide LPS-induced RAW 264.7 cellsNO and PGE2 ProductionDiallyl disulfide (DADS) significantly inhibited NO and PGE2 production.[8][9][8][9]
Human LDL oxidation in vitroLipid Hydroperoxide (LOOH) formationAlk(en)yl disulfides and trisulfides showed antioxidative activity.[10][10]
Allyl Propyl Sulfide Not explicitly studiedNot explicitly studiedThe antioxidant and anti-inflammatory properties of onion extracts are attributed to its sulfur compounds, including allyl propyl disulfide.[11][11]

Experimental Protocols

Antimicrobial Activity Assessment (Agar Disc Diffusion Method)
  • Microorganism Preparation: Bacterial strains are cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the adjusted bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with known concentrations of the test compounds (allyl propyl sulfide and allyl propyl disulfide) dissolved in a suitable solvent (e.g., DMSO). A solvent control disc is also prepared.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of allyl propyl sulfide and allyl propyl disulfide for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Calculation: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the treated cells with the LPS-stimulated control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Allyl Propyl Sulfide & Disulfide) Antimicrobial Antimicrobial Assay (Disc Diffusion) Compound_Prep->Antimicrobial Anticancer Anticancer Assay (MTT) Compound_Prep->Anticancer Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Compound_Prep->Anti_inflammatory Culture_Prep Cell/Microorganism Culture Culture_Prep->Antimicrobial Culture_Prep->Anticancer Culture_Prep->Anti_inflammatory Data_Collection Data Collection (Zone Diameter, Absorbance) Antimicrobial->Data_Collection Anticancer->Data_Collection Anti_inflammatory->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Experimental workflow for comparing the biological activities.

signaling_pathway cluster_cell Cancer Cell DADS Diallyl Disulfide (DADS) PI3K_Akt PI3K/Akt Pathway DADS->PI3K_Akt inhibits p53 p53 Activation DADS->p53 activates Rac1 Rac1 PI3K_Akt->Rac1 activates EMT Epithelial-Mesenchymal Transition (EMT) Rac1->EMT promotes Metastasis Migration & Invasion EMT->Metastasis Apoptosis Apoptosis p53->Apoptosis

Caption: Postulated anticancer signaling pathway of Diallyl Disulfide.

References

Comparative

A Comparative Sensory Analysis of Allyl Propyl Sulfide as a Flavor Additive

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the sensory performance of allyl propyl sulfide compared to alternative sulfur-containing flavor compounds, supported by experimental...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the sensory performance of allyl propyl sulfide compared to alternative sulfur-containing flavor compounds, supported by experimental data and detailed methodologies.

Allyl propyl sulfide, a key organosulfur compound found in members of the Allium genus such as onions and garlic, is a significant contributor to the characteristic savory and pungent flavors of these plants.[1] As a flavor additive, it offers a potent "alliaceous" or garlic- and onion-like aroma and taste. This guide provides a comparative sensory evaluation of allyl propyl sulfide against other sulfur-containing flavor compounds, presenting available quantitative data and outlining the experimental protocols necessary for such assessments.

Sensory Profile of Allyl Propyl Sulfide

Allyl propyl sulfide is characterized by a strong, penetrating odor and taste profile. Sensory panel evaluations and chemical analyses consistently describe its primary flavor attributes as:

  • Alliaceous: The overarching descriptor for garlic, onion, leek, and chive-like aromas.

  • Sulfurous: A sharp, pungent note characteristic of many organosulfur compounds.

  • Green: Often associated with the fresh, sharp notes of green onions or freshly cut garlic.

  • Onion/Garlic: Specific and recognizable notes that are its most prominent features.[2][3]

Comparative Sensory Data

Quantitative sensory data for flavor compounds is crucial for their effective application. While comprehensive, directly comparative studies on allyl propyl sulfide are limited in publicly available literature, we can compile related data to provide a comparative context. The following table summarizes available detection thresholds and sensory descriptors for allyl propyl sulfide and alternative sulfur-containing flavor compounds. It is important to note that detection thresholds can vary significantly based on the sensory medium (e.g., water, oil, food matrix) and the methodology of the sensory panel.

CompoundChemical FormulaOdor/Flavor ProfileDetection ThresholdSource(s)
Allyl Propyl Sulfide C6H12SAlliaceous, garlic, green, onion.Not specified in water/oil. Analytical detection limit in air is 0.02 ppm.[4][5]
Allyl Propyl Disulfide C6H12S2Strong onion-like odor, taste of cooked onions.Not specified in water/oil. Analytical detection limit in air is 0.02 ppm.[1][4][5]
Allyl Propyl Trisulfide C6H12S3Sulfurous, alliaceous, garlic, onion.Threshold of Concern: 540 µ g/person/day .[6][7]
Diallyl Disulfide C6H10S2Strong garlic odor.Not specified in water/oil.[1]
Methyl Propyl Disulfide C4H10S2Odor and taste reminiscent of cooked onion; powerful, penetrating sulfuraceous–herbaceous.Not specified in water/oil.[8][9]
Allyl Methyl Sulfide C4H8SGarlic-like odor.Not specified in water/oil.[10][11]

Experimental Protocols for Sensory Evaluation

A standardized and well-documented experimental protocol is essential for obtaining reliable and reproducible sensory data. The following outlines a comprehensive methodology for the sensory panel evaluation of sulfur-containing flavor additives like allyl propyl sulfide.

Panelist Selection and Training

A trained sensory panel is critical for the descriptive analysis of flavor compounds. Panelists should be selected based on their sensory acuity, ability to discriminate between different flavor notes, and their descriptive capabilities. Training should involve exposure to a wide range of reference compounds representing the key aroma attributes (e.g., "alliaceous," "sulfurous," "green," "roasted").

Sample Preparation and Presentation

To ensure consistency, all flavor compounds should be diluted in a neutral medium, such as deodorized vegetable oil or propylene glycol, to a concentration suitable for sensory evaluation. Samples should be presented to panelists in a controlled environment, free from distracting odors. Each sample should be coded with a random three-digit number to prevent bias.

Sensory Evaluation Method

A descriptive analysis method is most appropriate for this type of evaluation. Panelists should rate the intensity of specific flavor attributes on a structured scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense). Key sensory attributes to be evaluated for sulfur compounds would include:

  • Overall Aroma Intensity

  • Overall Flavor Intensity

  • Garlic

  • Onion

  • Sulfurous/Pungent

  • Green/Fresh

  • Roasted/Cooked

  • Metallic

  • Sweet

  • Bitter

Data Analysis

The data collected from the sensory panel should be statistically analyzed to determine the mean intensity ratings for each attribute for every compound. Analysis of variance (ANOVA) can be used to identify significant differences in the sensory profiles of the different flavor additives.

Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for the sensory evaluation of a flavor additive like allyl propyl sulfide.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Reporting Panelist_Selection Panelist Selection & Training Protocol_Design Experimental Protocol Design Panelist_Selection->Protocol_Design Sample_Preparation Sample Preparation (Dilution) Sensory_Session Sensory Evaluation Session Sample_Preparation->Sensory_Session Protocol_Design->Sensory_Session Data_Collection Data Collection Sensory_Session->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Profile_Generation Generate Sensory Profiles Stat_Analysis->Profile_Generation Report Final Report Generation Profile_Generation->Report

A typical workflow for sensory evaluation.

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with receptors in the oral and nasal cavities. For sulfur compounds like allyl propyl sulfide, the primary signaling pathway is through olfactory receptors.

Flavor_Perception_Pathway Flavor Perception Pathway cluster_stimulus Stimulus cluster_perception Perception cluster_processing Neural Processing Flavor_Compound Allyl Propyl Sulfide (in food matrix) Orthonasal Orthonasal Olfaction (Sniffing) Flavor_Compound->Orthonasal Retronasal Retronasal Olfaction (Chewing) Flavor_Compound->Retronasal Taste_Receptors Taste Receptors (Tongue) Flavor_Compound->Taste_Receptors Olfactory_Bulb Olfactory Bulb Orthonasal->Olfactory_Bulb Retronasal->Olfactory_Bulb Gustatory_Cortex Gustatory Cortex Taste_Receptors->Gustatory_Cortex Brain Brain: Integration of Signals Olfactory_Bulb->Brain Gustatory_Cortex->Brain Flavor_Perception Flavor_Perception Brain->Flavor_Perception Flavor Perception

References

Validation

A Comparative Guide to the Enantioselective Synthesis and Separation of Allyl Propyl Sulfide Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and comparison of modern techniques for the enantioselective synthesis and chromatographic separation of allyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of modern techniques for the enantioselective synthesis and chromatographic separation of allyl propyl sulfide enantiomers. Chiral sulfides are significant in medicinal chemistry and materials science, making stereoselective control over their production and analysis crucial. This document details experimental protocols for leading synthetic methods and compares analytical techniques for resolving the resulting isomers, supported by representative data.

Part 1: Enantioselective Synthesis of Allyl Propyl Sulfide

The asymmetric synthesis of chiral allylic sulfides has been effectively achieved through transition metal catalysis. Among the most successful and versatile methods is the iridium-catalyzed asymmetric allylation of thiols. This approach offers high enantioselectivity and regioselectivity under relatively mild conditions.

Comparison of Synthetic Methodologies

Two primary iridium-catalyzed approaches are compared below: the direct allylation of a thiol and a cascade reaction using a thioester. While both are effective for a range of substrates, their suitability for producing allyl propyl sulfide with high enantiomeric excess (ee) is considered.

Method Catalyst System Typical Yield Typical ee Key Advantages Potential Challenges
Direct Allylation of Propanethiol [Ir(COD)Cl]₂ / Chiral Phosphoramidite Ligand70-90%90-98%High enantioselectivity, good yields, direct C-S bond formation.[1]Propanethiol is volatile and has a strong odor, requiring careful handling.
Cascade Allylation/Acyl Transfer [Ir(I)*]-(S)-2 catalyst / Chiral Phosphoramidite Ligand60-80%90-95%Uses more stable thioester precursors, wide substrate scope.[2][3]Multi-step cascade reaction may require more optimization.
Experimental Protocols

This protocol is adapted from the general procedure for the iridium-catalyzed asymmetric allylation of aliphatic thiols.[1]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral phosphoramidite ligand (e.g., (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)

  • Allyl carbonate

  • Propanethiol

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • In a glovebox or under an argon atmosphere, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%).

  • Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • Allyl carbonate (1.0 mmol) and propanethiol (1.2 mmol) are added sequentially via syringe.

  • Cs₂CO₃ (1.5 mmol) is added as the base.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the chiral allyl propyl sulfide.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

SynthesisWorkflow1 cluster_catalyst Catalyst Formation cluster_reaction Allylation Reaction cluster_purification Workup & Purification Ir_complex [Ir(COD)Cl]₂ Catalyst Active Ir Catalyst Ir_complex->Catalyst DCM, RT, 30 min Ligand Chiral Ligand Ligand->Catalyst DCM, RT, 30 min Reaction_Vessel Reaction Mixture in DCM Catalyst->Reaction_Vessel Allyl_carbonate Allyl Carbonate Allyl_carbonate->Reaction_Vessel Propanethiol Propanethiol Propanethiol->Reaction_Vessel Base Cs₂CO₃ Base->Reaction_Vessel Workup Quench & Extract Reaction_Vessel->Workup Stir at RT, 12-24h Purification Column Chromatography Workup->Purification Product Enantioenriched Allyl Propyl Sulfide Purification->Product

Part 2: Separation of Allyl Propyl Sulfide Enantiomers

The separation of the synthesized enantiomers is critical for determining the enantiomeric excess of the reaction and for isolating the pure enantiomers for further studies. Chiral chromatography, particularly gas chromatography (GC) for volatile compounds like allyl propyl sulfide, is the method of choice.

Comparison of Separation Techniques
Technique Stationary Phase Typical Mobile Phase Detection Key Advantages Potential Challenges
Chiral Gas Chromatography (GC) Cyclodextrin derivatives (e.g., Rt-βDEXse)Helium, NitrogenFID, MSHigh resolution for volatile compounds, fast analysis times.[4][5]Requires thermal stability of the analyte.
Chiral High-Performance Liquid Chromatography (HPLC) Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H)Hexane/IsopropanolUV, MSWide applicability, can be used for less volatile compounds, preparative scale-up is feasible.[6][7][8]Longer analysis times, higher solvent consumption.
Experimental Protocols

This protocol is a general guideline for the chiral GC separation of volatile sulfur compounds.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column: e.g., Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.

GC Conditions:

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C (FID)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: The purified allyl propyl sulfide is diluted in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

SeparationWorkflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Processing Product Allyl Propyl Sulfide (Racemic or Enantioenriched) Dilution Dilute in Hexane (1 mg/mL) Product->Dilution Injection Inject 1 µL into GC Dilution->Injection GC_Column Chiral Capillary Column (e.g., Rt-βDEXse) Injection->GC_Column Temperature Program Detection FID or MS Detector GC_Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee (%) Integration->Calculation

Conclusion

The enantioselective synthesis of allyl propyl sulfide can be effectively achieved with high enantiomeric excess using iridium-catalyzed asymmetric allylation. For the subsequent analysis of the enantiomeric purity, chiral gas chromatography with a cyclodextrin-based stationary phase provides a robust and high-resolution method. The protocols and comparisons presented in this guide offer a strong foundation for researchers and professionals in the development and analysis of chiral sulfur compounds.

References

Comparative

A Comparative Analysis of the Insecticidal Efficacy of Allyl Propyl Sulfide and Dipropyl Sulfide

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of structurally similar compounds is paramount. This guide provides a comparative overview of the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of structurally similar compounds is paramount. This guide provides a comparative overview of the insecticidal properties of two organosulfur compounds, allyl propyl sulfide and dipropyl sulfide, which are naturally present in Allium species like onions and garlic. While direct comparative studies on allyl propyl sulfide are limited, this analysis leverages data on the closely related diallyl disulfide to draw meaningful comparisons with dipropyl disulfide, focusing on their impact on key agricultural and stored-product pests.

The insecticidal potential of sulfur-containing compounds derived from Allium plants has long been recognized, offering a promising avenue for the development of natural pesticides.[1] These compounds are known for their fumigant, contact, and antifeedant activities against a range of insect pests. The presence of an allyl group in the chemical structure is believed to be a significant factor in their biological activity, a hypothesis supported by comparative studies in the antimicrobial field which show that allyl-containing sulfides are more potent than their propyl counterparts. This guide synthesizes available data to explore if this structure-activity relationship holds true for insecticidal efficacy.

Quantitative Comparison of Insecticidal Activity

To provide a clear comparison, the following table summarizes the available quantitative data on the fumigant and contact toxicity of diallyl disulfide (as a proxy for an allyl sulfide) and dipropyl disulfide against two major stored-product pests, the rice weevil (Sitophilus oryzae) and the red flour beetle (Tribolium castaneum).

CompoundInsect SpeciesBioassay TypeToxicity MetricValueReference
Diallyl DisulfideTribolium castaneum (larvae)FumigantLC9098.06 µL/L
Diallyl DisulfideTribolium castaneum (pupa)FumigantLC9042.26 µL/L
Diallyl DisulfideTribolium castaneum (adult)FumigantLC9047.57 µL/L
Dipropyl DisulfideSitophilus oryzae (adult)Fumigant & TopicalToxic-[2]
Dipropyl DisulfideTribolium castaneum (adult & larvae)Fumigant & TopicalToxic-[2]

Note: A direct quantitative comparison with identical toxicity metrics (e.g., LC50) for both compounds against the same insect species under the same conditions is not available in the reviewed literature. However, existing studies indicate both are toxic to the listed insects.

A study by Koul (2004) directly compared the sublethal effects of di-n-propyl disulfide and diallyl disulfide on Sitophilus oryzae and Tribolium castaneum. The research found that both compounds had a similar impact on the efficiency of converting ingested food, reducing it threefold, indicating that both act as physiological toxicants.[2] The study also highlighted di-n-propyl disulfide as a potent toxicant, fumigant, and feeding deterrent for stored grain pests.[2]

Experimental Protocols

The following sections detail the methodologies typically employed in assessing the fumigant and contact toxicity of essential oil components like allyl propyl sulfide and dipropyl sulfide.

Fumigant Toxicity Bioassay

This method evaluates the toxicity of volatile compounds in an enclosed space.

FumigantToxicityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insects 1. Rearing of Test Insects (e.g., T. castaneum, S. oryzae) TestChamber 2. Preparation of Test Chambers (Airtight containers, e.g., glass jars) Insects->TestChamber CompoundPrep 3. Preparation of Test Compound (Serial dilutions in a solvent like acetone) TestChamber->CompoundPrep Application 4. Application of Compound (Impregnated filter paper attached to the lid) CompoundPrep->Application Introduction 5. Introduction of Insects (A set number of insects per chamber) Application->Introduction Incubation 6. Incubation (Controlled temperature, humidity, and dark conditions for a set period, e.g., 24-48h) Introduction->Incubation Mortality 7. Mortality Assessment (Counting dead insects) Incubation->Mortality Analysis 8. Statistical Analysis (e.g., Probit analysis to determine LC50/LC90) Mortality->Analysis

Caption: Workflow for a typical fumigant toxicity bioassay.

Methodology:

  • Insect Rearing: The target insect species, such as Tribolium castaneum or Sitophilus oryzae, are reared on a suitable diet (e.g., flour with yeast for T. castaneum, whole wheat for S. oryzae) under controlled conditions of temperature and humidity.

  • Test Chambers: Airtight glass jars or vials are used as test chambers.

  • Compound Preparation: The test compounds (allyl propyl sulfide or dipropyl sulfide) are dissolved in a suitable solvent like acetone to prepare a range of concentrations.

  • Application: A filter paper is impregnated with a specific volume of the test solution and, after the solvent evaporates, is attached to the inner surface of the chamber's lid. A control group with only the solvent is also prepared.

  • Insect Introduction: A predetermined number of adult insects are introduced into each chamber.

  • Incubation: The chambers are sealed and kept in a controlled environment (e.g., 25-30°C and 60-70% relative humidity) in the dark for a specified duration, typically 24 to 48 hours.

  • Mortality Assessment: After the exposure period, the number of dead insects is recorded. Insects are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for any deaths in the control group (using Abbott's formula) and then subjected to probit analysis to determine the lethal concentrations (e.g., LC50 and LC90).

Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of a compound upon direct contact with the insect's cuticle.

ContactToxicityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insects 1. Rearing and Selection of Test Insects CompoundPrep 2. Preparation of Test Compound Solutions Insects->CompoundPrep Anesthesia 3. Anesthetization of Insects (e.g., chilling or CO2) CompoundPrep->Anesthesia Application 4. Topical Application (Microsyringe application of a precise volume to the dorsal thorax) Anesthesia->Application Anesthesia->Application Holding 5. Post-Treatment Holding (In ventilated containers with food) Application->Holding Mortality 6. Mortality Assessment at Intervals Holding->Mortality Analysis 7. Statistical Analysis to Determine LD50/LD90 Mortality->Analysis

Caption: Workflow for a typical contact toxicity bioassay via topical application.

Methodology:

  • Insect Selection: Adult insects of a uniform age and size are selected from the reared colony.

  • Compound Preparation: A series of dilutions of the test compounds are prepared in a suitable solvent.

  • Anesthetization: The insects are briefly anesthetized, for example, by chilling, to immobilize them for treatment.

  • Topical Application: A precise volume (typically 1 microliter) of the test solution is applied to the dorsal thorax of each insect using a microsyringe. A control group is treated with the solvent alone.

  • Post-Treatment: After application, the insects are placed in ventilated containers with a food source and maintained under controlled environmental conditions.

  • Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: The data are corrected for control mortality and analyzed using probit analysis to calculate the lethal doses (e.g., LD50 and LD90).

Mechanism of Action

The insecticidal action of organosulfur compounds from Allium species is not fully elucidated but is thought to involve multiple modes of action. A proposed primary mechanism is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve impulse transmission in insects. The sulfur atoms in these compounds can interact with the sulfhydryl groups of enzymes, leading to their inactivation. Additionally, these compounds may disrupt mitochondrial function and energy metabolism in insects. The generation of reactive oxygen species (ROS) by diallyl polysulfides can lead to oxidative stress, further contributing to their toxicity.

MechanismOfAction cluster_compound Organosulfur Compound cluster_target Insect Target Sites cluster_effect Physiological Effects cluster_outcome Outcome OSC Allyl/Propyl Sulfide AChE Acetylcholinesterase (AChE) OSC->AChE Inhibition Mito Mitochondria OSC->Mito Disruption Enzymes Other Cellular Enzymes OSC->Enzymes Inactivation (via ROS) Neurotoxicity Neurotoxicity AChE->Neurotoxicity EnergyDepletion Energy Depletion Mito->EnergyDepletion OxidativeStress Oxidative Stress Enzymes->OxidativeStress Mortality Insect Mortality Neurotoxicity->Mortality EnergyDepletion->Mortality OxidativeStress->Mortality

Caption: Proposed mechanisms of insecticidal action for organosulfur compounds.

Conclusion

While direct comparative data for allyl propyl sulfide and dipropyl sulfide is scarce, the available evidence on related compounds strongly suggests that allyl-containing sulfides likely possess greater insecticidal activity than their propyl counterparts. Both diallyl disulfide and dipropyl disulfide have demonstrated toxicity against key stored-product pests, acting as both fumigants and contact poisons with sublethal physiological effects. The presence of the allyl group appears to be a key determinant of enhanced bioactivity, a trend observed in antimicrobial studies as well. Further research with direct, quantitative comparisons of allyl propyl sulfide and dipropyl sulfide is necessary to definitively establish their relative insecticidal potencies and to fully explore their potential as components of bio-rational pest management strategies.

References

Validation

Method validation for allyl propyl sulfide analysis in complex food matrices

A comprehensive guide to the validation of analytical methods for the quantification of allyl propyl sulfide in complex food matrices, tailored for researchers, scientists, and professionals in drug development. This doc...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of allyl propyl sulfide in complex food matrices, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of prevalent analytical techniques, supported by experimental data and detailed protocols.

Introduction

Allyl propyl sulfide is a key organosulfur compound found in various Allium species, such as onions and garlic, contributing significantly to their characteristic aroma and flavor profile. Accurate quantification of this volatile compound in complex food matrices is crucial for quality control, flavor profiling, and research into its potential health benefits. This guide compares the performance of common analytical methodologies for the determination of allyl propyl sulfide, focusing on method validation parameters to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methodologies

The analysis of allyl propyl sulfide in food is predominantly carried out using gas chromatography (GC) due to its volatile nature. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile sulfur compounds or when derivatization is performed. The choice of detector is critical for achieving the desired selectivity and sensitivity.

Gas Chromatography-Based Methods

Gas chromatography offers high resolution for separating volatile compounds. The selection of the detector significantly impacts the method's performance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique that provides both qualitative and quantitative information. It offers high selectivity and sensitivity, allowing for confident identification of allyl propyl sulfide based on its mass spectrum.[1][2][3][4]

  • Gas Chromatography with Flame Photometric Detection (GC-FPD): The FPD is a sulfur-selective detector, making it suitable for analyzing sulfur-containing compounds in complex matrices with reduced interference from non-sulfur containing compounds.[5][6]

  • Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD): An advancement of the FPD, the PFPD offers enhanced sensitivity and selectivity for sulfur compounds.[1][5][7]

  • Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): This detector is highly specific and sensitive to sulfur compounds, providing excellent selectivity and low detection limits.[1][8]

High-Performance Liquid Chromatography-Based Methods

While less common for volatile compounds like allyl propyl sulfide, HPLC can be utilized, often for a broader analysis of sulfur-containing compounds.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is applicable if the analyte possesses a suitable chromophore. For some sulfur compounds, detection can be performed at specific UV wavelengths.[9][10]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Combining the separation power of HPLC with the detection capabilities of MS, this technique is highly sensitive and selective for a wide range of compounds.[11][12]

Method Validation Parameters: A Comparative Overview

Method validation is essential to ensure the reliability of analytical data. Key validation parameters for the analysis of volatile sulfur compounds (VSCs) using HS-SPME/GC-MS have been reported in the literature. While specific data for allyl propyl sulfide is limited, the following table provides a representative comparison based on the analysis of similar VSCs in vegetable matrices.[1]

MethodAnalyteMatrixLinearity (R²)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
HS-SPME/GC-MS Dimethyl sulfideCabbage Juice>0.99Intra-day: 3.5, Inter-day: 6.2--[1]
Dimethyl disulfideCabbage Juice>0.99Intra-day: 4.1, Inter-day: 7.5--[1]
Dimethyl trisulfideCabbage Juice>0.99Intra-day: 5.8, Inter-day: 8.9--[1]
HPLC-UV AllicinGarlic Extract0.999-0.6 µg/mL2 µg/mL[9]
S-allyl cysteineGarlic Extract0.998-1.5 µg/mL5 µg/mL[9]

Note: The data presented is for representative sulfur compounds and methods to illustrate typical performance. LOD and LOQ values can vary significantly based on the matrix and specific instrumental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of allyl propyl sulfide.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is suitable for the extraction and analysis of volatile sulfur compounds from solid or liquid food samples.[1][13][14]

1. Sample Preparation:

  • Homogenize 2-3 grams of the solid food sample, potentially under liquid nitrogen to prevent enzymatic reactions.[1]
  • For liquid samples, pipette 5 mL into a headspace vial.[13]
  • Place the prepared sample into a 20 mL headspace vial.
  • Add an appropriate internal standard (e.g., ethyl methyl sulfide).[1]
  • For some matrices, the addition of salt (e.g., 1 g NaCl) can improve the extraction efficiency of volatile compounds.[13]
  • Immediately seal the vial with a PTFE-faced septum.

2. HS-SPME Procedure:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for volatile sulfur compounds.[1][14]
  • Equilibration: Incubate the sample vial at a controlled temperature (e.g., 45°C) for a set time (e.g., 10-15 minutes) with agitation.[1][13]
  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-40 minutes) at the same temperature with continued agitation.[1][13]

3. GC-MS Analysis:

  • Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC injector port (e.g., at 250°C for 5-10 minutes) in splitless mode.[1][13]
  • Column: A polar capillary column, such as a DB-WAX (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is often used.[1][13]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[1][13]
  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 35-40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 225-240°C).[1][13]
  • MS Parameters:
  • Ionization: Electron Impact (EI) at 70 eV.
  • Scan Mode: Full scan mode (e.g., m/z 33-300) for identification and quantification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[13]
  • Temperatures: Transfer line and ion source temperatures are typically set around 230-250°C.[13]

Protocol 2: Liquid-Liquid Extraction (LLE) with GC-MS

This protocol is a classic extraction method that can be adapted for allyl propyl sulfide analysis.[3][4]

1. Sample Preparation and Extraction:

  • Homogenize a known weight of the food sample with a suitable solvent. Dichloromethane has been shown to be effective for extracting a wide range of organosulfides from onion oil.[3][4]
  • Perform the extraction by vigorous mixing (e.g., vortexing or shaking).
  • Separate the organic phase from the aqueous/solid phase, for example, by centrifugation.
  • Repeat the extraction process on the residue to ensure complete recovery.
  • Combine the organic extracts.

2. Extract Concentration and Cleanup (if necessary):

  • The combined extract can be concentrated under a gentle stream of nitrogen to a smaller volume.
  • A cleanup step using solid-phase extraction (SPE) may be required to remove interfering matrix components.

3. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.
  • The GC-MS parameters would be similar to those described in Protocol 1.

Workflow and Process Diagrams

Visual representations of the experimental workflows can aid in understanding the methodological steps.

Method_Validation_Workflow cluster_validation Validation Parameters start Start: Define Analytical Requirements sample_prep Sample Preparation (Homogenization, Spiking) start->sample_prep extraction Extraction (HS-SPME, LLE, etc.) sample_prep->extraction analysis Instrumental Analysis (GC-MS, HPLC-UV, etc.) extraction->analysis data_acq Data Acquisition and Processing analysis->data_acq validation Method Validation data_acq->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision sensitivity Sensitivity (LOD, LOQ) validation->sensitivity specificity Specificity/ Selectivity validation->specificity end End: Validated Method for Routine Analysis HS_SPME_GC_MS_Workflow sample Food Sample homogenize Homogenization sample->homogenize vial Transfer to Headspace Vial + Internal Standard homogenize->vial spme HS-SPME Extraction (Equilibration & Adsorption) vial->spme gcms GC-MS Analysis (Desorption, Separation, Detection) spme->gcms results Data Analysis & Quantification gcms->results

References

Comparative

Unraveling the Cytotoxic Potential of Garlic-Derived Organosulfur Compounds: A Comparative Analysis

A detailed examination of the cytotoxic effects of allyl propyl sulfide and its structural analogs—diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS)—reveals a clear hierarchy in their potency...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic effects of allyl propyl sulfide and its structural analogs—diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS)—reveals a clear hierarchy in their potency against cancer cells. While specific cytotoxic data for allyl propyl sulfide in cancer cell lines remains limited in publicly available research, extensive studies on DAS, DADS, and DATS offer valuable insights for researchers and drug development professionals. This guide provides a comparative overview of their cytotoxic efficacy, supported by experimental data and methodological details.

Potency and Cellular Effects: A Comparative Overview

Organosulfur compounds derived from garlic have garnered significant attention for their potential as chemopreventive agents.[1][2] Among these, the number of sulfur atoms in the allyl sulfide chain appears to play a crucial role in determining their cytotoxic potency. Experimental evidence consistently demonstrates that diallyl trisulfide (DATS) is the most potent of the commonly studied analogs, followed by diallyl disulfide (DADS), and then diallyl sulfide (DAS).[3][4]

Studies on various cancer cell lines, including those from the lung, breast, and colon, have established this trend. For instance, in human A549 lung cancer cells, 10 µM of DATS resulted in a 47% reduction in cell growth, whereas the same concentration of DADS only achieved a 20% decrease.[3] Similarly, in Chinese hamster ovary cells, DADS was found to be significantly more cytotoxic than DAS.[5] The cytotoxic effects of these compounds are primarily attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[1][6]

Quantitative Cytotoxicity Data

The following table summarizes the comparative cytotoxic effects of DAS, DADS, and DATS on various cancer cell lines as reported in the scientific literature. It is important to note that direct IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are not always consistently reported across different studies, which may use varying experimental conditions.

CompoundCell LineObservationReference
Diallyl Sulfide (DAS) Chinese Hamster Ovary (CHO)Active at concentrations of 300 µg/ml and above.[5]
Diallyl Disulfide (DADS) Chinese Hamster Ovary (CHO)Active at concentrations below 10 µg/ml; significantly more cytotoxic than DAS.[5]
Diallyl Disulfide (DADS) Human A549 Lung Cancer10 µM DADS decreased cell growth by 20%.[3]
Diallyl Trisulfide (DATS) Human A549 Lung Cancer10 µM DATS reduced cell growth by 47%; more potent than DADS.[3]
Diallyl Trisulfide (DATS) Human Colon Carcinoma (Caco-2, HT-29)Showed the highest cytotoxic effect compared to Allicin, DAS, and DADS.[1]

Experimental Protocols

The evaluation of the cytotoxic effects of these organosulfur compounds typically involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the organosulfur compounds (e.g., DAS, DADS, DATS) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the organosulfur compounds as described above.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of garlic-derived organosulfur compounds are mediated through the modulation of various signaling pathways. A common mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] This increase in ROS can trigger downstream signaling cascades that lead to apoptosis and cell cycle arrest.

One of the key pathways implicated in the action of these compounds is the p53 signaling pathway . DADS and DATS have been shown to activate the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic proteins and cell cycle inhibitors.[1][6]

Another important pathway is the PI3K/Akt/mTOR pathway , which is crucial for cell survival and proliferation. DADS has been reported to inhibit this pathway, thereby promoting apoptosis and autophagy in cancer cells.[9]

Below is a diagram illustrating a simplified overview of the signaling pathways often affected by diallyl disulfide (DADS) and diallyl trisulfide (DATS).

Cytotoxicity_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Events cluster_2 Cellular Outcomes DADS_DATS DADS / DATS ROS ↑ Reactive Oxygen Species (ROS) DADS_DATS->ROS p53_activation ↑ p53 Activation DADS_DATS->p53_activation PI3K_Akt_inhibition ↓ PI3K/Akt Pathway DADS_DATS->PI3K_Akt_inhibition ROS->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest PI3K_Akt_inhibition->Apoptosis

Caption: Simplified signaling pathways affected by DADS and DATS.

Conclusion

The available scientific evidence strongly supports the cytotoxic potential of garlic-derived organosulfur compounds, with a clear structure-activity relationship where the number of sulfur atoms correlates with increased potency. Diallyl trisulfide (DATS) and diallyl disulfide (DADS) have demonstrated significant activity against a range of cancer cell lines through the induction of apoptosis and cell cycle arrest, mediated by key signaling pathways such as p53 and PI3K/Akt. While the cytotoxic profile of allyl propyl sulfide in cancer cells is not well-documented, the extensive research on its analogs provides a solid foundation for further investigation into this class of compounds for cancer therapy and prevention. Future studies are warranted to elucidate the specific anticancer effects of allyl propyl sulfide and to conduct direct comparative analyses with its more potent polysulfide counterparts.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Allyl Propyl Sulfide: A Step-by-Step Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Allyl propyl sulfide, a flammable liquid and i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Allyl propyl sulfide, a flammable liquid and irritant, requires careful handling and adherence to specific disposal protocols to mitigate environmental and safety risks. This guide provides essential, step-by-step information for the proper disposal of allyl propyl sulfide.

Hazard and Regulatory Information

Allyl propyl sulfide is classified as a flammable liquid and vapor (Category 3), and it can cause skin and serious eye irritation.[1] Therefore, it is imperative to manage its disposal as hazardous waste. Waste generators must comply with all federal, state, and local regulations.[1]

Hazard ClassificationRegulationDetails
Flammable Liquid Regulation (EC) No 1272/2008Category 3, H226: Flammable liquid and vapour.[1]
Skin Irritation Regulation (EC) No 1272/2008Category 2, H315: Causes skin irritation.[1]
Eye Irritation Regulation (EC) No 1272/2008Category 2, H319: Causes serious eye irritation.[1]
Transport ADR/IMDG/IATAUN 1993, Flammable Liquid, N.O.S., Hazard Class 3.[1]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, flame-retardant lab coat, and a respirator with an appropriate vapor cartridge.

  • Inert absorbent material (e.g., vermiculite, dry sand, or earth).

  • Sealable, labeled waste containers.

  • 70% ethanol solution.

  • Soap and water solution.

Procedure:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and if possible, use a local exhaust fan to direct fumes away from the workspace.

  • Eliminate Ignition Sources: Extinguish all open flames and turn off any equipment that could create a spark.

  • Contain the Spill: Wearing appropriate PPE, contain the spill by creating a dike around the liquid with an inert absorbent material.

  • Absorb the Chemical: Carefully cover and absorb the spilled allyl propyl sulfide with the inert material.

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to collect the contaminated material and place it into a designated, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a 70% ethanol solution, followed by a thorough washing with soap and water.

  • Dispose of Contaminated Materials: All contaminated materials, including absorbent, cleaning supplies, and PPE, must be placed in the sealed waste container for disposal.

  • Label the Waste Container: Clearly label the container as "Hazardous Waste: Allyl Propyl Sulfide" and include the date of generation.

Disposal Workflow

The proper disposal of allyl propyl sulfide follows a structured workflow to ensure safety and regulatory compliance at each step.

Allyl Propyl Sulfide Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste Allyl Propyl Sulfide in a Designated, Labeled Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Materials (e.g., Oxidizing Agents) C->D E Store Sealed Container in a Designated Hazardous Waste Area D->E F Arrange for Pickup by a Licensed Waste Disposal Company E->F G Complete all Necessary Waste Manifest Documentation F->G

Caption: Workflow for the safe disposal of allyl propyl sulfide.

Key Disposal Steps:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling allyl propyl sulfide waste.[1]

  • Waste Collection: Collect all waste containing allyl propyl sulfide in a clearly labeled, sealable container.[1] The container should be made of a material compatible with the chemical.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.

  • Storage: Keep the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from heat and ignition sources.[1]

  • Professional Disposal: The disposal of allyl propyl sulfide must be entrusted to a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Ensure that all required waste disposal documentation is completed accurately and retained for regulatory compliance.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Allyl Propyl Sulfide

For Immediate Reference: Key Safety and Logistical Information for Allyl Propyl Sulfide Allyl propyl sulfide is a compound that requires careful handling due to its potential hazards, including skin, eye, and respiratory...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Allyl Propyl Sulfide

Allyl propyl sulfide is a compound that requires careful handling due to its potential hazards, including skin, eye, and respiratory irritation, as well as its flammability.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices. Adherence to these protocols is critical for mitigating risks and maintaining a secure laboratory environment.

Quantitative Data Summary

For rapid assessment, the following table summarizes key quantitative data for Allyl propyl sulfide.

PropertyValueSource(s)
Occupational Exposure Limits
TLV (Threshold Limit Value)0.5 ppm as TWA (Time-Weighted Average); (SEN)[2][3]
OSHA PEL (Permissible Exposure Limit)TWA 2 ppm (12 mg/m³)[4]
NIOSH REL (Recommended Exposure Limit)TWA 2 ppm (12 mg/m³); ST 3 ppm (18 mg/m³)[4]
MAK12 mg/m³, 2 ppm; peak limitation category: I(1)[3]
Physical Properties
Flash Point56°C (132.8°F) - 57.22°C (135°F)[2][4][5]
Boiling Point66-68°C at 16 mmHg[6]
Vapor Pressure50 Pa (at 20°C)[4]
Vapor Density5.1 (air = 1)[6]
Spill Response Distances
Immediate Precautionary Measure (Small or Large Spill)Isolate spill or leak area for at least 50 meters (150 feet) in all directions.[7][8]
Large SpillConsider initial downwind evacuation for at least 300 meters (1000 feet).[7][8]
Fire InvolvementISOLATE for 800 meters (1/2 mile) in all directions; also, consider initial evacuation for 800 meters (1/2 mile) in all directions.[7][8]

Personal Protective Equipment (PPE) Protocol

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following outlines the required equipment for handling Allyl propyl sulfide.

Required PPE:
  • Eye and Face Protection : Tightly fitting safety goggles or a face shield are necessary to prevent eye contact with splashes.[9] For enhanced protection, a face shield can be worn over goggles.[10]

  • Skin Protection :

    • Gloves : Wear protective gloves.[3]

    • Body : A laboratory coat or chemical-resistant suit should be worn.[10] Work clothing that becomes wet or significantly contaminated should be removed and replaced immediately.[7][8]

  • Respiratory Protection : Use in a well-ventilated area.[3] If ventilation is inadequate or working outside of a fume hood, a chemical protection suit including self-contained breathing apparatus may be necessary.[2][3]

Experimental and Handling Protocols

Safe Handling Procedures
  • Work Area Preparation : Ensure adequate ventilation, such as a functional chemical fume hood.[3] An eyewash fountain and emergency shower should be readily accessible.[11]

  • Ignition Source Control : Allyl propyl sulfide is combustible.[2] Keep away from open flames, sparks, and hot surfaces.[1][3] Use non-sparking tools and take precautionary measures against static discharge.[3][12]

  • Chemical Handling :

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Avoid breathing fumes, mists, or vapors.[4]

    • When working with temperatures above 56°C, use a closed system and ventilation.[2][3]

  • Hygiene Practices : Wash hands thoroughly after handling.[4] Do not eat, smoke, or drink in the handling area.[11]

Storage Plan
  • Container : Keep the container tightly closed and store in a well-ventilated place.[4][12]

  • Temperature : Store in a cool, dry place.[4] Some sources recommend refrigerated temperatures.[7][8]

  • Incompatibilities : Store separately from oxidizing agents.[3][11] Allyl propyl sulfide may react vigorously with strong oxidizing agents and is also incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[3]

Emergency Response and Disposal

Spill Response Plan

In the event of a spill, follow these procedural steps:

  • Evacuate : Immediately evacuate personnel from the spill area who are not wearing appropriate protective equipment.[11]

  • Isolate : Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[7] For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[7]

  • Control Ignition Sources : Remove all sources of ignition from the area.[7][11]

  • Containment : Absorb the liquid with an inert material such as absorbent paper, vermiculite, dry sand, or earth.[7][11] Be cautious as some absorbents like dirt/earth can be potentially incompatible.[7][8]

  • Collection : Place the contaminated absorbent material into a sealed, vapor-tight plastic bag for disposal.[6][7]

  • Decontamination : Wash all contaminated surfaces with 60-70% ethanol, followed by washing with a soap and water solution.[7]

  • Re-entry : Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[7]

Disposal Plan
  • Waste Classification : Allyl propyl sulfide and contaminated materials may need to be disposed of as hazardous waste.[11]

  • Regulatory Compliance : Entrust the disposal to a licensed waste disposal company and consult with your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[1][11]

  • Container Disposal : Before disposing of the empty container, ensure its contents are completely removed.[1] Dispose of the container in accordance with local and national regulations.[1]

Visual Workflow: Allyl Propyl Sulfide Spill Response

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Isolate Isolate Spill Zone (min. 50m) Evacuate->Isolate Ignition Remove Ignition Sources Isolate->Ignition Wear_PPE Don Appropriate PPE Ignition->Wear_PPE Absorb Absorb with Inert Material Wear_PPE->Absorb Collect Collect in Sealed Bag Absorb->Collect Decontaminate Decontaminate Area (Ethanol & Soap/Water) Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Verify Verify Area is Clean Dispose->Verify Reenter Safe to Re-enter Verify->Reenter

Caption: Workflow for handling an Allyl propyl sulfide spill.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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